molecular formula C23H36Cl2N2O3 B12389857 INCB059872 dihydrochloride

INCB059872 dihydrochloride

Cat. No.: B12389857
M. Wt: 459.4 g/mol
InChI Key: IIHKCVIYHUGCAG-HUQPAIQZSA-N
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Description

INCB059872 dihydrochloride is a useful research compound. Its molecular formula is C23H36Cl2N2O3 and its molecular weight is 459.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H36Cl2N2O3

Molecular Weight

459.4 g/mol

IUPAC Name

1-[[4-(methoxymethyl)-4-[[[(1R,2S)-2-phenylcyclopropyl]amino]methyl]piperidin-1-yl]methyl]cyclobutane-1-carboxylic acid;dihydrochloride

InChI

InChI=1S/C23H34N2O3.2ClH/c1-28-17-22(15-24-20-14-19(20)18-6-3-2-4-7-18)10-12-25(13-11-22)16-23(21(26)27)8-5-9-23;;/h2-4,6-7,19-20,24H,5,8-17H2,1H3,(H,26,27);2*1H/t19-,20+;;/m0../s1

InChI Key

IIHKCVIYHUGCAG-HUQPAIQZSA-N

Isomeric SMILES

COCC1(CCN(CC1)CC2(CCC2)C(=O)O)CN[C@@H]3C[C@H]3C4=CC=CC=C4.Cl.Cl

Canonical SMILES

COCC1(CCN(CC1)CC2(CCC2)C(=O)O)CNC3CC3C4=CC=CC=C4.Cl.Cl

Origin of Product

United States

Foundational & Exploratory

INCB059872 Dihydrochloride: A Technical Overview of its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB059872 dihydrochloride (B599025) is a potent, selective, and orally bioavailable small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a critical role in oncogenesis through the epigenetic regulation of gene expression. Developed by Incyte Corporation, this compound has been investigated as a potential therapeutic agent in various hematological malignancies and solid tumors, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical and clinical development of INCB059872.

Discovery and Preclinical Development

INCB059872 was identified as a novel, potent, and selective FAD-directed inhibitor of LSD1.[1] It forms a covalent adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor, leading to irreversible inhibition of the enzyme.[1] Preclinical studies have demonstrated its ability to inhibit cellular proliferation and induce differentiation in various cancer models.

In Vitro Activity

INCB059872 has shown potent anti-proliferative effects in a panel of human small cell lung cancer (SCLC) cell lines, with EC50 values ranging from 47 to 377 nM.[2] In contrast, non-tumorigenic cells, such as IL-2 stimulated T cells from normal donors, were significantly less sensitive, with IC50 values greater than 10 μM.[2] In models of acute myeloid leukemia (AML), INCB059872 inhibited cellular proliferation and induced cellular differentiation, as evidenced by the increased expression of myeloid differentiation markers CD86 and CD11b.[1][3] The combination of INCB059872 with all-trans retinoic acid (ATRA) synergistically inhibited cell growth and enhanced myeloid differentiation in non-APL AML cell lines.[4]

Cell Line TypeCell Line(s)IC50/EC50 ValueReference
Small Cell Lung Cancer (SCLC)Panel of SCLC cell lines47 - 377 nM (EC50)[2]
Non-tumorigenic T cellsIL-2 stimulated> 10 µM (IC50)[2]
Acute Myeloid Leukemia (AML)Panel of human AML cell linesProliferation inhibition and differentiation induction observed[1][5]
In Vivo Pharmacology and Pharmacodynamics

Oral administration of INCB059872 has demonstrated significant anti-tumor activity in preclinical xenograft models. In human AML xenograft models, the compound inhibited tumor growth and prolonged the median survival in a murine MLL-AF9 disseminated leukemia model.[1][4] Mechanistic studies in these models showed that INCB059872 induced the differentiation of murine blast cells, reduced blast colonies, and normalized hematological parameters.[1] Notably, both daily and alternative-day dosing regimens achieved maximal efficacy, suggesting a prolonged pharmacodynamic effect.[1]

In SCLC xenograft models (NCI-H526 and NCI-H1417), oral administration of INCB059872 also inhibited tumor growth.[2] Pharmacodynamic studies confirmed the on-target activity of INCB059872. In AML xenograft models, there was a sustained induction of the myeloid differentiation marker CD86.[1] In the NCI-H1417 SCLC xenograft model, treatment with INCB059872 led to a significant reduction in serum levels of the neuroendocrine marker pro-gastrin-releasing peptide (pro-GRP), suggesting its potential as a pharmacodynamic biomarker.[2]

Mechanism of Action

LSD1, also known as KDM1A, is a flavin-dependent monoamine oxidase that demethylates mono- and di-methylated lysine (B10760008) residues on histone H3, primarily at positions 4 (H3K4) and 9 (H3K9). By removing these methyl marks, LSD1 regulates gene expression. It is a key component of several transcriptional repressor complexes, including the CoREST complex.

INCB059872 acts as an irreversible inhibitor of LSD1 by forming a covalent adduct with the FAD cofactor.[1] This inhibition leads to an increase in H3K4 methylation, resulting in the altered expression of LSD1 target genes.[6] A crucial aspect of INCB059872's mechanism is the activation of GFI1-regulated genes.[7][8] The changes in nascent transcription following treatment can be traced back to a loss of CoREST activity.[7][8] This ultimately leads to the induction of myeloid differentiation and inhibition of proliferation in cancer cells.

LSD1_Inhibition_Pathway cluster_nucleus Cell Nucleus INCB059872 INCB059872 LSD1 LSD1 INCB059872->LSD1 Inhibits (Irreversible) CoREST_Complex CoREST Complex RCOR1 HDAC1/2 LSD1->CoREST_Complex Forms complex with H3K4me1_2 me LSD1->H3K4me1_2 Inhibition prevents demethylation GFI1_GFI1B GFI1/GFI1B Target Genes LSD1->GFI1_GFI1B Repression of GFI1/GFI1B targets is lifted Histone_H3 Histone H3 CoREST_Complex->Histone_H3 Acts on Histone_H3->H3K4me1_2 Removes methyl groups from (Demethylation) Gene_Repression Target Gene Repression H3K4me1_2->Gene_Repression Leads to Differentiation_Genes Myeloid Differentiation Genes (CD86, CD11b) GFI1_GFI1B->Differentiation_Genes Leads to increased expression of Cell_Differentiation Cellular Differentiation Differentiation_Genes->Cell_Differentiation Promotes Proliferation_Inhibition Inhibition of Proliferation Cell_Differentiation->Proliferation_Inhibition Results in

Caption: Mechanism of Action of INCB059872.

Clinical Development

INCB059872 has been evaluated in several Phase 1/2 clinical trials for various oncological indications.

Study NCT02712905

This was a Phase 1/2, open-label, dose-escalation and dose-expansion study to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of INCB059872 in subjects with advanced malignancies.[9][10] The study was designed to determine the recommended dose of INCB059872 as a monotherapy and in combination with other therapies.[10] The study was terminated due to a strategic business decision.

Study NCT03514407

This was an open-label Phase 1b study to evaluate the safety, tolerability, and preliminary anti-tumor activity of INCB059872 in participants with relapsed or refractory Ewing sarcoma.[7][8] The primary outcome measure was the incidence of treatment-emergent adverse events.[7] This study was also terminated due to a strategic business decision.

Other Studies

INCB059872 was also investigated in a Phase 1 study in subjects with sickle cell disease (NCT03132324) and a Phase 1/2 study in combination with pembrolizumab (B1139204) and epacadostat (B560056) in subjects with advanced solid tumors (NCT02959437); both were terminated for business reasons.

Due to the termination of these trials and the limited public availability of data, a comprehensive summary of clinical outcomes such as overall response rates, duration of response, and detailed adverse event profiles is not possible at this time.

Experimental Protocols

Detailed, specific experimental protocols for the preclinical evaluation of INCB059872 are not fully available in the public domain. However, based on the published literature, the following general methodologies were likely employed.

LSD1 Inhibition Assay

A common method to assess LSD1 enzymatic activity is a horseradish peroxidase (HRP)-coupled assay. This assay measures the hydrogen peroxide produced during the demethylation reaction. The general steps are as follows:

  • Recombinant human LSD1 enzyme is pre-incubated with various concentrations of INCB059872.

  • A dimethylated histone H3 peptide substrate is added to initiate the enzymatic reaction.

  • The production of hydrogen peroxide is detected using HRP and a suitable chromogenic or fluorogenic substrate.

  • The signal is measured using a microplate reader, and IC50 values are calculated.

LSD1_Inhibition_Assay_Workflow Start Start Pre_incubation Pre-incubate LSD1 enzyme with INCB059872 Start->Pre_incubation Reaction_initiation Add dimethylated H3 peptide substrate Pre_incubation->Reaction_initiation Detection Add HRP and detector substrate Reaction_initiation->Detection Measurement Read signal on microplate reader Detection->Measurement Analysis Calculate IC50 values Measurement->Analysis End End Analysis->End

Caption: General workflow for an LSD1 inhibition assay.
Cell Proliferation Assay

The anti-proliferative effects of INCB059872 on cancer cell lines were likely determined using a standard method such as the MTT or CellTiter-Glo assay.

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with a range of concentrations of INCB059872.

  • After a specified incubation period (e.g., 72 hours), a reagent such as MTT or CellTiter-Glo is added to the wells.

  • The absorbance or luminescence, which correlates with the number of viable cells, is measured using a microplate reader.

  • EC50 values are determined by plotting cell viability against the logarithm of the drug concentration.

In Vivo Xenograft Studies

Animal studies were crucial for evaluating the in vivo efficacy of INCB059872. A general protocol for an AML xenograft model would involve:

  • Immunocompromised mice (e.g., NOD/SCID or NSG) are inoculated with human AML cells, either subcutaneously or intravenously to establish a disseminated disease model.

  • Once tumors are established or the disease is systemic, mice are randomized into treatment and vehicle control groups.

  • INCB059872 is administered orally at specified doses and schedules (e.g., daily or every other day).

  • Tumor volume is measured regularly for subcutaneous models, or disease progression is monitored through techniques like bioluminescence imaging or analysis of peripheral blood for disseminated models.

  • At the end of the study, tumors and tissues may be collected for pharmacodynamic marker analysis.

Flow Cytometry for Differentiation Markers

To assess the induction of myeloid differentiation, flow cytometry is used to measure the expression of cell surface markers like CD11b and CD86.

  • AML cells treated with INCB059872 or vehicle are harvested.

  • Cells are washed and incubated with fluorescently labeled antibodies specific for CD11b and CD86.

  • After incubation and further washing, the cells are analyzed on a flow cytometer.

  • The percentage of cells expressing the differentiation markers and the mean fluorescence intensity are quantified to assess the extent of differentiation.

Conclusion

INCB059872 dihydrochloride is a potent and selective irreversible inhibitor of LSD1 that has demonstrated promising preclinical activity in models of AML and SCLC. Its mechanism of action involves the disruption of the LSD1/CoREST complex, leading to the induction of myeloid differentiation. While the clinical development of INCB059872 was discontinued (B1498344) for business reasons, the data generated from its preclinical and early clinical evaluation have contributed to the broader understanding of LSD1 inhibition as a therapeutic strategy in oncology. Further research into LSD1 inhibitors continues to be an active area of drug discovery and development.

References

An In-Depth Technical Guide to the Mechanism of Action of INCB059872 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

INCB059872 dihydrochloride (B599025) is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme critically implicated in the pathogenesis of various malignancies, most notably acute myeloid leukemia (AML) and small cell lung cancer (SCLC). This technical guide delineates the core mechanism of action of INCB059872, detailing its molecular interactions, downstream signaling effects, and the experimental evidence that substantiates its therapeutic potential. Through a comprehensive review of preclinical data, this document provides a foundational understanding for researchers and professionals engaged in the development of epigenetic therapies.

Introduction: Targeting LSD1 in Oncology

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a pivotal role in transcriptional regulation through the demethylation of histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). By removing mono- and di-methyl groups from these residues, LSD1 can either repress or activate gene expression, depending on the associated protein complexes.[1] In many cancers, the aberrant overexpression of LSD1 contributes to a block in cellular differentiation and promotes proliferation, making it a compelling target for therapeutic intervention.[1]

INCB059872 is a novel therapeutic agent designed to specifically and irreversibly inhibit the enzymatic activity of LSD1, thereby restoring normal gene expression patterns and inducing anti-tumor responses.

Core Mechanism of Action: Irreversible Inhibition of LSD1

INCB059872 exerts its therapeutic effect through the irreversible inactivation of LSD1. This is achieved by the formation of a covalent adduct with the FAD cofactor, which is essential for the catalytic activity of the enzyme.[2] This irreversible binding ensures a sustained inhibition of LSD1's demethylase function.

The primary consequence of LSD1 inhibition by INCB059872 is the prevention of the demethylation of H3K4me2 and H3K9me2. This leads to an accumulation of these methylation marks at specific gene loci, ultimately altering gene expression profiles within the cancer cells.

Signaling Pathway Modulation

The anti-leukemic and anti-tumor activity of INCB059872 is primarily mediated through the derepression of genes regulated by the Growth Factor Independence 1 (GFI1) and GFI1B transcriptional repressors.[3] GFI1 and GFI1B are critical for hematopoietic differentiation and their function is often dysregulated in leukemia.

LSD1 is a key component of the CoREST repressor complex, which is recruited by GFI1 and GFI1B to target gene promoters.[4] By inhibiting LSD1, INCB059872 disrupts the function of this repressive complex. This leads to the reactivation of genes that promote myeloid differentiation and a subsequent reduction in the leukemic cell population.[3][4]

INCB059872_Mechanism_of_Action cluster_0 Normal State (Leukemic Cell) cluster_1 INCB059872 Treatment GFI1/GFI1B GFI1/GFI1B CoREST Complex CoREST Complex GFI1/GFI1B->CoREST Complex recruits CoREST Complex->LSD1 contains Histones (H3K4me2) Histones (H3K4me2) LSD1->Histones (H3K4me2) demethylates Target Genes (Differentiation Block) Target Genes (Differentiation Block) Histones (H3K4me2)->Target Genes (Differentiation Block) represses transcription INCB059872 INCB059872 INCB059872->LSD1 irreversibly inhibits Inactive LSD1 Inactive LSD1 Increased H3K4me2 Increased H3K4me2 Myeloid Differentiation Genes Myeloid Differentiation Genes Increased H3K4me2->Myeloid Differentiation Genes activates transcription Cell Differentiation Cell Differentiation Myeloid Differentiation Genes->Cell Differentiation

INCB059872 Signaling Pathway

Quantitative Data

The following tables summarize key quantitative data for INCB059872 from preclinical studies.

Table 1: Biochemical and Cellular Potency

ParameterValueCell Line/Assay ConditionReference
IC50 (LSD1) 18 nMBiochemical assay[5]
EC50 (SCLC cell lines) 47 - 377 nMPanel of SCLC cell lines[6]

Table 2: In Vitro Effects on AML Cells

ParameterObservationCell LineReference
Cellular Differentiation Induction of CD86 and CD11b markersHuman AML cell lines[2]
Gene Expression Increased enhancer activity and gene expression293T cells (25 nM, 48h)[7]
Cell Growth Growth defect within one cell doubling timeTHP-1 cells (25 nM, 24h)[7]

Table 3: In Vivo Efficacy in Xenograft Models

ModelDosing RegimenOutcomeReference
Human AML Xenograft Oral administration (QD or QoD)Significant tumor growth inhibition[2][8]
Murine MLL-AF9 Leukemia Oral administrationProlonged median survival[8]
SCLC Xenograft (NCI-H526, NCI-H1417) Oral administration (QD or QoD)Tumor growth inhibition[6]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the characterization of INCB059872's mechanism of action.

Precision Nuclear Run-on Sequencing (PRO-seq)

PRO-seq is utilized to identify the earliest regulatory events following INCB059872 treatment by measuring nascent RNA transcription.

Protocol:

  • Cell Culture and Treatment: AML cell lines (e.g., THP-1) are cultured under standard conditions and treated with INCB059872 (e.g., 25 nM) or vehicle control for various time points.

  • Nuclei Isolation: Cells are harvested and lysed to isolate nuclei.

  • Nuclear Run-on: Isolated nuclei are incubated with biotin-NTPs to label nascent transcripts.

  • RNA Isolation and Fragmentation: Labeled RNA is isolated and fragmented.

  • Biotinylated RNA Enrichment: The biotin-labeled nascent RNA is captured using streptavidin beads.

  • Library Preparation and Sequencing: Sequencing libraries are prepared from the enriched RNA and subjected to high-throughput sequencing.

  • Data Analysis: Sequencing reads are aligned to the reference genome to identify changes in gene transcription.[3][4]

Single-Cell RNA Sequencing (scRNA-seq)

scRNA-seq is employed to dissect the heterogeneous response of cell populations to INCB059872 treatment.

Protocol:

  • Sample Preparation: Bone marrow progenitor cells from treated mice or patient samples are isolated.

  • Single-Cell Suspension: A single-cell suspension is prepared from the isolated cells.

  • Single-Cell Capture and Barcoding: Individual cells are captured and their RNA is barcoded using a platform such as the 10x Genomics Chromium system.

  • Reverse Transcription and Library Preparation: Barcoded RNA is reverse transcribed, and sequencing libraries are prepared.

  • Sequencing and Data Analysis: Libraries are sequenced, and the data is analyzed to identify distinct cell populations and changes in gene expression at the single-cell level.[3]

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is used to map the genome-wide localization of histone modifications (e.g., H3K4me2) and protein binding (e.g., LSD1) to understand the direct epigenetic effects of INCB059872.

Protocol:

  • Cell Crosslinking: Cells are treated with formaldehyde (B43269) to crosslink proteins to DNA.

  • Chromatin Shearing: The chromatin is sheared into smaller fragments using sonication or enzymatic digestion.

  • Immunoprecipitation: An antibody specific to the protein or histone modification of interest is used to immunoprecipitate the crosslinked protein-DNA complexes.

  • DNA Purification: The DNA is purified from the immunoprecipitated complexes.

  • Library Preparation and Sequencing: Sequencing libraries are prepared from the purified DNA and sequenced.

  • Data Analysis: Sequencing reads are mapped to the genome to identify regions of enrichment.[4]

AML and SCLC Xenograft Models

In vivo efficacy of INCB059872 is assessed using xenograft models.

Protocol:

  • Cell Implantation: Human AML (e.g., THP-1) or SCLC (e.g., NCI-H526, NCI-H1417) cells are subcutaneously or systemically injected into immunodeficient mice.

  • Tumor Growth and Treatment: Once tumors are established, mice are treated with INCB059872 via oral administration, typically on a once-daily (QD) or every-other-day (QoD) schedule.[2][6]

  • Efficacy Assessment: Tumor volume is measured regularly to assess tumor growth inhibition. In systemic models, survival is monitored.

  • Pharmacodynamic Analysis: At the end of the study, tumors or tissues can be collected to analyze biomarkers of drug activity, such as the expression of differentiation markers or target gene modulation.[2]

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis AML/SCLC Cell Lines AML/SCLC Cell Lines INCB059872 Treatment INCB059872 Treatment AML/SCLC Cell Lines->INCB059872 Treatment PRO-seq PRO-seq INCB059872 Treatment->PRO-seq scRNA-seq scRNA-seq INCB059872 Treatment->scRNA-seq ChIP-seq ChIP-seq INCB059872 Treatment->ChIP-seq Biochemical Assays Biochemical Assays INCB059872 Treatment->Biochemical Assays Data Analysis Data Analysis PRO-seq->Data Analysis scRNA-seq->Data Analysis ChIP-seq->Data Analysis Biochemical Assays->Data Analysis Xenograft Model Xenograft Model Oral Dosing Oral Dosing Xenograft Model->Oral Dosing Tumor Measurement Tumor Measurement Oral Dosing->Tumor Measurement Survival Analysis Survival Analysis Oral Dosing->Survival Analysis Pharmacodynamics Pharmacodynamics Oral Dosing->Pharmacodynamics Efficacy Assessment Efficacy Assessment Tumor Measurement->Efficacy Assessment Survival Analysis->Efficacy Assessment Pharmacodynamics->Efficacy Assessment

Experimental Workflow for INCB059872

Conclusion

INCB059872 dihydrochloride is a highly specific and irreversible inhibitor of LSD1 that has demonstrated significant preclinical activity in models of AML and SCLC. Its mechanism of action is well-defined, involving the disruption of the CoREST repressor complex and the subsequent derepression of GFI1/GFI1B-regulated genes, leading to the induction of cellular differentiation. The comprehensive data presented in this guide underscore the therapeutic potential of INCB059872 and provide a solid foundation for its continued clinical development as a novel epigenetic therapy for cancer.

References

INCB059872 Dihydrochloride: A Technical Guide to a Potent and Selective LSD1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

INCB059872 dihydrochloride (B599025) is a potent, selective, and orally bioavailable small molecule that irreversibly inhibits Lysine-Specific Demethylase 1 (LSD1), an enzyme pivotal in oncogenesis.[1] This technical guide provides an in-depth overview of INCB059872, consolidating available preclinical data, outlining its mechanism of action, and detailing relevant experimental protocols. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent in oncology.

Introduction to LSD1 and its Role in Cancer

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a crucial role in epigenetic regulation by removing methyl groups from mono- and di-methylated lysine (B10760008) residues on histone H3, primarily at positions 4 (H3K4me1/2) and 9 (H3K9me1/2).[1] By modulating histone methylation, LSD1 influences chromatin structure and gene expression.

The dysregulation of LSD1 has been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC).[2][3] Elevated LSD1 activity can lead to the inappropriate silencing of tumor suppressor genes and the activation of oncogenic pathways, thereby promoting cancer cell proliferation, survival, and differentiation blockade.[2] Consequently, LSD1 has emerged as a promising therapeutic target for cancer intervention.

INCB059872 Dihydrochloride: Mechanism of Action

INCB059872 is an irreversible inhibitor of LSD1.[4] Its mechanism of action involves the formation of a covalent adduct with the FAD cofactor in the active site of the LSD1 enzyme.[3] This irreversible binding leads to the inactivation of LSD1's demethylase activity.

The primary downstream effect of INCB059872 is the disruption of the GFI1/GFI1B-CoREST transcriptional repressor complex.[5] LSD1 is a key component of this complex, which is responsible for silencing genes involved in myeloid differentiation. By inhibiting LSD1, INCB059872 leads to the derepression of GFI1/GFI1B target genes, inducing differentiation in leukemia cells.[5]

cluster_LSD1_complex LSD1-CoREST Complex cluster_signaling Gene Regulation LSD1 LSD1 TargetGenes Myeloid Differentiation Genes LSD1->TargetGenes Represses Transcription Histone Histone H3 (H3K4me2) LSD1->Histone Demethylates CoREST CoREST CoREST->LSD1 Complexes with CoREST->TargetGenes Represses Transcription GFI1_GFI1B GFI1_GFI1B GFI1_GFI1B->LSD1 Recruits GFI1_GFI1B->TargetGenes Represses Transcription Histone->TargetGenes Methylation status affects transcription INCB059872 INCB059872 INCB059872->LSD1 Inhibits (Irreversible)

Diagram 1: Mechanism of INCB059872 Action on the LSD1-CoREST Complex.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of INCB059872 in various cancer cell lines.

Table 1: EC50 Values of INCB059872 in Small Cell Lung Cancer (SCLC) Cell Lines

Cell LineEC50 (nM)
NCI-H52647 - 377
NCI-H141747 - 377
Other SCLC Panel47 - 377

Data from preclinical models of human small cell lung cancer.[3]

Table 2: In Vitro Activity of INCB059872 in Acute Myeloid Leukemia (AML)

Cell Line / ConditionEffect
Human AML Cell LinesInhibition of cellular proliferation, Induction of cellular differentiation
Primary Human AML CellsInhibition of cellular proliferation, Induction of cellular differentiation

Data from in vitro and ex vivo studies.[2] Non-tumorigenic cells, such as IL-2 stimulated T cells from normal donors, were significantly less sensitive, with IC50 values > 10 μM.[3]

Key Signaling Pathways Modulated by LSD1 Inhibition

LSD1 activity is intertwined with several critical cancer-related signaling pathways. While direct modulation by INCB059872 is under continued investigation, inhibition of LSD1 is known to impact the following pathways:

  • PI3K/AKT Pathway: LSD1 can activate the PI3K/AKT signaling pathway, and its inhibition has been shown to decrease AKT phosphorylation.[6][7]

  • Wnt/β-catenin Pathway: The Wnt/β-catenin pathway is crucial for cell fate, and recent studies have shown that LSD1 can directly demethylate β-catenin, preventing its degradation and maintaining its nuclear levels.[8]

  • Notch Signaling Pathway: LSD1 has been shown to regulate the Notch signaling pathway, which is involved in cell differentiation and proliferation.[9][10]

cluster_pi3k PI3K/AKT Pathway cluster_wnt Wnt/β-catenin Pathway cluster_notch Notch Pathway INCB059872 INCB059872 LSD1 LSD1 INCB059872->LSD1 Inhibits p85 p85 LSD1->p85 Regulates Expression BetaCatenin β-catenin LSD1->BetaCatenin Demethylates (Stabilizes) Notch Notch Receptor LSD1->Notch Regulates PI3K PI3K AKT AKT PI3K->AKT Proliferation_Survival Cell Proliferation & Survival AKT->Proliferation_Survival p85->PI3K Wnt Wnt Wnt->BetaCatenin Gene_Expression_Wnt Gene Expression BetaCatenin->Gene_Expression_Wnt NICD NICD Notch->NICD Gene_Expression_Notch Gene Expression NICD->Gene_Expression_Notch

Diagram 2: Overview of Signaling Pathways Influenced by LSD1 Inhibition.

Detailed Experimental Protocols

The following protocols are representative methodologies for key experiments used to characterize LSD1 inhibitors like INCB059872.

LSD1 Enzyme Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the demethylase activity of LSD1.

Materials:

  • Recombinant human LSD1 enzyme

  • Di-methylated histone H3K4 peptide substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • This compound

  • 384-well black plates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of INCB059872 in assay buffer.

  • In a 384-well plate, add INCB059872 dilutions and recombinant LSD1 enzyme.

  • Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the H3K4 peptide substrate, HRP, and Amplex Red.

  • Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

  • Measure the fluorescence intensity at an excitation of ~530-545 nm and an emission of ~590 nm.

  • Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value.[11]

Cell Viability Assay (MTT Assay)

This assay assesses the effect of INCB059872 on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell lines (e.g., SCLC or AML lines)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat cells with a range of concentrations of INCB059872 and a vehicle control.

  • Incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation in viable cells.

  • Add solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at ~570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.

Western Blot for Histone Methylation

This technique is used to detect changes in global levels of histone methylation following treatment with INCB059872.

Materials:

  • Cancer cells treated with INCB059872

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against H3K4me1/2, H3K9me1/2, and total Histone H3 (as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse treated and untreated cells and quantify protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Add chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify band intensities and normalize to the loading control.[12]

Flow Cytometry for Differentiation Markers

Flow cytometry is used to quantify the expression of cell surface markers of differentiation, such as CD11b and CD86, in AML cells.[13]

Materials:

  • AML cells treated with INCB059872

  • FACS buffer (e.g., PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies against CD11b and CD86

  • Isotype control antibodies

  • Flow cytometer

Procedure:

  • Harvest and wash the treated and untreated AML cells.

  • Resuspend cells in FACS buffer.

  • Incubate cells with fluorochrome-conjugated antibodies or isotype controls on ice, protected from light.

  • Wash the cells to remove unbound antibodies.

  • Resuspend cells in FACS buffer for analysis.

  • Acquire data on a flow cytometer and analyze the percentage of cells expressing the differentiation markers.[13][14]

cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_genomics Genomic & Transcriptomic Analysis EnzymeAssay LSD1 Inhibition Assay CellViability Cell Viability (MTT) WesternBlot Western Blot (Histone Marks) FlowCytometry Flow Cytometry (Differentiation) AML_Xenograft AML Xenograft Model ChIP_Seq ChIP-Seq AML_Xenograft->ChIP_Seq Mechanism of Action Studies PRO_Seq PRO-Seq AML_Xenograft->PRO_Seq Mechanism of Action Studies scRNA_Seq scRNA-Seq AML_Xenograft->scRNA_Seq Mechanism of Action Studies SCLC_Xenograft SCLC Xenograft Model SCLC_Xenograft->ChIP_Seq Mechanism of Action Studies SCLC_Xenograft->PRO_Seq Mechanism of Action Studies SCLC_Xenograft->scRNA_Seq Mechanism of Action Studies INCB059872 INCB059872 INCB059872->EnzymeAssay Determine IC50 INCB059872->CellViability Determine EC50 INCB059872->WesternBlot Assess Target Engagement INCB059872->FlowCytometry Measure Phenotypic Effect INCB059872->AML_Xenograft Evaluate Efficacy INCB059872->SCLC_Xenograft Evaluate Efficacy

Diagram 3: Experimental Workflow for INCB059872 Characterization.

Conclusion

This compound is a potent and selective irreversible inhibitor of LSD1 with demonstrated preclinical activity in models of AML and SCLC. Its mechanism of action, centered on the disruption of the GFI1/GFI1B-CoREST complex, provides a strong rationale for its therapeutic potential in cancers characterized by a differentiation block. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers interested in advancing the study and clinical application of INCB059872 and other LSD1 inhibitors. Further investigation into its effects on various signaling pathways and its potential in combination therapies is warranted.

References

INCB059872 Dihydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of INCB059872 dihydrochloride (B599025), a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1). This document consolidates key information on its chemical structure, physicochemical properties, mechanism of action, and summaries of experimental protocols from preclinical studies.

Chemical Structure and Properties

INCB059872 dihydrochloride is the hydrochloride salt of INCB059872. Its chemical and physical properties are summarized below.

Table 1: Chemical Identifiers and Synonyms

IdentifierValue
IUPAC Name 1-[[4-(methoxymethyl)-4-[[[(1R,2S)-2-phenylcyclopropyl]amino]methyl]piperidin-1-yl]methyl]cyclobutane-1-carboxylic acid dihydrochloride
Synonyms INCB-059872, INCB 59872, INCB59872 dihydrochloride[1]
CAS Number 3062683-32-0
Molecular Formula C₂₃H₃₆Cl₂N₂O₃[2][3]
SMILES OC(C1(CCC1)CN2CCC(COC)(CC2)CN[C@H]3--INVALID-LINK--C3)=O.[H]Cl.[H]Cl[2][3]
InChI Key WBPWDDPSYSUQJA-VQTJNVASSA-N[1]

Table 2: Physicochemical Properties

PropertyValue
Molecular Weight 459.45 g/mol [2][3]
Appearance Solid, White to light yellow powder[3]
Purity ≥95% to >98%[1]
Solubility Water: Slightly soluble (0.1-1 mg/mL)[4] DMSO: 3.57 mg/mL (with ultrasonic and warming to 60°C)[3]
Storage and Stability Store at 4°C for the short term, sealed and away from moisture. For long-term storage as a solid, -20°C is recommended. In solvent, store at -80°C for up to 6 months.[3]

Mechanism of Action

INCB059872 is an orally bioavailable, potent, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[2][5] LSD1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a critical role in regulating gene expression through the demethylation of histone and non-histone proteins.[6]

The primary mechanism of action of INCB059872 involves the formation of a covalent adduct with the FAD cofactor of LSD1, leading to its irreversible inactivation. This inhibition has significant downstream effects on gene transcription:

  • Histone H3 Lysine 4 (H3K4) Demethylation: LSD1 typically removes mono- and di-methyl groups from H3K4, a mark associated with active gene transcription. By inhibiting LSD1, INCB059872 leads to an increase in H3K4 methylation, which is linked to the enhanced expression of tumor suppressor genes.[1]

  • Histone H3 Lysine 9 (H3K9) Demethylation: LSD1 also demethylates mono- and di-methylated H3K9, a mark generally associated with transcriptional repression. Inhibition of LSD1 by INCB059872 promotes H3K9 methylation, resulting in the decreased transcription of tumor-promoting genes.[1]

LSD1 is a key component of the CoREST complex. The inhibition of LSD1 by INCB059872 leads to a loss of CoREST activity. This, in turn, activates genes regulated by GFI1 and GFI1B, which are involved in hematopoietic differentiation.[2][7] This mechanism is believed to underlie the observed differentiation of acute myeloid leukemia (AML) cells upon treatment with INCB059872.[3]

LSD1_Inhibition_Pathway Signaling Pathway of INCB059872 INCB INCB059872 LSD1 LSD1 (KDM1A) INCB->LSD1 inhibits (irreversibly) CoREST CoREST Complex LSD1->CoREST is part of H3K4me1_2 H3K4me1/2 (Active Genes) LSD1->H3K4me1_2 demethylates H3K9me1_2 H3K9me1/2 (Repressed Genes) LSD1->H3K9me1_2 demethylates GFI1_GFI1B GFI1/GFI1B Regulated Genes CoREST->GFI1_GFI1B represses Tumor_Suppressor Tumor Suppressor Genes H3K4me1_2->Tumor_Suppressor activates Tumor_Promoting Tumor Promoting Genes H3K9me1_2->Tumor_Promoting represses Growth_Inhibition Tumor Growth Inhibition Tumor_Suppressor->Growth_Inhibition Tumor_Promoting->Growth_Inhibition inhibition of Differentiation Cellular Differentiation GFI1_GFI1B->Differentiation In_Vitro_Workflow In Vitro Experimental Workflow Start Start: Cancer Cell Lines (e.g., AML, SCLC) Culture Cell Culture Start->Culture Treatment Treatment with INCB059872 (various concentrations and times) Culture->Treatment Analysis Downstream Analysis Treatment->Analysis Proliferation Proliferation/ Viability Assays Analysis->Proliferation Differentiation Differentiation Marker Analysis (Flow Cytometry) Analysis->Differentiation Gene_Expression Gene Expression (RNA-seq, PRO-seq) Analysis->Gene_Expression Histone_Mod Histone Modification (ChIP-seq, Western Blot) Analysis->Histone_Mod Results Results: EC50, Differentiation Induction, Gene Expression Changes, Histone Mark Alterations Proliferation->Results Differentiation->Results Gene_Expression->Results Histone_Mod->Results

References

INCB059872 Dihydrochloride: A Technical Guide to Target Validation in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

INCB059872 dihydrochloride (B599025) is a potent, selective, and irreversible small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in the pathogenesis of various cancers. This technical guide provides an in-depth overview of the preclinical data supporting the validation of LSD1 as a therapeutic target for INCB059872 in oncology, with a particular focus on acute myeloid leukemia (AML) and small cell lung cancer (SCLC). We present a compilation of quantitative data from in vitro and in vivo studies, detailed experimental protocols for key validation assays, and visualizations of the associated signaling pathways to offer a comprehensive resource for researchers in the field of cancer drug development.

Introduction: The Role of LSD1 in Cancer

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation through the demethylation of mono- and di-methylated lysine (B10760008) residues on histone H3, primarily at positions 4 (H3K4) and 9 (H3K9). By removing methyl marks from H3K4, a mark associated with active transcription, LSD1 generally acts as a transcriptional repressor. Conversely, by demethylating H3K9, a repressive mark, it can function as a transcriptional activator.

LSD1 is a core component of several multiprotein complexes, most notably the CoREST (Corepressor for RE1-Silencing Transcription factor) complex, which also includes histone deacetylases (HDACs). LSD1's enzymatic activity and its role as a scaffolding protein within these complexes are critical for its function. Dysregulation of LSD1 has been observed in a multitude of cancers, where it contributes to oncogenesis by promoting cell proliferation, inhibiting differentiation, and sustaining cancer stem cell populations. This has positioned LSD1 as a compelling target for therapeutic intervention.

INCB059872 is an orally bioavailable, irreversible inhibitor of LSD1 that forms a covalent adduct with the FAD cofactor essential for LSD1's enzymatic activity. Its preclinical development has provided significant validation for targeting LSD1 in various cancer types.

Mechanism of Action of INCB059872

INCB059872 exerts its anti-cancer effects primarily by inhibiting the demethylase activity of LSD1. This inhibition leads to the accumulation of methyl marks on histone H3, altering gene expression profiles within cancer cells. A key aspect of its mechanism involves the disruption of the interaction between LSD1 and the transcription factors Growth Factor Independent 1 (GFI1) and its homolog GFI1B.

GFI1 and GFI1B are transcriptional repressors crucial for hematopoietic development and are often dysregulated in leukemia. They recruit the LSD1/CoREST complex to target gene promoters, leading to transcriptional repression that blocks cellular differentiation. By inhibiting LSD1, INCB059872 disrupts this repressive complex, leading to the reactivation of genes involved in myeloid differentiation. This is evidenced by the upregulation of cell surface markers such as CD11b and CD86 in AML cells.[1][2]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway involving LSD1, GFI1/GFI1B, and the CoREST complex, and the mechanism of action of INCB059872.

LSD1_GFI1_Pathway LSD1-GFI1/GFI1B Signaling Pathway and INCB059872 Inhibition cluster_nucleus Nucleus GFI1 GFI1/GFI1B LSD1 LSD1 GFI1->LSD1 Recruits CoREST CoREST Complex (HDACs, etc.) LSD1->CoREST Associates with H3K4me2 H3K4me2 LSD1->H3K4me2 Demethylates TargetGenes Target Genes (Myeloid Differentiation Genes) CoREST->TargetGenes Represses INCB059872 INCB059872 INCB059872->LSD1 Inhibits H3K4me0 H3K4me0 H3K4me2->H3K4me0 pathway_desc In the absence of inhibition, GFI1/GFI1B recruits the LSD1/CoREST complex to target gene promoters, leading to H3K4 demethylation and transcriptional repression, thereby blocking cellular differentiation. INCB059872 irreversibly inhibits LSD1, preventing the formation of the repressive complex and allowing for the expression of myeloid differentiation genes.

Caption: LSD1-GFI1/GFI1B signaling and INCB059872-mediated inhibition.

Quantitative In Vitro Efficacy

INCB059872 has demonstrated potent and selective anti-proliferative activity across a range of cancer cell lines, particularly those of SCLC and AML origin.

Table 1: In Vitro Anti-proliferative Activity of INCB059872 in SCLC Cell Lines
Cell LineEC50 (nM)
NCI-H52647 - 377
NCI-H141747 - 377
Panel of SCLC cell lines47 - 377
Non-tumorigenic IL-2 stimulated T cells> 10,000
Data compiled from a study evaluating a panel of SCLC cell lines.[3][4]
Table 2: Induction of Apoptosis by INCB059872 in AML Cell Lines
Cell LineTreatment% Apoptotic Cells (Annexin V+)
OCI-AML5Control (DOX induced)~5%
OCI-AML5INCB059872 (250 nM, 96h) + DOX~15%
Data from a study investigating synthetic lethality with BRD4 inhibition.[5]

Quantitative In Vivo Efficacy

The anti-tumor activity of INCB059872 has been validated in multiple preclinical xenograft models of AML and SCLC.

Table 3: In Vivo Efficacy of INCB059872 in an AML Xenograft Model
ModelTreatmentOutcome
Human AML XenograftINCB059872 (oral administration)Significant tumor growth inhibition
MLL-AF9 Murine LeukemiaINCB059872Prolonged median survival
Maximal efficacy was achieved with both daily and alternative-day dosing regimens.[6][7]
Table 4: In Vivo Efficacy of INCB059872 in SCLC Xenograft Models
ModelTreatmentOutcome
NCI-H526 XenograftINCB059872 (oral, QD and QoD)Significant tumor growth inhibition
NCI-H1417 XenograftINCB059872 (oral, QD and QoD)Significant tumor growth inhibition
QD = once daily; QoD = every other day.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are representative protocols for key assays used in the evaluation of INCB059872.

Cell Viability Assay (MTT/CellTiter-Glo)

This protocol outlines a general procedure for assessing the anti-proliferative effects of INCB059872 on cancer cell lines.

Workflow Diagram:

Cell_Viability_Workflow Cell Viability Assay Workflow start Start seed_cells Seed cells in 96-well plates start->seed_cells treat_cells Treat with serial dilutions of INCB059872 seed_cells->treat_cells incubate Incubate for 72-96 hours treat_cells->incubate add_reagent Add MTT or CellTiter-Glo reagent incubate->add_reagent incubate_reagent Incubate as per manufacturer's instructions add_reagent->incubate_reagent read_plate Read absorbance/luminescence incubate_reagent->read_plate analyze Calculate EC50 values read_plate->analyze end End analyze->end

Caption: Workflow for determining cell viability after INCB059872 treatment.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., AML or SCLC lines) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of INCB059872 dihydrochloride in growth medium.

  • Treatment: Remove 50 µL of medium from each well and add 50 µL of the 2x compound solution to achieve the final desired concentrations. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

  • Viability Assessment:

    • MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight. Read absorbance at 570 nm.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Follow the manufacturer's protocol. Briefly, add CellTiter-Glo® reagent to each well, mix, and read luminescence.

  • Data Analysis: Normalize the data to the vehicle-treated controls and calculate EC50 values using a non-linear regression model.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This protocol is for quantifying apoptosis in cancer cells following treatment with INCB059872.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with INCB059872 at various concentrations for 48-96 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells will be Annexin V- and PI-negative; early apoptotic cells will be Annexin V-positive and PI-negative; and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.[8][9]

Western Blotting for Myeloid Differentiation Markers

This protocol describes the detection of CD11b and CD86 protein expression in AML cells treated with INCB059872.

Protocol:

  • Cell Lysis: Treat AML cells with INCB059872 for the desired time. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a 4-12% Bis-Tris polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against CD11b, CD86, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10][11]

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the in vivo anti-tumor efficacy of INCB059872.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 NCI-H526 cells in Matrigel) into the flank of immunodeficient mice (e.g., nude or SCID).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer INCB059872 orally at the desired doses and schedule (e.g., once daily or every other day). The control group receives the vehicle.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition (%T/C).

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised for biomarker analysis (e.g., Western blotting, immunohistochemistry) to confirm target engagement.

Conclusion

The preclinical data for this compound strongly support the validation of LSD1 as a therapeutic target in cancer. Through its potent and irreversible inhibition of LSD1, INCB059872 disrupts key oncogenic signaling pathways, leading to the induction of differentiation and apoptosis in cancer cells. The robust in vitro and in vivo activity, particularly in AML and SCLC models, has provided a solid foundation for its clinical investigation. The experimental protocols and pathway diagrams presented in this guide offer a valuable resource for researchers working to further elucidate the role of LSD1 in cancer and to develop novel epigenetic therapies.

References

INCB059872 Dihydrochloride in Small Cell Lung Cancer Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small Cell Lung Cancer (SCLC) is an aggressive neuroendocrine malignancy with limited therapeutic options and a historically poor prognosis. The epigenetic landscape of SCLC has emerged as a critical area for therapeutic intervention. One promising target is Lysine-Specific Demethylase 1 (LSD1), a histone modifying enzyme overexpressed in SCLC that plays a crucial role in maintaining a stem cell-like, undifferentiated state.[1][2] INCB059872 dihydrochloride (B599025) is a potent, selective, and orally bioavailable irreversible inhibitor of LSD1.[1][2] This technical guide provides a comprehensive overview of the preclinical evaluation of INCB059872 in SCLC models, summarizing key data, experimental methodologies, and the underlying mechanism of action.

Mechanism of Action: The LSD1-NOTCH-ASCL1 Axis

INCB059872 exerts its anti-tumor effects in SCLC by inhibiting the enzymatic activity of LSD1. LSD1 typically demethylates histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression of target genes.[1] In SCLC, LSD1 is implicated in the suppression of the NOTCH signaling pathway. By inhibiting LSD1, INCB059872 leads to the reactivation of NOTCH signaling. Activated NOTCH, in turn, suppresses the expression of Achaete-Scute Family BHLH Transcription Factor 1 (ASCL1), a master regulator of neuroendocrine differentiation and a key driver of SCLC tumorigenesis. The downregulation of ASCL1 leads to a reduction in the expression of its downstream target genes, ultimately inhibiting SCLC cell proliferation and promoting a more differentiated state.

LSD1_Pathway INCB059872 INCB059872 LSD1 LSD1 INCB059872->LSD1 Inhibition NOTCH NOTCH Signaling LSD1->NOTCH Repression ASCL1 ASCL1 NOTCH->ASCL1 Repression Downstream_Targets ASCL1 Downstream Targets (e.g., BCL2, DLL3, INSM1) ASCL1->Downstream_Targets Activation Proliferation SCLC Proliferation & Neuroendocrine Phenotype Downstream_Targets->Proliferation Promotion

Mechanism of Action of INCB059872 in SCLC.

Data Presentation

In Vitro Efficacy

INCB059872 has demonstrated potent anti-proliferative activity across a panel of human SCLC cell lines. The half-maximal effective concentration (EC50) values from these studies are summarized below.

Cell Line PanelEC50 Range (nM)Reference
Human SCLC Cell Lines47 - 377[1][2]

Notably, non-tumorigenic cells, such as IL-2 stimulated T cells from normal donors, were significantly less sensitive to INCB059872, with IC50 values greater than 10 µM.[1][2]

In Vivo Efficacy

The anti-tumor activity of INCB059872 has been evaluated in human SCLC xenograft models. Oral administration of the compound resulted in the inhibition of tumor growth.

Xenograft ModelDosing RegimenOutcomeReference
NCI-H526Once daily (QD) and alternative day (QoD)Tumor growth inhibition[1][2]
NCI-H1417Once daily (QD) and alternative day (QoD)Tumor growth inhibition[1][2]
Pharmacodynamic Biomarkers

The in vivo activity of INCB059872 is associated with the modulation of specific biomarkers, indicating target engagement and downstream pathway effects.

BiomarkerModelEffectSignificanceReference
FEZ1 and UMODL1NCI-H526 and NCI-H1417Gene inductionPredictive of LSD1 responsiveness[1][2]
pro-GRP (serum)NCI-H1417Marked reductionSurrogate marker of LSD1 inhibition[1][2]

Experimental Protocols

Detailed experimental protocols for the studies with INCB059872 in SCLC models are not publicly available. The following are representative protocols for the key experiments conducted.

Cell Viability Assay (Representative Protocol)

This protocol describes a typical colorimetric assay, such as the MTT or WST assay, to determine the effect of a compound on cell proliferation.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Seed Seed SCLC cells in 96-well plates Incubate1 Incubate for 24h Seed->Incubate1 Treat Add serial dilutions of INCB059872 Incubate1->Treat Incubate2 Incubate for 72-96h Treat->Incubate2 Add_Reagent Add viability reagent (e.g., MTT, WST) Incubate2->Add_Reagent Incubate3 Incubate for 1-4h Add_Reagent->Incubate3 Measure Measure absorbance Incubate3->Measure Calculate Calculate EC50 Measure->Calculate

Workflow for a typical cell viability assay.
  • Cell Seeding: SCLC cells are seeded into 96-well microplates at a predetermined density (e.g., 5,000-10,000 cells/well) in their recommended growth medium and incubated for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment: A serial dilution of INCB059872 dihydrochloride is prepared. The cell culture medium is replaced with fresh medium containing various concentrations of the compound or vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period, typically 72 to 96 hours, to allow for the compound to exert its effect on cell proliferation.

  • Viability Assessment: A viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®) is added to each well according to the manufacturer's instructions.

  • Data Acquisition: After a short incubation with the reagent, the absorbance or luminescence is measured using a microplate reader.

  • Data Analysis: The absorbance/luminescence values are normalized to the vehicle-treated control wells. The EC50 values are calculated by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Human SCLC Xenograft Model (Representative Protocol)

This protocol outlines the general steps for establishing and utilizing a subcutaneous xenograft model to evaluate the in vivo efficacy of an anti-cancer agent.

Xenograft_Workflow Implantation Subcutaneous implantation of SCLC cells (e.g., NCI-H526) into immunocompromised mice Tumor_Growth Tumor growth monitoring Implantation->Tumor_Growth Randomization Randomization into treatment and control groups Tumor_Growth->Randomization Treatment Oral administration of INCB059872 or vehicle Randomization->Treatment Monitoring Monitoring of tumor volume and body weight Treatment->Monitoring Endpoint Endpoint analysis: Tumor growth inhibition, biomarker analysis Monitoring->Endpoint

Workflow for a typical SCLC xenograft study.
  • Cell Preparation: SCLC cells (e.g., NCI-H526 or NCI-H1417) are harvested during their exponential growth phase. The cells are washed and resuspended in a suitable medium, often mixed with an extracellular matrix like Matrigel, to enhance tumor take rate.

  • Implantation: A specific number of cells (e.g., 5 x 10^6) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor-bearing mice are then randomized into treatment and control groups.

  • Drug Administration: INCB059872 is administered orally according to the specified dosing regimen (e.g., once daily or on alternative days). The control group receives a vehicle solution.

  • Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly). Tumor volume is typically calculated using the formula: (length x width²)/2.

  • Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition (TGI) is calculated. Tumors and blood samples can be collected for pharmacodynamic biomarker analysis.

Western Blot for Histone Modifications (Representative Protocol)

This protocol is for the detection of changes in histone methylation marks following treatment with an LSD1 inhibitor.

  • Cell Lysis and Histone Extraction: SCLC cells are treated with INCB059872 or vehicle. Histones are then extracted from the cell nuclei using an acid extraction method.

  • Protein Quantification: The concentration of the extracted histones is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of histone proteins are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for histone modifications (e.g., anti-H3K4me2, anti-H3K9me2) and a loading control (e.g., anti-Histone H3).

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative PCR (qPCR) for Gene Expression (Representative Protocol)

This protocol is for measuring changes in the expression of target genes like FEZ1 and UMODL1.

  • RNA Extraction and cDNA Synthesis: SCLC cells are treated with INCB059872 or vehicle. Total RNA is extracted from the cells, and its quality and quantity are assessed. First-strand complementary DNA (cDNA) is synthesized from the RNA using a reverse transcriptase enzyme.

  • qPCR Reaction: The qPCR reaction is set up using the synthesized cDNA, gene-specific primers for the target genes (FEZ1, UMODL1) and a housekeeping gene (e.g., GAPDH), and a SYBR Green or TaqMan-based qPCR master mix.

  • Data Acquisition: The qPCR is performed on a real-time PCR instrument.

  • Data Analysis: The relative gene expression is calculated using the delta-delta Ct (ΔΔCt) method, normalizing the expression of the target genes to the housekeeping gene.

Conclusion

This compound is a promising therapeutic agent for SCLC that targets the epigenetic machinery of cancer cells. Its mechanism of action, involving the inhibition of LSD1 and subsequent modulation of the NOTCH-ASCL1 signaling axis, provides a strong rationale for its clinical development. Preclinical studies in SCLC models have demonstrated its potent in vitro and in vivo anti-tumor activity. The identification of pharmacodynamic biomarkers such as the induction of FEZ1 and UMODL1 and the reduction of serum pro-GRP will be valuable for monitoring treatment response in future clinical trials. Further investigation into the efficacy of INCB059872 in combination with standard-of-care therapies for SCLC is warranted.

References

Preclinical Pharmacology of INCB059872 Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB059872 dihydrochloride (B599025) is a potent, selective, and orally bioavailable small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1][2] LSD1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a critical role in oncogenesis through the demethylation of histone and non-histone proteins, leading to altered gene expression that promotes cancer cell proliferation and survival, and blocks differentiation. INCB059872 acts as an irreversible inhibitor by forming a covalent adduct with the FAD cofactor.[2] This technical guide provides a comprehensive overview of the preclinical pharmacology of INCB059872, detailing its mechanism of action, in vitro and in vivo activity, and the experimental protocols utilized in its preclinical evaluation.

Mechanism of Action

INCB059872 exerts its therapeutic effect by inhibiting the enzymatic activity of LSD1. LSD1 is a key component of the CoREST (Co-repressor for RE1-silencing transcription factor) complex, which is recruited by transcription factors such as Growth Factor Independent 1 (GFI1) to repress the expression of genes involved in cellular differentiation.[3] By irreversibly binding to the FAD cofactor of LSD1, INCB059872 disrupts the interaction between LSD1 and GFI1. This leads to the disassociation of the CoREST complex from chromatin, resulting in the de-repression of GFI1-target genes and the induction of myeloid differentiation.[3]

Signaling Pathway

The mechanism of INCB059872-mediated induction of myeloid differentiation is depicted in the following signaling pathway diagram.

INCB059872_Mechanism_of_Action Mechanism of INCB059872 Action cluster_nucleus Cell Nucleus cluster_phenotype Cellular Phenotype INCB059872 INCB059872 LSD1_CoREST LSD1-CoREST Complex INCB059872->LSD1_CoREST Inhibits (irreversible) GFI1 GFI1 Transcription Factor LSD1_CoREST->GFI1 Recruited by Target_Genes Myeloid Differentiation Target Genes (e.g., CD86, CD11b) GFI1->Target_Genes Represses Differentiation Myeloid Differentiation Target_Genes->Differentiation Expression Leads to Proliferation AML/SCLC Cell Proliferation Differentiation->Proliferation Inhibits Differentiation_Pheno Differentiation Differentiation->Differentiation_Pheno Induces

Caption: INCB059872 inhibits the LSD1-CoREST complex, leading to de-repression of GFI1 target genes and subsequent myeloid differentiation.

Quantitative In Vitro Pharmacology

INCB059872 has demonstrated potent anti-proliferative activity across a range of cancer cell lines, particularly in Small Cell Lung Cancer (SCLC) and Acute Myeloid Leukemia (AML).

Cell LineCancer TypeParameterValue (nM)Reference
Panel of SCLC cell linesSmall Cell Lung CancerEC5047 - 377[4]
Non-tumorigenic IL-2 stimulated T cellsNormalIC50> 10,000[4]
THP-1Acute Myeloid LeukemiaEC50 (CD86 induction)23 ± 8[1]
Panel of human AML cell linesAcute Myeloid LeukemiaEC50 (Proliferation)17 - 314[1]

Preclinical In Vivo Pharmacology

Oral administration of INCB059872 has shown significant anti-tumor efficacy in various preclinical xenograft models of SCLC and AML.[1]

Animal ModelCancer TypeDosing RegimenKey FindingsReference
NCI-H526 XenograftSmall Cell Lung CancerOral, once daily (QD) and alternative day (QoD)Tumor growth inhibition[4]
NCI-H1417 XenograftSmall Cell Lung CancerOral, QD and QoDTumor growth inhibition, reduced serum pro-GRP levels[4]
Human AML XenograftAcute Myeloid LeukemiaOral, QD and QoDSignificant tumor growth inhibition, sustained induction of CD86[1][2]
Murine MLL-AF9 disseminated leukemiaAcute Myeloid LeukemiaOral, QD and QoDProlonged median survival, induced differentiation of blast cells, reduced blast colonies, normalized hematological parameters[1][2]

Experimental Protocols

In Vitro Cell Proliferation Assay (Representative Protocol)

This protocol is a representative method for assessing the anti-proliferative effects of INCB059872.

Cell_Proliferation_Assay_Workflow Cell Proliferation Assay Workflow step1 1. Cell Seeding Seed AML or SCLC cells in 96-well plates. step2 2. Compound Treatment Add serial dilutions of INCB059872. step1->step2 step3 3. Incubation Incubate for 72-96 hours. step2->step3 step4 4. Viability Reagent Addition Add a cell viability reagent (e.g., CellTiter-Glo®). step3->step4 step5 5. Measurement Measure luminescence to determine cell viability. step4->step5 step6 6. Data Analysis Calculate EC50 values. step5->step6

Caption: Workflow for a typical in vitro cell proliferation assay.

Detailed Steps:

  • Cell Seeding: Cancer cell lines (e.g., NCI-H526 for SCLC, THP-1 for AML) are harvested during exponential growth and seeded into 96-well microplates at a predetermined density (e.g., 5,000 cells/well).

  • Compound Addition: A serial dilution of INCB059872 dihydrochloride is prepared and added to the wells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a period of 72 to 96 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: A cell viability reagent, such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), is added to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

  • Signal Measurement: Luminescence is measured using a plate reader.

  • Data Analysis: The data is normalized to the vehicle control, and the half-maximal effective concentration (EC50) values are calculated using a non-linear regression analysis.

In Vitro Myeloid Differentiation Assay (Flow Cytometry)

This protocol outlines a method for assessing the induction of myeloid differentiation markers by INCB059872.

Flow_Cytometry_Workflow Myeloid Differentiation Assay Workflow step1 1. Cell Treatment Treat AML cells (e.g., THP-1) with INCB059872. step2 2. Cell Harvesting and Staining Harvest cells and stain with fluorescently labeled antibodies against CD86 and CD11b. step1->step2 step3 3. Flow Cytometry Analysis Acquire data on a flow cytometer. step2->step3 step4 4. Data Gating and Analysis Gate on the cell population of interest and quantify the percentage of CD86+ and CD11b+ cells. step3->step4

Caption: Workflow for assessing myeloid differentiation via flow cytometry.

Detailed Steps:

  • Cell Treatment: AML cells (e.g., THP-1) are cultured in the presence of various concentrations of INCB059872 or vehicle control for a specified period (e.g., 48-72 hours).

  • Cell Staining: Cells are harvested, washed, and stained with fluorochrome-conjugated monoclonal antibodies specific for human CD86 and CD11b. An isotype control antibody is used to determine background fluorescence.

  • Flow Cytometry: The stained cells are analyzed on a flow cytometer.

  • Data Analysis: The percentage of cells expressing CD86 and CD11b is determined by gating on the live cell population and comparing the fluorescence intensity to the isotype control.

In Vivo Xenograft Studies (Representative Protocol)

The following is a representative protocol for evaluating the in vivo efficacy of INCB059872 in a subcutaneous xenograft model.

Xenograft_Study_Workflow In Vivo Xenograft Study Workflow step1 1. Cell Implantation Subcutaneously implant human cancer cells (e.g., NCI-H526) into immunocompromised mice. step2 2. Tumor Growth Allow tumors to reach a palpable size (e.g., 100-200 mm³). step1->step2 step3 3. Randomization and Treatment Randomize mice into treatment groups and initiate oral dosing with INCB059872 or vehicle. step2->step3 step4 4. Tumor Measurement Measure tumor volume and body weight regularly (e.g., twice weekly). step3->step4 step5 5. Endpoint Analysis Continue treatment until a predefined endpoint (e.g., tumor volume limit) is reached. Analyze tumor growth inhibition. step4->step5

Caption: Workflow for a typical in vivo xenograft efficacy study.

Detailed Steps:

  • Animal Model: Female athymic nude mice are typically used.

  • Cell Implantation: A suspension of human cancer cells (e.g., 5 x 10^6 NCI-H526 cells) in a suitable medium (e.g., Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a mean volume of approximately 100-200 mm³. The animals are then randomized into treatment and control groups.

  • Drug Administration: INCB059872 is administered orally at various dose levels, typically on a once-daily (QD) or every-other-day (QoD) schedule. The control group receives the vehicle.

  • Monitoring: Tumor dimensions are measured with calipers at regular intervals, and tumor volume is calculated using the formula: (length x width²) / 2. Body weights are also monitored as an indicator of toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated and statistical analyses are performed. For survival studies, animals are monitored until they meet euthanasia criteria.

Conclusion

The preclinical data for this compound demonstrate its potent and selective inhibition of LSD1, leading to the induction of differentiation and inhibition of proliferation in cancer cells, particularly in AML and SCLC models. The in vivo studies have shown significant anti-tumor efficacy with oral administration. These findings provide a strong rationale for the clinical development of INCB059872 as a targeted therapy for relevant malignancies. Further research will continue to elucidate the full potential of this compound in various therapeutic settings.

References

INCB059872 Dihydrochloride: An In-Depth Technical Guide to its Effect on Histone Methylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB059872 dihydrochloride (B599025) is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a critical role in regulating gene expression through the demethylation of histones.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of INCB059872, its impact on histone methylation, and detailed experimental protocols for its characterization.

LSD1, also known as KDM1A, primarily demethylates mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4me1/2) and mono- and di-methylated lysine 9 of histone H3 (H3K9me1/2).[3] Demethylation of H3K4 is generally associated with transcriptional repression, while demethylation of H3K9 is linked to transcriptional activation. By inhibiting LSD1, INCB059872 effectively blocks these processes, leading to an increase in H3K4 and H3K9 methylation and subsequent alterations in gene expression.[1] This modulation of the epigenetic landscape makes INCB059872 a promising therapeutic agent, particularly in the context of oncology.

Mechanism of Action: Inhibition of LSD1

INCB059872 acts as an irreversible inhibitor of LSD1. Its mechanism involves the formation of a covalent adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor, which is essential for the catalytic activity of LSD1. This irreversible binding effectively inactivates the enzyme, preventing it from carrying out its demethylase function on histone substrates.

Effect on Histone Methylation: A Locus-Specific Phenomenon

Treatment of cancer cells with INCB059872 leads to significant changes in the histone methylation landscape. While global changes in histone methylation may not always be readily detectable by methods such as Western blotting, locus-specific alterations are prominent, as revealed by techniques like Chromatin Immunoprecipitation followed by sequencing (ChIP-seq).[4]

A key study by Johnston et al. (2020) in acute myeloid leukemia (AML) cells demonstrated that while global levels of H3K4me1 and H3K4me2 were not significantly altered upon INCB059872 treatment, there were significant changes in the distribution of these marks at specific genomic loci.[4] This suggests that the impact of INCB059872 on histone methylation is highly context-dependent and influences the expression of specific sets of genes. The inhibition of LSD1 by INCB059872 has been shown to increase the levels of H3K4me2 at the cellular level, confirming target engagement.[5]

Quantitative Data on Histone Methylation

The following table summarizes the observed effects of INCB059872 on histone methylation from various studies. It is important to note that quantitative data on global histone methylation changes can be subtle, with more pronounced effects observed at specific gene promoters and enhancers.

Histone MarkCell Line/ModelTreatment ConditionsObserved EffectReference
H3K4me1 THP-1 (AML)25 nM INCB059872, 48 hoursLocus-specific changes observed by ChIP-seqJohnston et al., 2020
H3K4me2 THP-1 (AML)25 nM INCB059872, 48 hoursLocus-specific changes observed by ChIP-seqJohnston et al., 2020
H3K4me2 MV4-11 (AML)Not specifiedIncreased levels observedJohnston et al., 2020
H3K27ac THP-1 (AML)25 nM INCB059872, 24 hoursLocus-specific changes observed by ChIP-seqJohnston et al., 2020

Signaling Pathway

The inhibition of LSD1 by INCB059872 sets off a cascade of events that ultimately alters gene expression and cellular phenotype. A simplified representation of this signaling pathway is depicted below. INCB059872 irreversibly inhibits the LSD1/CoREST complex, leading to an accumulation of H3K4me1/2 and H3K9me1/2 at specific gene loci. This, in turn, influences the expression of genes regulated by transcription factors such as GFI1, affecting cellular processes like differentiation and proliferation.

INCB059872_Signaling_Pathway cluster_drug Drug Action cluster_enzyme Enzymatic Complex cluster_histone Histone Substrates cluster_downstream Downstream Effects INCB059872 INCB059872 dihydrochloride LSD1_CoREST LSD1/CoREST Complex INCB059872->LSD1_CoREST Inhibition H3K4me1_2 H3K4me1/2 LSD1_CoREST->H3K4me1_2 Demethylation H3K9me1_2 H3K9me1/2 LSD1_CoREST->H3K9me1_2 Demethylation Gene_Expression Altered Gene Expression (e.g., GFI1 targets) H3K4me1_2->Gene_Expression Repression H3K9me1_2->Gene_Expression Activation Cellular_Response Cellular Response (e.g., Differentiation, Apoptosis) Gene_Expression->Cellular_Response

Caption: Signaling pathway of INCB059872 action.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effect of INCB059872 on histone methylation.

LSD1 Enzymatic Inhibition Assay

This assay is used to determine the inhibitory potency of INCB059872 on LSD1 enzymatic activity.

Materials:

  • Recombinant human LSD1/CoREST complex

  • H3K4me2 peptide substrate

  • INCB059872 dihydrochloride

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT)

  • Detection reagent (e.g., horseradish peroxidase-coupled system to detect H2O2 byproduct)

  • 384-well microplate

Procedure:

  • Prepare serial dilutions of INCB059872 in DMSO and then dilute in assay buffer.

  • Add the diluted INCB059872 or vehicle control (DMSO) to the wells of a 384-well plate.

  • Add the recombinant LSD1/CoREST complex to each well and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the demethylation reaction by adding the H3K4me2 peptide substrate.

  • Incubate the reaction at 37°C for a specific time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent.

  • Measure the signal (e.g., fluorescence or absorbance) using a plate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis of Histone Methylation

This protocol is used to assess the global changes in histone methylation levels in cells treated with INCB059872.

Materials:

  • Cell line of interest (e.g., THP-1 AML cells)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Histone extraction buffer

  • BCA protein assay kit

  • SDS-PAGE gels (e.g., 15% acrylamide)

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-H3K4me2, anti-H3K9me2, anti-total H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture cells to the desired confluency and treat with various concentrations of INCB059872 or vehicle control for the desired time (e.g., 24, 48, 72 hours).

  • Harvest the cells and perform histone extraction using an appropriate protocol (e.g., acid extraction).

  • Quantify the protein concentration of the histone extracts using a BCA assay.

  • Denature the histone samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE on a high-percentage acrylamide (B121943) gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Wash the membrane with TBST three times for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST three times for 10 minutes each.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the total H3 loading control.

Western_Blot_Workflow start Cell Treatment with INCB059872 histone_extraction Histone Extraction start->histone_extraction quantification Protein Quantification (BCA Assay) histone_extraction->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Transfer (PVDF Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-H3K4me2) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis and Quantification detection->analysis

Caption: Western Blot experimental workflow.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to investigate the specific genomic loci where histone methylation changes occur upon INCB059872 treatment.

Materials:

  • Cell line of interest

  • This compound

  • Formaldehyde (B43269) (for cross-linking)

  • Glycine

  • Cell lysis buffer

  • Nuclear lysis buffer

  • Sonication equipment

  • ChIP dilution buffer

  • Primary antibodies (e.g., anti-H3K4me2, anti-H3K9me2, IgG control)

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • qPCR reagents or library preparation kit for sequencing

Procedure:

  • Treat cells with INCB059872 or vehicle control.

  • Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.

  • Quench the cross-linking reaction with glycine.

  • Harvest and lyse the cells to isolate the nuclei.

  • Lyse the nuclei and shear the chromatin to an average size of 200-500 bp using sonication.

  • Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.

  • Pre-clear the chromatin with Protein A/G beads.

  • Incubate the pre-cleared chromatin with the specific primary antibody or IgG control overnight at 4°C.

  • Add Protein A/G beads to capture the antibody-chromatin complexes.

  • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elute the chromatin from the beads.

  • Reverse the cross-links by heating at 65°C.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the DNA using a DNA purification kit.

  • Analyze the enriched DNA by qPCR using primers for specific gene promoters or by preparing a library for high-throughput sequencing (ChIP-seq).

ChIP_Workflow start Cell Treatment and Cross-linking lysis Cell and Nuclear Lysis start->lysis sonication Chromatin Shearing (Sonication) lysis->sonication immunoprecipitation Immunoprecipitation (Specific Antibody) sonication->immunoprecipitation capture Capture with Protein A/G Beads immunoprecipitation->capture washes Washes to Remove Non-specific Binding capture->washes elution Elution washes->elution reverse_crosslink Reverse Cross-linking elution->reverse_crosslink purification DNA Purification reverse_crosslink->purification analysis Downstream Analysis (qPCR or Sequencing) purification->analysis

Caption: ChIP experimental workflow.

Conclusion

This compound is a powerful tool for studying the role of LSD1 and histone methylation in various biological processes, particularly in cancer. Its irreversible inhibition of LSD1 leads to locus-specific increases in H3K4 and H3K9 methylation, thereby altering the expression of key genes involved in cell differentiation and proliferation. The experimental protocols outlined in this guide provide a framework for researchers to investigate the detailed molecular effects of this promising epigenetic modulator. A thorough understanding of its mechanism of action is crucial for its continued development as a potential therapeutic agent.

References

Methodological & Application

INCB059872 Dihydrochloride: In Vitro Assay Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

INCB059872 dihydrochloride (B599025) is a potent, selective, and irreversible small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1] LSD1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a critical role in regulating gene expression through the demethylation of mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). By forming a covalent adduct with the FAD cofactor, INCB059872 effectively inactivates the enzyme, leading to alterations in the epigenetic landscape and subsequent changes in gene transcription.[2] Dysregulation of LSD1 activity has been implicated in the pathogenesis of various cancers, particularly acute myeloid leukemia (AML) and small cell lung cancer (SCLC), by promoting an undifferentiated state and blocking cellular maturation. Inhibition of LSD1 by INCB059872 has been shown to induce differentiation and inhibit proliferation in cancer cells, making it a promising therapeutic agent for investigation.

These application notes provide detailed protocols for in vitro assays to characterize the activity of INCB059872, including enzymatic inhibition, cellular proliferation, and target engagement in relevant cancer cell lines.

Mechanism of Action

INCB059872 is an FAD-directed inhibitor that forms a covalent bond with the FAD cofactor of LSD1, leading to its irreversible inhibition. This prevents LSD1 from demethylating its histone substrates, primarily H3K4me2, a mark associated with active gene transcription. The inhibition of LSD1 leads to the accumulation of H3K4me2 at specific gene loci, which in turn alters gene expression programs. In myeloid leukemia cells, this results in the de-repression of genes regulated by the GFI1/GFI1B transcription factors, promoting a myeloid differentiation gene signature.[1][3] This ultimately leads to a block in proliferation and the induction of cellular differentiation, characterized by the upregulation of cell surface markers such as CD11b and CD86.

INCB059872_Mechanism_of_Action cluster_0 LSD1/CoREST Complex cluster_2 Cellular Effects in AML LSD1 LSD1 H3K4me2 H3K4me2 LSD1->H3K4me2 GeneRepression Oncogenic Gene Expression LSD1->GeneRepression Maintains MyeloidDifferentiation Myeloid Differentiation (CD11b+, CD86+) LSD1->MyeloidDifferentiation Inhibits CoREST CoREST HDAC HDAC1/2 H3K4me1 H3K4me1 DifferentiationBlock Differentiation Block GeneRepression->DifferentiationBlock Leads to Proliferation Cell Proliferation DifferentiationBlock->Proliferation Promotes INCB059872 INCB059872 INCB059872->LSD1 Irreversible Inhibition

Caption: Mechanism of action of INCB059872.

Quantitative Data Summary

Assay TypeTarget/Cell LineParameterValue Range
Enzymatic Assay Recombinant Human LSD1IC₅₀18 nM
Cell Proliferation SCLC Cell LinesEC₅₀47 - 377 nM
Non-tumorigenic T-cellsIC₅₀> 10 µM
THP-1 (AML)GrowthDefect observed at 25 nM
MV-4-11 (AML)GrowthDefect observed at 100 nM
Cell Differentiation THP-1, MV-4-11 (AML)MarkerCD11b & CD86 induction
OCI-AML5 (AML)MarkerCD11b induction at 250 nM

Experimental Protocols

LSD1 Enzymatic Inhibition Assay (HTRF)

This protocol is adapted from a general method for assessing LSD1 inhibition using Homogeneous Time-Resolved Fluorescence (HTRF) technology.

Materials:

  • Recombinant Human LSD1 enzyme

  • INCB059872 dihydrochloride

  • Flavin adenine dinucleotide (FAD)

  • Biotinylated monomethyl H3(1-21)K4 peptide substrate

  • HTRF detection reagents (e.g., Europium cryptate-labeled anti-H3K4me1/2 antibody and XL665-conjugated streptavidin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM DTT, 0.01% BSA, 0.01% Tween-20)

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of INCB059872 in the assay buffer.

  • Add 2 µL of diluted INCB059872 or vehicle (DMSO) to the wells of a 384-well plate.

  • Add 4 µL of recombinant LSD1 enzyme (final concentration ~0.5 nM) to each well and pre-incubate for 15 minutes at room temperature.

  • Initiate the enzymatic reaction by adding 4 µL of a substrate mix containing FAD (final concentration ~1 µM) and the biotinylated H3K4 peptide substrate (at its Kₘ concentration).

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the reaction and detect the signal by adding 10 µL of the HTRF detection reagents.

  • Incubate for 60 minutes at room temperature to allow for signal development.

  • Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Calculate the HTRF ratio (665 nm/620 nm) and plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

LSD1_HTRF_Assay_Workflow Start Start PrepInhibitor Prepare INCB059872 Serial Dilutions Start->PrepInhibitor DispenseInhibitor Dispense Inhibitor/Vehicle to 384-well Plate PrepInhibitor->DispenseInhibitor AddEnzyme Add LSD1 Enzyme DispenseInhibitor->AddEnzyme PreIncubate Pre-incubate (15 min, RT) AddEnzyme->PreIncubate AddSubstrate Add Substrate Mix (FAD + Biotin-H3K4me1 peptide) PreIncubate->AddSubstrate IncubateReaction Incubate Reaction (60 min, RT) AddSubstrate->IncubateReaction AddDetection Add HTRF Detection Reagents IncubateReaction->AddDetection IncubateDetection Incubate for Signal (60 min, RT) AddDetection->IncubateDetection ReadPlate Read Plate on HTRF Reader IncubateDetection->ReadPlate AnalyzeData Calculate IC50 ReadPlate->AnalyzeData End End AnalyzeData->End

Caption: Workflow for the LSD1 HTRF assay.

Cell Viability Assay

This protocol describes a method to assess the effect of INCB059872 on the proliferation of AML cell lines.

Materials:

  • AML cell lines (e.g., THP-1, MV-4-11, OCI-AML5)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • Cell viability reagent (e.g., Resazurin, MTS, or CellTiter-Glo®)

  • 96-well clear-bottom cell culture plates

  • Plate reader capable of measuring absorbance or luminescence

Procedure:

  • Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Prepare serial dilutions of INCB059872 in complete medium.

  • Add 100 µL of the diluted compound or vehicle control to the appropriate wells.

  • Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add the cell viability reagent to each well according to the manufacturer's instructions. For example, add 20 µL of Resazurin solution (0.15 mg/mL).

  • Incubate for an additional 2-4 hours at 37°C.

  • Measure the absorbance or luminescence using a plate reader at the appropriate wavelength (e.g., 570 nm for Resazurin).

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against the logarithm of the inhibitor concentration to determine the EC₅₀ value.

Cell Differentiation Assay by Flow Cytometry

This protocol outlines the procedure for measuring the induction of myeloid differentiation markers CD11b and CD86 in AML cells following treatment with INCB059872.

Materials:

  • AML cell lines (e.g., THP-1, MV-4-11)

  • Complete cell culture medium

  • This compound

  • Fluorochrome-conjugated antibodies:

    • PE-conjugated anti-human CD11b (Clone: ICRF44)

    • APC-conjugated anti-human CD86

  • FACS buffer (e.g., PBS with 2% FBS)

  • Fixable viability dye

  • Flow cytometer

Procedure:

  • Seed AML cells in 6-well plates at an appropriate density in complete medium.

  • Treat the cells with various concentrations of INCB059872 (e.g., 25 nM for THP-1, 100 nM for MV-4-11) or vehicle control.

  • Incubate for 3-5 days at 37°C in a humidified 5% CO₂ incubator.

  • Harvest the cells by centrifugation and wash once with cold PBS.

  • Resuspend the cells in FACS buffer and stain with a fixable viability dye to exclude dead cells.

  • Wash the cells with FACS buffer.

  • Add the fluorochrome-conjugated antibodies against CD11b and CD86 at the manufacturer's recommended dilutions.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in FACS buffer for analysis.

  • Acquire data on a flow cytometer and analyze the percentage of CD11b and CD86 positive cells using appropriate software (e.g., FlowJo).

Western Blot for H3K4me2 Levels

This protocol describes how to assess the change in global H3K4me2 levels in AML cells after treatment with INCB059872.

Materials:

  • AML cell lines

  • Complete cell culture medium

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-H3K4me2

    • Rabbit anti-total Histone H3 (as a loading control)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat AML cells with INCB059872 or vehicle for 24-48 hours.

  • Harvest cells and lyse them in RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Denature protein lysates by boiling in Laemmli sample buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-H3K4me2 antibody (typically at a 1:1000 dilution) and anti-total H3 antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize the H3K4me2 signal to the total H3 signal.

Western_Blot_Workflow Start Start CellTreatment Treat AML Cells with INCB059872 Start->CellTreatment CellLysis Harvest and Lyse Cells CellTreatment->CellLysis ProteinQuant Protein Quantification (BCA) CellLysis->ProteinQuant SDSPAGE SDS-PAGE ProteinQuant->SDSPAGE Transfer Transfer to PVDF Membrane SDSPAGE->Transfer Blocking Blocking (1 hr, RT) Transfer->Blocking PrimaryAb Primary Antibody Incubation (anti-H3K4me2, anti-H3) (Overnight, 4°C) Blocking->PrimaryAb Washing1 Wash (3x TBST) PrimaryAb->Washing1 SecondaryAb Secondary Antibody Incubation (1 hr, RT) Washing1->SecondaryAb Washing2 Wash (3x TBST) SecondaryAb->Washing2 Detection ECL Detection Washing2->Detection Analysis Image and Quantify Bands Detection->Analysis End End Analysis->End

Caption: Workflow for Western blot analysis.

Troubleshooting

  • Low signal in enzymatic assay: Ensure the enzyme is active and the substrate concentrations are correct. Check the compatibility of the HTRF reagents and the plate reader settings.

  • High variability in cell viability assay: Ensure uniform cell seeding and proper mixing of the viability reagent. Check for edge effects on the plate and consider excluding outer wells from analysis.

  • Weak staining in flow cytometry: Titrate the antibodies to determine the optimal concentration. Ensure proper compensation for spectral overlap if using multiple fluorochromes. Use a viability dye to exclude dead cells, which can non-specifically bind antibodies.

  • No change in H3K4me2 levels in Western blot: Confirm that the treatment time and concentration of INCB059872 are sufficient to induce a change. Verify the specificity of the primary antibody. Ensure efficient histone extraction and protein transfer.

Conclusion

The provided protocols offer a framework for the in vitro evaluation of this compound. These assays are essential for understanding its enzymatic potency, cellular activity, and mechanism of action. Researchers should optimize these protocols for their specific cell lines and experimental conditions to ensure robust and reproducible results. The data generated will be valuable for professionals in drug development and cancer research investigating the therapeutic potential of LSD1 inhibitors.

References

INCB059872 Dihydrochloride: Application Notes and Protocols for Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB059872 dihydrochloride (B599025) is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2] LSD1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a critical role in regulating gene expression through the demethylation of histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). By inhibiting LSD1, INCB059872 alters gene expression patterns, leading to the suppression of tumor-promoting genes and the activation of tumor-suppressor genes. This compound is under investigation for its therapeutic potential in various malignancies, particularly myeloid leukemia.[1][2]

These application notes provide a comprehensive guide for the use of INCB059872 dihydrochloride in cell culture, including detailed protocols for treatment, cytotoxicity and apoptosis assays, and information on its mechanism of action.

Mechanism of Action

INCB059872 exerts its effects by covalently modifying the FAD cofactor of LSD1, leading to its irreversible inhibition. This inhibition disrupts the formation of the LSD1-CoREST (Co-repressor for RE1-silencing transcription factor) complex. The LSD1-CoREST complex is responsible for repressing the activity of the transcription factor GFI1 (Growth Factor Independence 1) and its homolog GFI1B. By disrupting this complex, INCB059872 treatment leads to the activation of GFI1/GFI1B-regulated genes, which are involved in myeloid differentiation and tumor suppression.[1][2][3]

Signaling Pathway

INCB059872_Signaling_Pathway INCB059872 Signaling Pathway cluster_0 LSD1-CoREST Complex INCB059872 INCB059872 LSD1 LSD1 (KDM1A) INCB059872->LSD1 irreversibly inhibits GFI1_GFI1B GFI1/GFI1B LSD1->GFI1_GFI1B represses CoREST CoREST CoREST->LSD1 forms complex with Target_Genes Target Gene Expression (e.g., Myeloid Differentiation Genes) GFI1_GFI1B->Target_Genes represses Cell_Differentiation Cell Differentiation Target_Genes->Cell_Differentiation Apoptosis Apoptosis Target_Genes->Apoptosis Tumor_Suppression Tumor Growth Inhibition Cell_Differentiation->Tumor_Suppression Apoptosis->Tumor_Suppression

Caption: Mechanism of INCB059872 action.

Experimental Protocols

Reagent Preparation and Storage
  • This compound Stock Solution:

    • This compound is soluble in DMSO, water, and ethanol. For cell culture experiments, it is recommended to prepare a stock solution in sterile DMSO at a concentration of 10-50 mM.

    • Store the DMSO stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.

  • Cell Culture Medium:

    • Use the appropriate complete cell culture medium for your cell line of interest, supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin).

General Cell Culture Treatment Protocol

This protocol provides a general guideline for treating adherent or suspension cells with INCB059872. Optimization may be required for specific cell lines and experimental conditions.

Cell_Treatment_Workflow General Cell Treatment Workflow Start Start Seed_Cells Seed cells in appropriate culture vessel Start->Seed_Cells Incubate_24h Incubate for 24h to allow attachment (for adherent cells) Seed_Cells->Incubate_24h Prepare_Dilutions Prepare serial dilutions of INCB059872 in culture medium Incubate_24h->Prepare_Dilutions Treat_Cells Add INCB059872 dilutions to the cells Prepare_Dilutions->Treat_Cells Incubate_Treatment Incubate for the desired duration (e.g., 24-96h) Treat_Cells->Incubate_Treatment Harvest_Cells Harvest cells for downstream analysis Incubate_Treatment->Harvest_Cells End End Harvest_Cells->End

Caption: Workflow for cell treatment.

Procedure:

  • Cell Seeding:

    • For adherent cells, seed cells in a multi-well plate, flask, or dish at a density that will not exceed 80-90% confluency at the end of the experiment.

    • For suspension cells, seed cells in a multi-well plate or flask at a recommended density for the specific cell line.

  • Incubation (for adherent cells): Allow cells to attach and recover by incubating for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Preparation of INCB059872 Dilutions:

    • On the day of treatment, thaw the INCB059872 stock solution and prepare a series of dilutions in complete cell culture medium to achieve the desired final concentrations.

    • It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line. A starting range of 10 nM to 1 µM is suggested.

  • Cell Treatment:

    • For adherent cells, carefully remove the old medium and replace it with the medium containing the different concentrations of INCB059872.

    • For suspension cells, add the appropriate volume of the INCB059872 dilutions directly to the cell suspension.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, 72, or 96 hours).

  • Downstream Analysis: After the incubation period, harvest the cells for subsequent assays such as cell viability, apoptosis, or western blotting.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Follow the "General Cell Culture Treatment Protocol" in a 96-well plate.

  • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

Procedure:

  • Follow the "General Cell Culture Treatment Protocol."

  • Harvest both adherent and floating cells.

  • Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Quantitative Data

Cell LineAssay TypeConcentrationIncubation TimeEffect
SCLC cell linesProliferation47 - 377 nM (EC50)Not specifiedInhibition of proliferation
293TGene Expression25 nM48 hoursIncreased enhancer activity and gene expression
THP-1Growth25 nM24 hoursGrowth defect
OCI-AML5Apoptosis250 nM96 hoursInduction of apoptosis
Venetoclax-resistant AMLGrowth InhibitionCombinationNot specifiedGrowth inhibition when combined with venetoclax

Troubleshooting

  • Low Solubility: If the compound precipitates in the medium, try preparing a more diluted stock solution or using a different solvent if compatible with your cells. Gentle warming or sonication of the stock solution may also help.

  • High Cytotoxicity in Control: Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) as high concentrations can be toxic to cells.

  • Variable Results: Ensure consistent cell seeding density, treatment duration, and assay conditions.

For further information and specific applications, it is recommended to consult the relevant scientific literature.

References

Application Notes and Protocols for INCB059872 Dihydrochloride in Xenograft Model Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB059872 is a potent, selective, and orally bioavailable irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a critical role in oncogenesis through the regulation of gene expression.[1][2] LSD1 is overexpressed in various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), where it contributes to the maintenance of a stem cell-like state and a block in cellular differentiation.[1][3] INCB059872 inactivates LSD1 by forming a covalent adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor, leading to the re-expression of silenced tumor suppressor genes and the induction of differentiation.[1][2] These application notes provide a summary of the preclinical data and protocols for the use of INCB059872 in xenograft models of AML and SCLC.

Mechanism of Action

INCB059872 targets LSD1, a key component of several transcriptional repressor complexes, including the CoREST complex. By inhibiting LSD1, INCB059872 prevents the demethylation of histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[1][2] This leads to an increase in H3K4 methylation, a mark associated with active gene transcription, and a subsequent upregulation of genes involved in cellular differentiation and tumor suppression.[2] In myeloid leukemia, this inhibition leads to the activation of GFI1/GFI1B-regulated genes, promoting a myeloid differentiation gene signature.[3]

LSD1_Inhibition_Pathway cluster_nucleus Cell Nucleus INCB059872 INCB059872 LSD1 LSD1-CoREST Complex INCB059872->LSD1 Inhibits H3K4me2 H3K4me2 (Active Chromatin) LSD1->H3K4me2 Prevents Demethylation H3K4me1 H3K4me1 (Inactive Chromatin) LSD1->H3K4me1 Demethylates Genes Differentiation and Tumor Suppressor Genes (e.g., GFI1/GFI1B regulated) H3K4me2->Genes Activates H3K4me1->Genes Represses Transcription Gene Transcription Genes->Transcription Differentiation Cellular Differentiation (e.g., induction of CD11b, CD86) Transcription->Differentiation Apoptosis Tumor Growth Inhibition Differentiation->Apoptosis

Mechanism of Action of INCB059872.

Preclinical Efficacy in Xenograft Models

INCB059872 has demonstrated significant anti-tumor activity in various preclinical xenograft models of both AML and SCLC.

Acute Myeloid Leukemia (AML)

Oral administration of INCB059872 has been shown to significantly inhibit tumor growth and prolong survival in human AML xenograft models.[4][5] The anti-leukemic effects are associated with the induction of myeloid differentiation markers.[4]

Table 1: In Vivo Efficacy of INCB059872 in AML Xenograft Models

Cell LineAnimal ModelDosing RegimenKey FindingsReference
Molm-13, THP-1 MouseOral, ≥ 0.5 mg/kgSignificant antitumor effects. In vivo ED50 for CD86 induction of ~0.3 mg/kg. Sustained pharmacodynamic effects for >48-72 hours.[2]
MLL-AF9 Murine Leukemia ModelOralSignificantly prolonged median survival, induced cell differentiation, reduced blast colonies, and normalized hematological parameters.[4]
Small Cell Lung Cancer (SCLC)

INCB059872 has shown potent anti-proliferative effects in SCLC cell lines and has demonstrated tumor growth inhibition in SCLC xenograft models.[6][7]

Table 2: In Vitro and In Vivo Efficacy of INCB059872 in SCLC Models

Cell Line(s)Assay TypeDosing/ConcentrationKey FindingsReference
Panel of SCLC cell lines In Vitro Proliferation47 to 377 nM (EC50)Potent inhibition of cell proliferation.[6][7]
NCI-H526, NCI-H1417 In Vivo XenograftOral, Once Daily (QD) and Every Other Day (QoD)Inhibited tumor growth.[6][7]
NCI-H1417 In Vivo XenograftEfficacious Dosing RegimensMarked reduction in serum pro-GRP levels.[6][7]

Experimental Protocols

The following are generalized protocols for establishing and utilizing xenograft models to evaluate the efficacy of INCB059872. Specific parameters may require optimization based on the cell line and research question.

Xenograft Model Establishment
  • Cell Culture : Culture human AML (e.g., MV-4-11, MOLM-13) or SCLC (e.g., NCI-H526, NCI-H1417) cells in their recommended growth medium and conditions until they reach the desired number for inoculation.

  • Animal Models : Utilize immunodeficient mice (e.g., NOD/SCID, NSG, or nude mice), typically 6-8 weeks of age.

  • Cell Inoculation :

    • Subcutaneous Model (SCLC, some AML) : Harvest cells during their logarithmic growth phase. Resuspend the cells in a suitable medium, such as a 1:1 mixture of serum-free medium and Matrigel. Inject 5 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL subcutaneously into the flank of each mouse.

    • Disseminated/Systemic Model (AML) : For cell lines like MOLM-13, inject 1 x 10^6 to 5 x 10^6 cells intravenously via the tail vein to establish a disseminated leukemia model.

  • Tumor Growth Monitoring :

    • For subcutaneous models, begin caliper measurements once tumors are palpable. Measure tumor dimensions (length and width) 2-3 times per week and calculate tumor volume using the formula: (Length x Width^2) / 2.

    • For disseminated models, monitor disease progression by observing clinical signs (e.g., weight loss, hind-limb paralysis) and, if available, through bioluminescence imaging if cells are luciferase-tagged.

INCB059872 Dihydrochloride (B599025) Administration
  • Formulation : Prepare INCB059872 dihydrochloride in a suitable vehicle for oral gavage. The specific vehicle may need to be optimized for solubility and stability.

  • Dosing :

    • Based on preclinical data, efficacious oral doses for AML models are in the range of ≥ 0.5 mg/kg.[2]

    • Both once daily (QD) and every other day (QoD) dosing schedules have been shown to be effective for both AML and SCLC models.[2][6][7]

  • Treatment Initiation : Randomize animals into treatment and vehicle control groups once average tumor volumes reach a predetermined size (e.g., 100-200 mm³ for subcutaneous models) or at a specified time post-inoculation for disseminated models.

  • Efficacy Endpoints :

    • Tumor Growth Inhibition (TGI) : For subcutaneous models, the primary endpoint is often the inhibition of tumor growth compared to the vehicle-treated group.

    • Survival : For disseminated models, the primary endpoint is an increase in the median and overall survival of the treated animals.

    • Pharmacodynamic Markers : Collect tumor tissue or blood samples at the end of the study to analyze pharmacodynamic markers of LSD1 inhibition. For AML, this can include flow cytometry for CD11b and CD86 on tumor cells.[4] For SCLC, analysis of FEZ1 and UMODL1 gene expression in the tumor or pro-GRP levels in the serum can be performed.[6][7]

Xenograft_Workflow cluster_prep Preparation cluster_model Model Establishment cluster_treatment Treatment Phase cluster_analysis Data Analysis CellCulture 1. Cell Line Culture (AML or SCLC) Injection 3. Cell Inoculation (Subcutaneous or IV) CellCulture->Injection AnimalAcclimation 2. Animal Acclimation (Immunodeficient Mice) AnimalAcclimation->Injection TumorGrowth 4. Tumor Growth Monitoring Injection->TumorGrowth Randomization 5. Randomization into Treatment Groups TumorGrowth->Randomization Dosing 6. Oral Administration (INCB059872 or Vehicle) Randomization->Dosing Monitoring 7. Continued Monitoring (Tumor Volume, Body Weight, Health) Dosing->Monitoring Endpoints 8. Efficacy Endpoint Analysis (TGI, Survival) Monitoring->Endpoints PD_Analysis 9. Pharmacodynamic Marker Analysis Endpoints->PD_Analysis

General Workflow for a Xenograft Study.

Conclusion

This compound is a promising LSD1 inhibitor with demonstrated preclinical activity in xenograft models of AML and SCLC. The provided data and protocols offer a foundation for researchers to design and execute in vivo studies to further evaluate the therapeutic potential of this compound. Efficacious oral dosing on both daily and intermittent schedules suggests a favorable pharmacokinetic and pharmacodynamic profile for clinical translation.

References

Application Notes and Protocols: Preparing INCB059872 Dihydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

INCB059872 is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a key enzyme in epigenetic regulation.[1][2][3][4][5][6] Proper preparation of stock solutions is critical for ensuring experimental accuracy and reproducibility. This document provides detailed protocols for the solubilization and storage of INCB059872 dihydrochloride (B599025) for use in in vitro research settings. It includes physicochemical data, step-by-step preparation methods, stability information, and a summary of the compound's mechanism of action.

Physicochemical Properties

INCB059872 dihydrochloride is typically supplied as a white to light yellow solid.[7] Key properties are summarized below. It is crucial to consult the Certificate of Analysis provided by the supplier for batch-specific information.

PropertyValueSource
Chemical Name 1-[[4-(methoxymethyl)-4-[[[(1R,2S)-2-phenylcyclopropyl]amino]methyl]-1-piperidinyl]methyl]-cyclobutanecarboxylic acid, dihydrochloride[8]
CAS Number 3062683-32-0[7][8]
Molecular Formula C₂₃H₃₆Cl₂N₂O₃[7]
Molecular Weight 459.45 g/mol [7][9]
Solubility (DMSO) Varies by supplier: 3.57 mg/mL to 200 mg/mL. Use of fresh, anhydrous DMSO is recommended as the solvent is hygroscopic.[4][7][9] Warming and/or sonication may be required.[4][7][4][7][9]
Solubility (Water) Slightly soluble (0.1-1 mg/mL)[8]
Purity Typically ≥95% (verify with supplier's Certificate of Analysis)[8]

Mechanism of Action: LSD1 Inhibition

INCB059872 is an orally available inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in regulating gene expression through the demethylation of histones. LSD1, as part of transcriptional co-repressor complexes like CoREST, removes methyl groups from mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2), leading to the silencing of tumor suppressor genes.[1][5][6] By irreversibly inhibiting LSD1, INCB059872 increases H3K4 methylation, thereby reactivating tumor suppressor gene expression.[6] This mechanism underlies its potential antineoplastic activity and its ability to induce differentiation in myeloid leukemia cells.[1]

LSD1_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_effects Cellular Effects Histone Histone H3 Tail (H3K4me1/2) LSD1 LSD1/CoREST Complex Histone->LSD1 Demethylation ActiveGene Tumor Suppressor Gene (Expression Activated) Histone->ActiveGene Maintained Methylation RepressedGene Tumor Suppressor Gene (Expression Repressed) LSD1->RepressedGene Silences LSD1->ActiveGene Differentiation Cellular Differentiation ActiveGene->Differentiation Proliferation Tumor Cell Proliferation ActiveGene->Proliferation INCB059872 INCB059872 INCB059872->LSD1 Inhibits

Fig. 1: Mechanism of INCB059872 as an LSD1 inhibitor.

Experimental Protocols

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (water bath)

  • Sterile pipette tips

The following diagram outlines the general workflow for preparing a stock solution.

Fig. 2: Workflow for preparing stock solutions.

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro studies.

  • Calculation : Determine the mass of this compound required.

    • Molecular Weight (MW) = 459.45 g/mol

    • To make 1 mL of a 10 mM (0.010 mol/L) solution:

      • Mass (mg) = Volume (L) × Concentration (mol/L) × MW ( g/mol ) × 1000 (mg/g)

      • Mass (mg) = 0.001 L × 0.010 mol/L × 459.45 g/mol × 1000 mg/g = 4.59 mg

  • Weighing : On a calibrated analytical balance, accurately weigh 4.59 mg of this compound powder and transfer it to a sterile amber microcentrifuge tube.

  • Solvent Addition : Add 1.0 mL of fresh, anhydrous DMSO to the tube. Using fresh DMSO is critical as absorbed moisture can significantly reduce the solubility of the compound.[4][7][9]

  • Dissolution :

    • Tightly cap the tube and vortex the mixture thoroughly for 1-2 minutes.

    • Visually inspect the solution. If particulates remain, sonicate the tube in a water bath for 5-10 minute intervals until the solution is clear. Gentle warming (up to 60°C) can also aid dissolution but should be used cautiously to avoid degradation.[7]

  • Storage :

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed amber cryovials to minimize freeze-thaw cycles and light exposure.[4][7][9]

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

  • Working Solutions : For cell-based assays, thaw a single aliquot and perform serial dilutions in the appropriate cell culture medium. Ensure the final concentration of DMSO in the culture is non-toxic (typically <0.5%). Always prepare a vehicle control with the same final DMSO concentration.

Storage and Stability

Proper storage is essential to maintain the integrity of the compound and its solutions.

FormStorage TemperatureDurationNotes
Solid Powder -20°C2-3 yearsStore in a dry, dark place.[9]
Stock Solution in DMSO -20°C1 monthAliquot to avoid repeated freeze-thaw cycles. Protect from light.[4][7][9]
Stock Solution in DMSO -80°C6-12 monthsPreferred for long-term storage.[4][7][9]

Safety Precautions

  • Handle this compound in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) provided by the supplier for complete handling and safety information.

  • DMSO is a penetration enhancer; avoid direct skin contact with the solution.

References

INCB059872 Dihydrochloride: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB059872 dihydrochloride (B599025) is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2] LSD1 is a key enzyme in epigenetic regulation, primarily through the demethylation of histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[3][4] By inhibiting LSD1, INCB059872 alters gene expression, leading to anti-tumor activity in various cancer models, particularly in myeloid leukemia.[1][2] These application notes provide detailed information on the solubility of INCB059872 dihydrochloride in various solvents and protocols for its use in research settings.

Chemical Properties

PropertyValue
Chemical Name 1-((4-(methoxymethyl)-4-(((((1R,2S)-2-phenylcyclopropyl)amino)methyl)piperidin-1-yl)methyl)cyclobutane-1-carboxylic acid dihydrochloride
Molecular Formula C₂₃H₃₆Cl₂N₂O₃
Molecular Weight 459.45 g/mol
Appearance White to light yellow solid
CAS Number 3062683-32-0

Solubility Data

The solubility of this compound is a critical factor for the design of in vitro and in vivo experiments. Below is a summary of its solubility in common laboratory solvents. It is highly recommended to use freshly opened, anhydrous solvents, as the presence of moisture can significantly impact solubility.[1][5]

SolventConcentrationMolarity (approx.)Comments
DMSO ≥ 92 mg/mL≥ 200.23 mMMay require ultrasonication and warming to 60°C to fully dissolve. Use of fresh, anhydrous DMSO is crucial as it is hygroscopic.[1][6]
200 mg/mL517.42 mMRequires sonication.[5]
Water 92 mg/mL200.23 mM-
Ethanol 92 mg/mL200.23 mM-

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, suitable for most in vitro cell-based assays.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or heat block (optional)

  • Ultrasonic bath (optional)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 459.45 g/mol * (1000 mg / 1 g) = 4.59 mg

  • Weigh the compound: Carefully weigh out 4.59 mg of this compound and place it into a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous, sterile DMSO to the microcentrifuge tube.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound does not fully dissolve, sonicate the tube in an ultrasonic bath for 5-10 minutes.[5]

    • Alternatively, or in combination with sonication, warm the solution to 37-60°C for a short period, vortexing intermittently until the solid is completely dissolved.[6]

  • Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 1 month or at -80°C for up to 6 months.

Protocol 2: Formulation for In Vivo Oral Administration

This protocol provides a method for preparing a formulation of this compound suitable for oral administration in animal models. This formulation aims to achieve a clear solution with a concentration of at least 5 mg/mL.[7]

Materials:

  • This compound

  • DMSO

  • PEG300 (Polyethylene glycol 300)

  • Tween-80 (Polysorbate 80)

  • Saline (0.9% NaCl)

  • Sterile tubes

Procedure:

  • Prepare a concentrated DMSO stock: Prepare a 50 mg/mL stock solution of this compound in DMSO as described in Protocol 1, adjusting the mass and volume accordingly.

  • Formulation (to prepare 1 mL):

    • In a sterile tube, add 400 µL of PEG300.

    • Add 100 µL of the 50 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

    • Add 450 µL of saline to the mixture and vortex until a clear solution is obtained.

  • Final Concentration: This procedure yields a 1 mL solution containing 5 mg of this compound (5 mg/mL).

  • Use: It is recommended to prepare this formulation fresh on the day of use.[7]

Mechanism of Action: LSD1 Inhibition

INCB059872 is an irreversible inhibitor of LSD1. LSD1 functions within the CoREST (Co-repressor for RE1-silencing transcription factor) complex, which also includes HDAC1/2. This complex is recruited by transcription factors like GFI1/GFI1B (Growth Factor Independence 1/1B) to specific gene promoters.[1]

LSD1's primary role is to demethylate mono- and di-methylated H3K4 (H3K4me1/2), which are generally associated with active gene transcription. By removing these methyl groups, LSD1 contributes to transcriptional repression. The inhibition of LSD1 by INCB059872 leads to an accumulation of H3K4 methylation, resulting in the expression of genes that promote cell differentiation and inhibit tumor growth.[3]

Visualizations

G Experimental Workflow for Solubility Assessment cluster_prep Preparation cluster_dissolution Dissolution cluster_assessment Assessment cluster_result Result weigh Weigh Compound add_solvent Add Solvent weigh->add_solvent vortex Vortex add_solvent->vortex sonicate Sonicate vortex->sonicate heat Warm sonicate->heat heat->vortex visual Visual Inspection heat->visual instrumental Instrumental Analysis (e.g., Nephelometry) visual->instrumental soluble Soluble instrumental->soluble Clear Solution insoluble Insoluble instrumental->insoluble Precipitate/Turbidity

Caption: Workflow for determining compound solubility.

G INCB059872 Mechanism of Action cluster_complex CoREST Repressive Complex cluster_gene_reg Gene Regulation cluster_histone Histone Modification cluster_outcome Cellular Outcome cluster_inhibition_effect Effect of Inhibition lsd1 LSD1 (KDM1A) corest CoREST lsd1->corest h3k4me2 H3K4me1/2 (Active Mark) lsd1->h3k4me2 Acts on h3k4me2_acc H3K4me1/2 Accumulation hdac HDAC1/2 corest->hdac gfi1 GFI1/GFI1B gfi1->lsd1 promoter Target Gene Promoter gfi1->promoter Recruits Complex h3k4 H3K4me0 (Repressed Mark) h3k4me2->h3k4 Demethylation repression Transcriptional Repression h3k4->repression differentiation Differentiation growth_inhibition Tumor Growth Inhibition incb INCB059872 incb->lsd1 Inhibits incb->h3k4me2_acc Leads to gene_exp Gene Expression h3k4me2_acc->gene_exp gene_exp->differentiation gene_exp->growth_inhibition

Caption: LSD1 signaling and inhibition by INCB059872.

References

Application Notes and Protocols for Western Blot Analysis of LSD1 Inhibition by INCB059872

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the effects of INCB059872, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1). This document includes detailed protocols, data interpretation guidelines, and visual representations of the underlying signaling pathways and experimental procedures.

Introduction

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[1] Dysregulation of LSD1 activity is implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML), by contributing to a block in cellular differentiation.

INCB059872 is an irreversible inhibitor of LSD1 that has shown promise in preclinical and clinical studies for the treatment of myeloid malignancies.[2] Its mechanism of action involves the inhibition of LSD1's demethylase activity, leading to an increase in H3K4 methylation at specific gene promoters and enhancers. This epigenetic modification results in the de-repression of genes involved in myeloid differentiation, such as those regulated by the transcription factors GFI1 and GFI1B.[2][3] Consequently, treatment with INCB059872 can induce the expression of myeloid differentiation markers, including CD11b and CD86, and promote the differentiation of leukemic blasts.[4]

Western blot analysis is a fundamental technique to elucidate the molecular effects of INCB059872. It allows for the quantification of changes in the protein levels of LSD1 itself, the direct histone mark of its activity (H3K4me2), and key downstream effector proteins and differentiation markers.

Signaling Pathway of LSD1 Inhibition by INCB059872

LSD1_Inhibition_Pathway cluster_nucleus Nucleus cluster_cell Cellular Effects INCB059872 INCB059872 LSD1 LSD1 (KDM1A) INCB059872->LSD1 Inhibition Proliferation_Block Inhibition of Proliferation INCB059872->Proliferation_Block CoREST CoREST Complex LSD1->CoREST Forms complex with H3K4me2 H3K4me2 LSD1->H3K4me2 Demethylation GFI1_GFI1B GFI1/GFI1B Transcription Factors CoREST->GFI1_GFI1B Recruits Myeloid_Genes Myeloid Differentiation Genes (e.g., CD11b, CD86) GFI1_GFI1B->Myeloid_Genes Represses Transcription_Repression Transcription Repression GFI1_GFI1B->Transcription_Repression HistoneH3 Histone H3 H3K4me2->Myeloid_Genes Associated with active promoters Transcription_Activation Transcription Activation Myeloid_Genes->Transcription_Activation Differentiation Myeloid Differentiation Transcription_Activation->Differentiation

Caption: LSD1 inhibition by INCB059872 leads to increased H3K4me2, de-repression of myeloid genes, and cellular differentiation.

Quantitative Data Summary

The following table summarizes representative quantitative data from Western blot analyses following treatment with INCB059872 or other LSD1 inhibitors. Note that specific fold changes can vary depending on the cell line, inhibitor concentration, and treatment duration.

Target ProteinTreatment GroupFold Change vs. Control (DMSO)Cell LineReference (Illustrative)
LSD1 INCB059872No significant changeAML Cell Lines[5]
H3K4me2 LSD1 Inhibitor~1.5 - 2.5 fold increaseVarious Cancer Cells[3]
GFI1B INCB059872Upregulation (specific fold change varies)Myeloid Leukemia Cells
CD11b INCB059872~2.0 - 4.0 fold increaseAML Cell Lines[4]
CD86 INCB059872~1.5 - 3.0 fold increaseAML Cell Lines[4]

Experimental Protocols

Experimental Workflow for Western Blot Analysis

Caption: A stepwise workflow for Western blot analysis of INCB059872-treated cells.

Detailed Methodologies

1. Materials and Reagents

  • Cell Lines: Human acute myeloid leukemia (AML) cell lines (e.g., THP-1, MV-4-11, MOLM-13).

  • INCB059872: Prepare stock solutions in DMSO and store at -80°C.

  • Cell Culture Media: RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Assay: BCA Protein Assay Kit.

  • Sample Buffer: 4x Laemmli sample buffer (with β-mercaptoethanol).

  • SDS-PAGE: Precast polyacrylamide gels (e.g., 4-15% gradient gels).

  • Running Buffer: Tris-Glycine-SDS buffer.

  • Transfer Buffer: Tris-Glycine buffer with 20% methanol.

  • Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes (0.45 µm).

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-LSD1

    • Rabbit anti-H3K4me2

    • Rabbit anti-GFI1B

    • Mouse anti-CD11b

    • Rabbit anti-CD86

    • Mouse anti-β-actin or anti-GAPDH (loading control)

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG

    • HRP-conjugated goat anti-mouse IgG

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

2. Cell Culture and Treatment

  • Culture AML cells in appropriate media to a density of approximately 1 x 10^6 cells/mL.

  • Treat cells with the desired concentrations of INCB059872 (e.g., 10 nM, 100 nM, 1 µM) or an equivalent volume of DMSO (vehicle control) for the specified duration (e.g., 24, 48, 72 hours).

  • Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.

3. Cell Lysis and Protein Extraction

  • Wash the cell pellet once with ice-cold PBS and centrifuge again.

  • Resuspend the cell pellet in ice-cold lysis buffer (approximately 100 µL per 1-2 x 10^6 cells).

  • Incubate on ice for 30 minutes with intermittent vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant (protein lysate) to a new pre-chilled microfuge tube.

4. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Normalize the concentration of all samples with lysis buffer to ensure equal protein loading.

5. Sample Preparation and SDS-PAGE

  • Mix the desired amount of protein (e.g., 20-30 µg) with 4x Laemmli sample buffer to a final concentration of 1x.

  • Denature the samples by heating at 95-100°C for 5-10 minutes.

  • Load the denatured protein samples and a molecular weight marker into the wells of a precast polyacrylamide gel.

  • Perform electrophoresis in 1x running buffer until the dye front reaches the bottom of the gel.

6. Protein Transfer

  • Equilibrate the gel in transfer buffer for 10-15 minutes.

  • Assemble the transfer stack (filter paper, gel, PVDF/nitrocellulose membrane, filter paper) and perform a wet or semi-dry transfer according to the manufacturer's protocol. A wet transfer at 100V for 1-2 hours at 4°C is generally recommended.

7. Immunoblotting

  • After transfer, briefly wash the membrane with deionized water and then with TBST.

  • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. (Recommended starting dilutions: 1:1000 for most antibodies, but should be optimized).

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer (e.g., 1:2000 to 1:5000) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

8. Detection and Analysis

  • Prepare the ECL detection reagent according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein bands to the corresponding loading control (β-actin or GAPDH) bands. Calculate the fold change in protein expression relative to the vehicle-treated control.

Conclusion

This document provides a comprehensive framework for conducting and interpreting Western blot analyses to study the effects of the LSD1 inhibitor INCB059872. By following these protocols, researchers can effectively assess the molecular mechanism of action of this compound and its impact on key cellular pathways involved in myeloid differentiation. Adherence to detailed and consistent methodologies is crucial for obtaining reproducible and reliable data in the evaluation of novel therapeutic agents.

References

Application Notes and Protocols for Cell Viability Assays with INCB059872 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB059872 dihydrochloride (B599025) is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme crucial in the regulation of gene expression.[1][2][3] LSD1's role in demethylating histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9) is implicated in the progression of various cancers, including acute myeloid leukemia (AML).[2][4][5] By inhibiting LSD1, INCB059872 alters gene expression, leading to the differentiation of malignant cells and the suppression of tumor growth.[4][6] These application notes provide detailed protocols for assessing the effect of INCB059872 dihydrochloride on cell viability, a critical step in preclinical drug evaluation.

Mechanism of Action

INCB059872 is a FAD-directed inhibitor that forms a covalent adduct with the FAD cofactor of LSD1, leading to its irreversible inhibition.[4] This inhibition prevents the demethylation of H3K4me1/2 and H3K9me1/2. The subsequent increase in histone methylation, particularly at gene promoters and enhancers, alters the transcriptional landscape.[2][7] In myeloid leukemia cells, this leads to the upregulation of differentiation-associated gene sets, including those involved in NFkB signaling, toll-like receptor signaling, and myeloid differentiation.[7] This ultimately results in a reduction of cellular proliferation and an induction of differentiation.[4]

INCB059872 INCB059872 dihydrochloride LSD1 LSD1 (KDM1A) INCB059872->LSD1 inhibits GeneActivation Transcriptional Activation INCB059872->GeneActivation promotes H3K4me2 H3K4me2/1 LSD1->H3K4me2 demethylates H3K4me0 H3K4me0 LSD1->H3K4me0 GeneRepression Transcriptional Repression H3K4me0->GeneRepression leads to Proliferation Cellular Proliferation GeneRepression->Proliferation promotes Differentiation Cellular Differentiation GeneActivation->Differentiation induces GeneActivation->Proliferation inhibits

Caption: Signaling pathway of INCB059872 action.

Data Presentation

The following table summarizes the reported effects of INCB059872 on the viability of various cancer cell lines. This data is compiled from preclinical studies and demonstrates the compound's potency and selectivity.

Cell LineCancer TypeAssay TypeEndpointResultReference
THP-1Acute Myeloid LeukemiaProliferation AssayGrowth DefectObserved within 3 days at 25 nM[1]
MV-4-11Acute Myeloid LeukemiaNot SpecifiedGene Expression Changes1338 genes induced at 1.5-fold[7]
Panel of SCLC cell linesSmall Cell Lung CancerProliferation AssayEC5047 to 377 nM[8]
IL-2 stimulated T cellsNon-tumorigenicProliferation AssayIC50> 10 µM[8]

Experimental Protocols

Cell Viability Assay Using a Tetrazolium Salt (e.g., WST-1 or MTT)

This protocol provides a general framework for determining the effect of INCB059872 on the viability of adherent or suspension cancer cells.

Materials:

  • This compound

  • Selected cancer cell line(s)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

  • Tetrazolium salt reagent (e.g., WST-1 or MTT)

  • Solubilization solution (for MTT assay)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Incubate overnight to allow for cell attachment (for adherent cells).

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add the medium containing the different concentrations of INCB059872. Include vehicle-only controls.

  • Incubation:

    • Incubate the plates for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Measurement:

    • For WST-1 Assay: Add WST-1 reagent to each well and incubate for 1-4 hours.

    • For MTT Assay: Add MTT reagent to each well and incubate for 1-4 hours. Following incubation, add the solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the absorbance values of the treated wells to the vehicle-treated control wells.

    • Plot the percentage of cell viability against the log concentration of INCB059872 to determine the EC50 value.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellSeeding 1. Seed Cells in 96-well Plate CompoundPrep 2. Prepare INCB059872 Dilutions Treatment 3. Treat Cells with INCB059872 CompoundPrep->Treatment Incubation 4. Incubate for 24-72 hours Treatment->Incubation Assay 5. Add Viability Reagent (WST-1/MTT) Incubation->Assay Readout 6. Measure Absorbance Assay->Readout DataAnalysis 7. Calculate EC50 Readout->DataAnalysis

Caption: Experimental workflow for cell viability assay.

Important Considerations:

  • Solubility: Ensure that this compound is fully dissolved in the chosen solvent before diluting in culture medium.

  • Cell Density: The optimal cell seeding density should be determined for each cell line to ensure that the cells are in the logarithmic growth phase during the assay.

  • Incubation Time: The duration of exposure to INCB059872 may need to be optimized depending on the cell line and the specific research question.

  • Controls: Appropriate controls, including untreated cells and vehicle-only treated cells, are essential for accurate data interpretation.

These protocols and application notes are intended to serve as a guide. Researchers should optimize the experimental conditions for their specific cell lines and research objectives.

References

Application Notes and Protocols for Flow Cytometry Analysis Following INCB059872 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB059872 is a potent and selective, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme involved in epigenetic regulation.[1][2][3][4] LSD1 plays a crucial role in cell differentiation and proliferation by demethylating histones and other non-histone substrates.[5] In the context of oncology, particularly in myeloid malignancies, aberrant LSD1 activity contributes to a block in cellular differentiation, promoting oncogenesis.[3][6][7] INCB059872 has been shown to induce myeloid differentiation in acute myeloid leukemia (AML) cells and modulate the tumor microenvironment by altering myeloid cell populations.[6][8][9][10]

Flow cytometry is an essential tool for characterizing the phenotypic and functional changes in cell populations following treatment with INCB059872. This document provides detailed protocols for the analysis of cell differentiation markers and immune cell populations by flow cytometry after treatment with this inhibitor.

Mechanism of Action of INCB059872

INCB059872 forms a covalent adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor of LSD1, leading to its irreversible inhibition.[6] This inhibition results in an increase in histone H3 lysine (B10760008) 4 (H3K4) methylation, leading to altered gene expression.[3] A key consequence of this epigenetic modification is the induction of myeloid differentiation, characterized by the upregulation of cell surface markers such as CD11b and CD86.[6][11] Furthermore, INCB059872 has been observed to redirect myeloid differentiation away from polymorphonuclear myeloid-derived suppressor cells (PMN-MDSCs) and towards monocytic and macrophage lineages, thereby remodeling the tumor microenvironment to be more responsive to immunotherapies.[8][10][12]

INCB059872_Mechanism_of_Action cluster_epigenetics Epigenetic Regulation cluster_cellular_effects Cellular Effects INCB059872 INCB059872 LSD1 LSD1 (KDM1A) INCB059872->LSD1 Inhibits H3K4me2 H3K4me1/2 LSD1->H3K4me2 Demethylates H3K4me0 H3K4me0 H3K4me2->H3K4me0 Gene_Repression Target Gene Repression H3K4me0->Gene_Repression Gene_Expression Altered Gene Expression H3K4me0->Gene_Expression Leads to Myeloid_Differentiation Myeloid Differentiation Gene_Expression->Myeloid_Differentiation TME_Modulation Tumor Microenvironment Modulation Gene_Expression->TME_Modulation CD11b_CD86 Upregulation of CD11b & CD86 Myeloid_Differentiation->CD11b_CD86 MDSC_decrease Decrease in PMN-MDSCs TME_Modulation->MDSC_decrease Macrophage_increase Increase in Macrophages TME_Modulation->Macrophage_increase

Caption: Mechanism of INCB059872 action leading to cellular changes.

Data Presentation

The following tables summarize quantitative data on the effects of INCB059872 on myeloid cell differentiation and the tumor microenvironment, as measured by flow cytometry.

Table 1: Effect of INCB059872 on Myeloid Differentiation Markers in AML Models

Cell Line/ModelTreatment Concentration/DoseTreatment DurationMarker% Positive Cells (Control)% Positive Cells (INCB059872)Reference
Human AML Cell LinesNot SpecifiedNot SpecifiedCD11bNot SpecifiedIncreased[6][9]
Human AML Cell LinesNot SpecifiedNot SpecifiedCD86Not SpecifiedIncreased[6][9]
Human Primary AML CellsNot SpecifiedEx vivoCD14+ (Monocytes)Not SpecifiedIncreased[9]
Human Primary AML CellsNot SpecifiedEx vivoCD15+ (Granulocytes)Not SpecifiedIncreased[9]
THP-1 Xenograft ModelNot SpecifiedIn vivoCD86Not SpecifiedSustained Induction[6]
OCI-AML5 Cells250 nM96 hoursCD11b~10%~40%[13]

Table 2: Effect of INCB059872 on Immune Cell Populations in the Tumor Microenvironment (4T1 mouse mammary tumor model)

Cell PopulationTreatment% of Total Cells (Control)% of Total Cells (INCB059872)ChangeReference
PMN-MDSCOral administrationNot SpecifiedSignificantly Decreased[8][10]
MacrophagesOral administrationNot SpecifiedIncreased[8]
T-lymphocytesOral administrationNot SpecifiedIncreased Infiltration[8]

Experimental Protocols

The following are detailed protocols for the treatment of cells with INCB059872 and subsequent analysis by flow cytometry.

Protocol 1: In Vitro Treatment of Cell Lines and Primary Cells

This protocol describes the treatment of suspension cell lines (e.g., AML cell lines) or primary cells with INCB059872.

Materials:

  • INCB059872 (stock solution prepared in DMSO)

  • Complete cell culture medium

  • Cell line of interest (e.g., THP-1, MV-4-11) or freshly isolated primary cells (e.g., human primary AML cells)

  • Phosphate-buffered saline (PBS)

  • Fetal bovine serum (FBS)

  • Trypan blue or other viability dye

  • Hemocytometer or automated cell counter

  • Microcentrifuge tubes or 96-well plates

Procedure:

  • Cell Seeding: Culture cells to a logarithmic growth phase. On the day of the experiment, determine cell viability and concentration. Seed cells in a multi-well plate or culture flask at a density appropriate for the cell type and duration of the experiment.

  • INCB059872 Treatment: Prepare serial dilutions of INCB059872 in complete culture medium from the stock solution. Add the desired final concentrations of INCB059872 to the cells. Include a vehicle control (DMSO) at the same final concentration as the highest INCB059872 treatment.

  • Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for the desired duration (e.g., 24, 48, 72, or 96 hours).[6][13]

  • Cell Harvesting: After incubation, gently resuspend the cells and transfer them to microcentrifuge tubes. Centrifuge at 300-400 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet once with cold PBS.

  • Proceed to Staining: The cells are now ready for flow cytometry staining as described in Protocol 2.

In_Vitro_Treatment_Workflow start Start: Log-phase cells seed_cells Seed Cells start->seed_cells add_treatment Add Treatment to Cells seed_cells->add_treatment prepare_drug Prepare INCB059872 & Vehicle Control prepare_drug->add_treatment incubate Incubate (e.g., 24-96h, 37°C, 5% CO2) add_treatment->incubate harvest Harvest Cells incubate->harvest wash Wash with PBS harvest->wash stain Proceed to Flow Cytometry Staining wash->stain

Caption: Workflow for in vitro treatment with INCB059872.
Protocol 2: Flow Cytometry Staining for Cell Surface Markers

This protocol is for the analysis of myeloid differentiation markers (e.g., CD11b, CD86) or immune cell surface markers.

Materials:

  • INCB059872-treated and control cells (from Protocol 1)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1-2% FBS or BSA)

  • Fc receptor blocking solution (e.g., anti-CD16/CD32 for mouse cells, or commercial human Fc block)

  • Fluorochrome-conjugated primary antibodies (e.g., anti-CD11b, anti-CD86, anti-CD14, anti-CD15)

  • Viability dye (e.g., 7-AAD, Propidium Iodide, or a fixable viability dye)

  • FACS tubes (12 x 75 mm)

Procedure:

  • Cell Preparation: Resuspend the washed cell pellets from Protocol 1 in 100 µL of cold Flow Cytometry Staining Buffer.

  • Fc Receptor Blocking (Optional but Recommended): Add Fc blocking solution to the cell suspension and incubate for 10-15 minutes at 4°C to prevent non-specific antibody binding.[14]

  • Antibody Staining: Add the predetermined optimal concentration of each fluorochrome-conjugated antibody to the cells. Vortex gently.

  • Incubation: Incubate for 20-30 minutes at 4°C in the dark.

  • Washing: Add 1-2 mL of Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes. Discard the supernatant. Repeat the wash step once or twice.[14][15]

  • Viability Staining: If using a non-fixable viability dye like 7-AAD or PI, add it to the final resuspension buffer just before analysis. If using a fixable viability dye, follow the manufacturer's protocol, which is typically performed before antibody staining.

  • Resuspension and Acquisition: Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer (e.g., 300-500 µL). Analyze the samples on a flow cytometer.

Surface_Staining_Workflow start Start: Treated Cells resuspend Resuspend in Staining Buffer start->resuspend fc_block Fc Receptor Block (Optional) resuspend->fc_block add_antibodies Add Fluorochrome-conjugated Antibodies fc_block->add_antibodies incubate Incubate (20-30 min, 4°C, dark) add_antibodies->incubate wash1 Wash with Staining Buffer incubate->wash1 wash2 Repeat Wash wash1->wash2 add_viability_dye Add Viability Dye (Optional) wash2->add_viability_dye acquire Acquire on Flow Cytometer add_viability_dye->acquire

Caption: Workflow for cell surface marker staining for flow cytometry.
Protocol 3: Intracellular Staining for Flow Cytometry (General)

While the primary reported effects of INCB059872 are on cell surface markers, this general protocol is provided for researchers interested in investigating intracellular targets.

Materials:

  • Treated and control cells stained for surface markers (optional, before fixation)

  • Fixation Buffer (e.g., 1-4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., PBS with 0.1-0.5% Saponin or Triton X-100)

  • Fluorochrome-conjugated intracellular antibodies

Procedure:

  • Surface Staining (Optional): Perform surface staining as described in Protocol 2. After the final wash, proceed to fixation.

  • Fixation: Resuspend the cell pellet in Fixation Buffer and incubate for 15-20 minutes at room temperature.

  • Washing: Wash the cells with Permeabilization Buffer.

  • Intracellular Staining: Resuspend the fixed and permeabilized cells in Permeabilization Buffer containing the intracellular antibodies.

  • Incubation: Incubate for 30-60 minutes at room temperature or 4°C in the dark.[16]

  • Washing: Wash the cells twice with Permeabilization Buffer.

  • Resuspension and Acquisition: Resuspend the cells in Flow Cytometry Staining Buffer and acquire on a flow cytometer.

Data Analysis

  • Gating Strategy:

    • Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).

    • Gate on viable cells based on the viability dye staining.

    • From the viable, single-cell population, create plots to analyze the expression of the markers of interest (e.g., CD11b vs. a side scatter or another marker).

  • Quantification:

    • Determine the percentage of positive cells for each marker by setting appropriate gates based on isotype controls or fluorescence minus one (FMO) controls.

    • The median fluorescence intensity (MFI) can also be quantified to measure the level of marker expression.

  • Statistical Analysis:

    • Compare the percentage of positive cells or MFI between control and INCB059872-treated groups using appropriate statistical tests (e.g., t-test, ANOVA).

Conclusion

Flow cytometry is a powerful technique for elucidating the cellular effects of the LSD1 inhibitor INCB059872. The provided protocols offer a framework for assessing changes in myeloid differentiation and immune cell populations. By carefully following these methodologies and employing a robust data analysis strategy, researchers can effectively characterize the mechanism of action of INCB059872 and its potential as a therapeutic agent.

References

Troubleshooting & Optimization

INCB059872 dihydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the stability and storage of INCB059872 dihydrochloride (B599025). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid INCB059872 dihydrochloride?

A1: Solid this compound should be stored in a tightly sealed container, protected from moisture. For long-term storage, -20°C is recommended, which can preserve the compound for up to three years.

Q2: How should I prepare and store stock solutions of this compound?

A2: It is recommended to prepare stock solutions in anhydrous DMSO. For short-term storage (up to 1 month), aliquots of the stock solution can be stored at -20°C. For long-term storage (up to 6-12 months), it is best to store aliquots at -80°C.[1][2][3] To avoid degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into single-use volumes.[2]

Q3: My this compound solution appears to have precipitated after storage. What should I do?

A3: Precipitation can occur if the solution becomes saturated upon cooling. Before use, allow the vial to warm to room temperature and vortex thoroughly to ensure complete dissolution. If precipitation persists, gentle warming and sonication can be used to aid dissolution.[4] Always visually inspect the solution for clarity before use.

Q4: What is the mechanism of action of INCB059872?

A4: INCB059872 is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1).[2][3] LSD1 is a histone demethylase that plays a crucial role in regulating gene expression by altering histone methylation patterns. By inhibiting LSD1, INCB059872 can modulate the expression of genes involved in various cellular processes, including those implicated in myeloid leukemia.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound.

Problem Possible Cause Recommended Solution
Inconsistent experimental results Degradation of the compound due to improper storage or handling.Prepare fresh stock solutions from solid compound. Ensure proper aliquoting and storage of solutions at -80°C to minimize freeze-thaw cycles. Always use freshly diluted working solutions for experiments.
Inaccurate concentration of the stock solution.Verify the accuracy of weighing and solvent volume. Use a calibrated balance and precision pipettes. Consider performing a concentration determination via UV-Vis spectroscopy or HPLC.
Loss of compound activity Repeated freeze-thaw cycles leading to degradation.Aliquot stock solutions into single-use volumes to avoid repeated temperature changes.
Instability in aqueous media.Prepare fresh dilutions in your experimental buffer immediately before use. For cell-based assays, minimize the incubation time of the compound in the media if stability is a concern.
Precipitation in stock solution The solution is supersaturated at storage temperature.Before use, warm the solution to room temperature and vortex to redissolve the compound. Sonication can also be applied.
The solvent has absorbed moisture, reducing solubility.Use fresh, anhydrous DMSO to prepare stock solutions.[3] Tightly seal vials to prevent moisture absorption.
Precipitation in aqueous buffer The compound has low aqueous solubility.Decrease the final concentration of the compound in the aqueous buffer. Ensure the concentration of the organic solvent (e.g., DMSO) in the final working solution is kept to a minimum and is compatible with your experimental system.

Data Presentation

Storage Conditions Summary
Form Temperature Duration Notes
Solid -20°C3 yearsStore in a tightly sealed container, protected from moisture.
In Solvent (-20°C) -20°C1 monthAliquot to avoid repeated freeze-thaw cycles.
In Solvent (-80°C) -80°C6-12 monthsRecommended for long-term storage of stock solutions.[1][2]
Solubility Data
Solvent Solubility Notes
DMSO ≥ 92 mg/mL (200.23 mM)Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[3]
Water ≥ 92 mg/mL
Ethanol ≥ 92 mg/mL

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh a precise amount of this compound powder using a calibrated analytical balance.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM solution, dissolve 4.59 mg of this compound (MW: 459.45 g/mol ) in 1 mL of anhydrous DMSO.

  • Dissolution: Vortex the solution thoroughly until all the solid is completely dissolved. Gentle warming and sonication can be used to facilitate dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into single-use, tightly sealed vials. Store the aliquots at -80°C for long-term storage.

Protocol 2: General Procedure for Assessing Solution Stability

This protocol provides a general framework for evaluating the stability of this compound in a specific solvent or buffer using High-Performance Liquid Chromatography (HPLC).

  • Preparation of Initial Sample (Time = 0):

    • Prepare a solution of this compound in the desired solvent/buffer at the target concentration.

    • Immediately analyze a portion of this solution by HPLC to determine the initial peak area, which represents 100% compound integrity.

  • Incubation:

    • Store the remaining solution under the desired test conditions (e.g., room temperature, 4°C, 37°C).

    • Protect the solution from light if the compound is suspected to be light-sensitive.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), take an aliquot of the stored solution.

    • Analyze the aliquot by HPLC using the same method as the initial analysis.

  • Data Analysis:

    • Compare the peak area of the this compound peak at each time point to the initial peak area at Time = 0.

    • Calculate the percentage of the compound remaining at each time point to assess its stability under the tested conditions.

    • Monitor for the appearance of new peaks, which may indicate the formation of degradation products.

Visualizations

LSD1_Signaling_Pathway cluster_nucleus Nucleus cluster_drug_interaction Drug Interaction LSD1 LSD1 (KDM1A) CoREST CoREST Complex LSD1->CoREST forms complex Inhibition Inhibition HistoneH3 Histone H3 (H3K4me1/2) CoREST->HistoneH3 targets TargetGenes Target Gene Expression HistoneH3->TargetGenes regulates INCB059872 INCB059872 dihydrochloride INCB059872->LSD1 irreversibly inhibits Inhibition->HistoneH3 leads to increased H3K4 methylation Inhibition->TargetGenes alters

Caption: Mechanism of action of this compound on the LSD1 signaling pathway.

Experimental_Workflow start Start: Prepare Solution of INCB059872 t0_analysis T=0 Analysis (HPLC) Establish Baseline start->t0_analysis incubate Incubate Solution (Test Conditions) t0_analysis->incubate timepoint_analysis Time-Point Analysis (HPLC) (e.g., 2, 4, 8, 24h) incubate->timepoint_analysis timepoint_analysis->incubate Continue Incubation data_analysis Data Analysis: Compare Peak Areas timepoint_analysis->data_analysis end End: Determine Stability data_analysis->end

Caption: A general experimental workflow for assessing the solution stability of INCB059872.

Troubleshooting_Guide start Issue: Inconsistent Experimental Results check_storage Check Storage Conditions (-20°C or -80°C?) start->check_storage Possible Cause: Degradation check_handling Review Handling Procedures (Aliquoting, Freeze-Thaw) start->check_handling Possible Cause: Degradation verify_concentration Verify Stock Concentration start->verify_concentration Possible Cause: Inaccurate Concentration prepare_fresh Solution: Prepare Fresh Stock Solution check_storage->prepare_fresh check_handling->prepare_fresh use_fresh_dilutions Solution: Use Freshly Diluted Working Solutions prepare_fresh->use_fresh_dilutions verify_concentration->prepare_fresh

References

Common issues with INCB059872 dihydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using INCB059872 dihydrochloride (B599025) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is INCB059872 and what is its mechanism of action?

A1: INCB059872 is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1][2][3][4] LSD1 is an enzyme that removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9), leading to repression of gene transcription.[5] INCB059872 binds to and inhibits LSD1, which is often part of the CoREST transcriptional corepressor complex.[6][7] This inhibition leads to increased H3K4 methylation, activation of tumor suppressor genes, and can induce differentiation in myeloid leukemia cells.[1][5] The mechanism is linked to the upregulation of GFI1 and GFI1B-regulated genes.[1][6][7]

Q2: What are the recommended solvent and storage conditions for INCB059872 dihydrochloride?

A2: Proper storage and handling are critical for maintaining the stability and activity of this compound. For long-term storage, the powder should be kept at -20°C for up to 3 years.[3] Stock solutions can be stored at -80°C for up to one year or -20°C for one month.[3] It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2][3] The compound is soluble in DMSO, water, and ethanol.[3] However, for cell-based assays, DMSO is the most commonly used solvent.

Q3: In which cancer models has INCB059872 shown activity?

A3: INCB059872 has primarily been investigated in the context of myeloid malignancies, such as acute myeloid leukemia (AML).[1][2] Studies have shown its ability to induce differentiation and inhibit growth in AML cell lines like THP-1 and MV-4-11.[6][8] It has also been evaluated in a Phase 1 study for advanced malignancies.[9]

Troubleshooting Guide

Issue 1: Difficulty Dissolving the Compound

  • Problem: The this compound powder is not fully dissolving or is precipitating out of solution.

  • Possible Cause: The solubility of INCB059872 can be affected by the solvent quality and temperature. Hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of the compound.[2][4]

  • Solution:

    • Always use fresh, high-quality, anhydrous DMSO.[3]

    • Gentle warming (up to 60°C) and/or sonication can aid in dissolution.[2][4]

    • For in vivo studies, specific formulations using co-solvents like PEG300, Tween-80, or SBE-β-CD may be required to achieve higher concentrations and maintain stability.[2]

Issue 2: Inconsistent or No Effect in Cellular Assays

  • Problem: The expected biological effect (e.g., cell differentiation, growth inhibition) is not observed or varies between experiments.

  • Possible Causes:

    • Compound Inactivity: Improper storage or multiple freeze-thaw cycles may have degraded the compound.

    • Cell Line Response: Different cell lines can have varying sensitivity to LSD1 inhibitors.

    • Assay Duration: The mechanism of action of INCB059872 often involves inducing differentiation, which can take longer to manifest compared to cytotoxic agents. For example, growth defects in THP-1 cells may become apparent after approximately 3 days.[4][6]

  • Solution:

    • Prepare fresh stock solutions from powder for critical experiments.

    • Ensure the cell line used is appropriate and has been reported to be sensitive to LSD1 inhibition.

    • Optimize the treatment duration. Time-course experiments are recommended to capture the desired biological response.

    • The mechanism of LSD1 inhibitors may result in a viability reduction of around 60% rather than complete cell death, as it primarily overcomes a differentiation block.[10]

Issue 3: High Background or Off-Target Effects

  • Problem: Observing unexpected cellular responses or toxicity.

  • Possible Causes:

    • Solvent Toxicity: High concentrations of DMSO can be toxic to cells.

    • Compound Specificity: While INCB059872 is a selective LSD1 inhibitor, high concentrations could potentially lead to off-target effects.

    • Mechanism-related Toxicity: Inhibition of LSD1 can affect normal hematopoietic processes. For instance, treatment with INCB059872 in mice has been shown to cause an accumulation of megakaryocyte early progenitor cells, which may explain the thrombocytopenia (low platelet count) observed in some patients treated with LSD1 inhibitors.[1][7]

  • Solution:

    • Include a vehicle control (DMSO-treated cells) in all experiments and ensure the final DMSO concentration is consistent across all conditions and is below the toxic threshold for your cell line (typically <0.5%).

    • Perform dose-response experiments to identify the optimal concentration range that elicits the desired effect without causing excessive toxicity.

    • Monitor for known side effects related to LSD1 inhibition, such as changes in hematopoietic cell populations, if conducting in vivo studies.

Data Presentation

Table 1: Solubility of this compound

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO200517.42Use of fresh, anhydrous DMSO is critical. Ultrasonic assistance may be needed.[2][3]
DMSO3.577.77Requires sonication, warming, and heating to 60°C.[4]
Water92Not specifiedData from one supplier.[3]
Ethanol92Not specifiedData from one supplier.[3]
In vivo Formulation 1≥ 5≥ 12.9410% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[2]
In vivo Formulation 2≥ 5≥ 12.9410% DMSO, 90% (20% SBE-β-CD in Saline).[2]

Table 2: Storage Conditions for this compound

FormStorage TemperatureDurationNotes
Powder-20°C3 yearsStore in a dry, dark place.[3][5]
Stock Solution in Solvent-80°C1 yearAliquot to avoid repeated freeze-thaw cycles.[3]
Stock Solution in Solvent-20°C1 monthAliquot to avoid repeated freeze-thaw cycles.[2][3][4]

Experimental Protocols

Protocol: Induction of Differentiation in THP-1 Cells

This protocol outlines a general procedure to assess the effect of INCB059872 on the differentiation of the human AML cell line THP-1.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1 nM to 1 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and non-toxic (e.g., 0.1%).

  • Cell Culture and Treatment:

    • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

    • Seed the cells in appropriate culture plates (e.g., 24-well plates) at a density of 2 x 10^5 cells/mL.

    • Add the prepared dilutions of INCB059872 or vehicle control (medium with the same percentage of DMSO) to the cells.

    • Incubate the cells for a predetermined period (e.g., 3 to 5 days) to allow for differentiation to occur.

  • Assessment of Differentiation (Flow Cytometry):

    • Harvest the cells by centrifugation.

    • Wash the cells with ice-cold PBS containing 1% BSA.

    • Stain the cells with a fluorochrome-conjugated antibody against a myeloid differentiation marker, such as CD11b (e.g., PE-conjugated anti-CD11b).[8]

    • Incubate on ice for 30 minutes in the dark, as per the antibody manufacturer's instructions.

    • Wash the cells again to remove unbound antibody.

    • Resuspend the cells in FACS buffer and analyze them using a flow cytometer to quantify the percentage of CD11b-positive cells. An increase in the CD11b-positive population indicates myeloid differentiation.

Visualizations

INCB059872_Mechanism_of_Action cluster_nucleus Cell Nucleus INCB INCB059872 LSD1 LSD1 (KDM1A) INCB->LSD1 Inhibits (Irreversible) CoREST CoREST Complex LSD1->CoREST Component of H3K4me2 H3K4me2 (Active Gene Mark) LSD1->H3K4me2 Demethylates GFI1 GFI1/GFI1B Binding Site CoREST->GFI1 Represses Histone Histone H3 Gene Target Genes (e.g., Differentiation Genes) H3K4me2->Gene Activates GFI1->Gene Represses Transcription Gene Transcription Gene->Transcription

Caption: Mechanism of action of INCB059872 as an LSD1 inhibitor.

Experimental_Workflow prep 1. Prepare INCB059872 Stock Solution (in DMSO) treat 3. Treat Cells with INCB059872 & Controls prep->treat culture 2. Culture & Seed Cells (e.g., THP-1) culture->treat incubate 4. Incubate for Specified Duration treat->incubate harvest 5. Harvest & Prepare Cells for Analysis incubate->harvest analysis 6. Analyze Endpoint (e.g., Flow Cytometry for CD11b) harvest->analysis data 7. Data Interpretation analysis->data

Caption: General experimental workflow for a cellular assay.

Troubleshooting_Logic box_node box_node start Inconsistent or No Effect Observed q1 Is the compound fully dissolved? start->q1 a1_no Troubleshoot Solubility: - Use fresh anhydrous DMSO - Apply gentle heat/sonication q1->a1_no No q2 Is the stock solution freshly prepared? q1->q2 Yes a2_no Prepare fresh stock. Aliquot to avoid freeze-thaw cycles. q2->a2_no No q3 Is the assay duration long enough? q2->q3 Yes a3_no Increase incubation time. (e.g., 3-5 days for differentiation) q3->a3_no No end Review cell line sensitivity and assay endpoint. q3->end Yes

Caption: Troubleshooting logic for inconsistent experimental results.

References

Optimizing INCB059872 dihydrochloride concentration for cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for INCB059872 dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this potent and selective LSD1 inhibitor in cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of INCB059872 dihydrochloride?

A1: INCB059872 is a potent, orally active, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2][3] LSD1 is an enzyme that removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[4] By inhibiting LSD1, INCB059872 prevents the demethylation of these histone residues.[5] This leads to an increase in H3K4 methylation, which is associated with gene activation, and H3K9 methylation, which is linked to gene repression.[5] Ultimately, these epigenetic modifications alter gene expression patterns, which can induce differentiation and inhibit the growth of cancer cells, particularly in myeloid leukemia.[6][7]

Q2: What is the recommended starting concentration for INCB059872 in cell culture experiments?

A2: The optimal concentration of INCB059872 can vary significantly depending on the cell line and the experimental endpoint. Based on published data, a good starting point for many myeloid leukemia cell lines is in the low nanomolar range. For example, a concentration of 25 nM has been shown to be effective in THP-1 cells.[1][2] For other cell lines, such as 293T, higher concentrations up to 250 nM have been used.[1][2] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q3: How should I prepare and store this compound stock solutions?

A3: It is recommended to prepare a high-concentration stock solution in a solvent like DMSO. For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2] When preparing your working concentrations, ensure the final DMSO concentration in the cell culture medium is low (typically below 0.5%) to minimize solvent-induced toxicity.[8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no observable effect of the inhibitor. - Suboptimal Concentration: The concentration of INCB059872 may be too low for the specific cell line. - Cell Line Insensitivity: The cell line may not be sensitive to LSD1 inhibition. - Compound Degradation: The inhibitor may have degraded due to improper storage or handling.- Perform a dose-response curve (e.g., from 1 nM to 1 µM) to determine the IC50 value for your cell line. - Confirm that the target, LSD1, is expressed in your cell line. - Prepare fresh dilutions from a new stock aliquot for each experiment.
High cell toxicity or unexpected off-target effects. - High Concentration: The concentration of INCB059872 may be too high, leading to cytotoxicity. - Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be toxic to the cells. - Off-Target Effects: At high concentrations, the inhibitor might affect other cellular targets.- Lower the concentration of INCB059872. - Ensure the final solvent concentration is non-toxic (typically <0.5% for DMSO). Include a solvent-only control in your experiments.[8] - Use a structurally different LSD1 inhibitor as a control to confirm that the observed phenotype is due to on-target inhibition.
Inconsistent results between experiments. - Variability in Cell Culture: Differences in cell passage number, confluency, or health can affect the response to the inhibitor. - Inconsistent Compound Handling: Variations in the preparation and dilution of the inhibitor can lead to inconsistent final concentrations. - Assay Variability: Pipetting errors or variations in incubation times can introduce variability.- Use cells within a consistent passage number range and ensure they are healthy and at a consistent confluency at the start of each experiment. - Prepare fresh dilutions of the inhibitor from a stable stock solution for each experiment. Calibrate pipettes regularly. - Standardize all assay steps, including incubation times and reagent additions.
Poor solubility of the compound in aqueous media. - Compound Precipitation: this compound, like many small molecules, may have limited solubility in aqueous solutions.- Prepare a high-concentration stock in an appropriate organic solvent like DMSO. - When diluting into aqueous media, ensure thorough mixing. - Avoid preparing large volumes of diluted compound that may need to be stored.

Experimental Protocols

Cell Viability Assay (MTT/XTT Assay)

This protocol is to determine the cytotoxic effects of INCB059872 and to calculate the IC50 value.

Materials:

  • This compound

  • Target cell line

  • 96-well plates

  • Complete cell culture medium

  • MTT or XTT reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of INCB059872 in complete culture medium. It is recommended to perform a wide range of concentrations (e.g., 0.1 nM to 10 µM) for the initial dose-response curve.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of INCB059872. Include wells with medium and a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired period (e.g., 48, 72, or 96 hours).

  • Add the MTT (to a final concentration of 0.5 mg/mL) or XTT reagent to each well and incubate for 2-4 hours at 37°C.

  • If using MTT, add the solubilization solution and incubate overnight at 37°C.

  • Read the absorbance on a microplate reader at the appropriate wavelength (570 nm for MTT, 450 nm for XTT).

  • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Western Blot for Histone Methylation

This protocol is to verify the on-target effect of INCB059872 by assessing changes in histone methylation marks.

Materials:

  • This compound

  • Target cell line

  • 6-well plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-H3K4me2, anti-H3K9me2, anti-Total Histone H3)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Seed cells in 6-well plates and treat with INCB059872 at the desired concentrations for the appropriate time (e.g., 24-48 hours).

  • Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies (e.g., anti-H3K4me2, anti-Total Histone H3) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of H3K4me2 to the total Histone H3 levels.

Visualizations

Signaling_Pathway cluster_nucleus Nucleus cluster_drug LSD1 LSD1/CoREST Complex H3K4me2 H3K4me2 LSD1->H3K4me2 Demethylation TargetGenes Target Gene Expression (e.g., Myeloid Differentiation Genes) H3K4me2->TargetGenes Repression INCB059872 INCB059872 INCB059872->LSD1 Inhibition

Caption: Mechanism of action of INCB059872 in inhibiting the LSD1/CoREST complex.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding Seed Cells Treatment Treat Cells with INCB059872 Cell_Seeding->Treatment Drug_Preparation Prepare INCB059872 Dilutions Drug_Preparation->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Western_Blot Western Blot for Histone Marks Treatment->Western_Blot Data_Analysis Data Analysis (IC50, Protein Levels) Viability_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for testing INCB059872 in cell lines.

Troubleshooting_Logic Start No/Low Effect Observed Check_Concentration Is Concentration Optimal? Start->Check_Concentration Check_Cell_Line Is Cell Line Sensitive? Check_Concentration->Check_Cell_Line Yes Solution1 Perform Dose-Response Check_Concentration->Solution1 No Check_Compound Is Compound Active? Check_Cell_Line->Check_Compound Yes Solution2 Verify Target Expression Check_Cell_Line->Solution2 No Solution3 Use Fresh Stock Check_Compound->Solution3 No

Caption: Troubleshooting logic for addressing a lack of inhibitor effect.

References

INCB059872 dihydrochloride off-target effects investigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with INCB059872 dihydrochloride (B599025), a potent and selective irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of INCB059872?

A1: INCB059872 is an orally bioavailable inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. It forms a covalent adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor, leading to irreversible inhibition of the enzyme.[1] This inhibition results in increased levels of mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2), altering gene expression and leading to anti-tumor effects in various cancer models.

Q2: What are the known on-target and potential off-target effects of INCB059872?

A2: The primary on-target effect is the inhibition of LSD1. A significant on-target related toxicity observed with LSD1 inhibitors is thrombocytopenia (low platelet count). This is believed to result from the disruption of the interaction between LSD1 and Growth Factor Independent 1B (GFI1B), a key regulator of hematopoietic stem cell differentiation. As a tranylcypromine-based inhibitor, INCB059872 has the potential for off-target activity against other FAD-dependent enzymes, most notably Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). However, INCB059872 has been reported to be highly selective for LSD1 over MAOs.

Q3: Why were some clinical trials for INCB059872 terminated?

A3: Several clinical trials involving INCB059872 were terminated. While some terminations were attributed to strategic business decisions, safety and off-target effects are a general concern for this class of inhibitors. For instance, a phase I study of a similar LSD1 inhibitor, GSK2879552, was terminated due to a high rate of adverse events, including thrombocytopenia and encephalopathy, indicating that the risk-benefit profile was not favorable.[2]

Q4: What is the significance of the interaction between LSD1 and GFI1B?

A4: The interaction between LSD1 and the SNAG domain of the transcription factor GFI1B is crucial for the regulation of hematopoietic stem cell differentiation. LSD1 is recruited by GFI1B to repress the expression of genes involved in the maturation of hematopoietic progenitors. Disruption of this complex by LSD1 inhibitors can lead to an accumulation of early megakaryocyte progenitors, which is thought to be a primary cause of the observed thrombocytopenia.

Troubleshooting Guides

Problem 1: Unexpectedly high levels of cytotoxicity in non-cancerous cell lines.

  • Question: My experiments are showing significant toxicity of INCB059872 in normal (non-malignant) cell lines at concentrations where I expect to see selective anti-cancer effects. What could be the cause?

  • Answer:

    • Off-Target MAO Inhibition: Although INCB059872 is reported to be selective for LSD1, at higher concentrations, inhibition of MAO-A and MAO-B could lead to cellular toxicity, particularly in cell types sensitive to monoamine levels. We recommend performing a selectivity assay to determine the IC50 values for MAO-A and MAO-B in your experimental system (see Experimental Protocol 1).

    • On-Target Effects in Proliferating Cells: LSD1 plays a role in the proliferation of normal progenitor cells. The observed toxicity might be an on-target effect in rapidly dividing non-cancerous cells. Consider using a lower concentration of INCB059872 or a shorter treatment duration.

    • Compound Purity and Stability: Ensure the purity of your INCB059872 dihydrochloride lot. Degradation products could have different toxicity profiles. Store the compound as recommended and prepare fresh solutions for each experiment.

Problem 2: Inconsistent results in cellular differentiation assays.

  • Question: I am observing variable or no induction of differentiation markers in my cancer cell line model upon treatment with INCB059872. Why might this be happening?

  • Answer:

    • Cell Line Dependence: The effect of LSD1 inhibition on differentiation is highly context-dependent and varies between different cancer cell lines. The differentiation block in your cell line might not be solely dependent on LSD1 activity.

    • Suboptimal Concentration or Treatment Time: A full dose-response and time-course experiment is crucial to determine the optimal conditions for inducing differentiation in your specific cell model.

    • Disruption of LSD1-GFI1B/GFI1 Interaction: The differentiation-inducing effect of some LSD1 inhibitors is linked to their ability to disrupt the interaction between LSD1 and GFI1/GFI1B. You can investigate this interaction using co-immunoprecipitation (see Experimental Protocol 2).

Problem 3: Difficulty in assessing the mechanism of thrombocytopenia in in vivo studies.

  • Question: My in vivo studies with INCB059872 show a drop in platelet counts, but I am unsure how to investigate the underlying mechanism. What experiments can I perform?

  • Answer:

    • Analysis of Megakaryocyte Progenitors: The primary hypothesis for LSD1 inhibitor-induced thrombocytopenia is a block in megakaryocyte differentiation. You can analyze the populations of megakaryocyte progenitors in the bone marrow of treated animals using flow cytometry with specific cell surface markers (see Experimental Protocol 3). An accumulation of early progenitors (e.g., MkPs) would support this mechanism.

    • Assessment of Platelet Function: While the primary issue is a decrease in platelet number, it is also prudent to assess the function of the remaining platelets to rule out any direct effects of the compound on platelet aggregation or activation.

Quantitative Data

Table 1: Representative Selectivity Profile of Tranylcypromine-Based LSD1 Inhibitors

Disclaimer: The following data is for closely related tranylcypromine-based LSD1 inhibitors and is provided as a reference for the expected selectivity profile of INCB059872. Specific values for INCB059872 may vary.

CompoundTargetIC50 (nM)Selectivity vs. MAO-ASelectivity vs. MAO-BReference
Compound 1e LSD1low nM>1000-fold>1000-fold[3]
Compound 3a LSD1low nM>1000-fold>1000-fold[3]
Compound 3d LSD1low nM>1000-fold>1000-fold[3]
Compound 3f LSD1low nM>1000-fold>1000-fold[3]
Compound 3g LSD1low nM>1000-fold>1000-fold[3]
GSK2879552 LSD1~20 nM>1000-fold>1000-fold[2]
ORY-1001 LSD1<1 nMHighly SelectiveHighly Selective[4]

Experimental Protocols

Experimental Protocol 1: MAO-A and MAO-B Inhibition Assay

Objective: To determine the IC50 values of INCB059872 for MAO-A and MAO-B to assess its off-target inhibitory activity.

Methodology:

  • Reagents:

    • Recombinant human MAO-A and MAO-B enzymes.

    • MAO substrate (e.g., kynuramine (B1673886) or a fluorogenic substrate).

    • This compound.

    • Positive control inhibitors (e.g., clorgyline for MAO-A, pargyline (B1678468) for MAO-B).

    • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • Procedure:

    • Prepare a serial dilution of INCB059872 in the assay buffer.

    • In a 96-well plate, add the MAO-A or MAO-B enzyme to each well.

    • Add the diluted INCB059872 or control inhibitor to the wells and pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding the MAO substrate.

    • Measure the product formation over time using a plate reader (spectrophotometer or fluorometer, depending on the substrate).

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess LSD1-GFI1B Interaction

Objective: To determine if INCB059872 disrupts the interaction between LSD1 and GFI1B in a cellular context.

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant hematopoietic cell line (e.g., K562, MOLM-13) to 80% confluency.

    • Treat the cells with INCB059872 at various concentrations and a vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis:

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the cell lysates with protein A/G agarose (B213101) beads.

    • Incubate the pre-cleared lysates with an anti-LSD1 antibody or an isotype control IgG overnight at 4°C with gentle rotation.

    • Add protein A/G agarose beads and incubate for another 2-4 hours.

    • Wash the beads several times with Co-IP lysis buffer.

  • Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against GFI1B and LSD1.

    • Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

    • A decrease in the amount of GFI1B co-immunoprecipitated with LSD1 in the INCB059872-treated samples compared to the vehicle control indicates disruption of the interaction.

Experimental Protocol 3: Flow Cytometry Analysis of Megakaryocyte Progenitors

Objective: To quantify the populations of megakaryocyte progenitors in bone marrow following in vivo treatment with INCB059872.

Methodology:

  • Sample Preparation:

    • Harvest bone marrow from the femurs and tibias of treated and control mice.

    • Prepare a single-cell suspension by flushing the bones with PBS containing 2% FBS.

    • Lyse red blood cells using an ACK lysis buffer.

  • Antibody Staining:

    • Count the cells and resuspend in staining buffer (e.g., PBS with 2% FBS and 0.05% sodium azide).

    • Block Fc receptors with an anti-CD16/32 antibody.

    • Stain the cells with a cocktail of fluorescently conjugated antibodies against lineage markers (Lin: CD3e, CD4, CD8a, B220, Gr-1, Ter119), c-Kit, Sca-1, CD41, and CD150.

  • Flow Cytometry Analysis:

    • Acquire the stained cells on a multicolor flow cytometer.

    • Gate on the Lin-negative population.

    • Within the Lin- population, identify Hematopoietic Stem and Progenitor Cells (HSPCs) based on c-Kit and Sca-1 expression.

    • Identify Megakaryocyte Progenitors (MkPs) as Lin- c-Kit+ Sca-1- CD150+ CD41+ cells.

  • Data Analysis:

    • Quantify the percentage and absolute number of MkPs and other progenitor populations in the bone marrow of treated and control animals.

    • An increase in the MkP population in the INCB059872-treated group would be indicative of a differentiation block.

Visualizations

Signaling_Pathway cluster_nucleus Nucleus LSD1 LSD1 H3K4me2 H3K4me2 LSD1->H3K4me2 demethylates GFI1B GFI1B GFI1B->LSD1 recruits Gene_Expression Hematopoietic Differentiation Genes H3K4me2->Gene_Expression activates INCB059872 INCB059872 INCB059872->LSD1 inhibits

Caption: LSD1 Signaling Pathway and Inhibition by INCB059872.

Experimental_Workflow cluster_invivo In Vivo Study cluster_facs Flow Cytometry cluster_coip Co-Immunoprecipitation start Treat Mice with INCB059872 or Vehicle harvest Harvest Bone Marrow start->harvest stain Stain with Antibodies (Lin, c-Kit, Sca-1, CD41, CD150) harvest->stain acquire Acquire on Flow Cytometer stain->acquire analyze Analyze Megakaryocyte Progenitor Populations acquire->analyze cell_treat Treat Hematopoietic Cells with INCB059872 lysis Cell Lysis cell_treat->lysis ip Immunoprecipitate LSD1 lysis->ip wb Western Blot for GFI1B ip->wb

Caption: Workflow for Investigating INCB059872-Induced Thrombocytopenia.

Logical_Relationship INCB059872 INCB059872 LSD1_Inhibition LSD1 Inhibition INCB059872->LSD1_Inhibition LSD1_GFI1B_Disruption Disruption of LSD1-GFI1B Interaction LSD1_Inhibition->LSD1_GFI1B_Disruption MK_Progenitor_Accumulation Megakaryocyte Progenitor Accumulation LSD1_GFI1B_Disruption->MK_Progenitor_Accumulation Thrombocytopenia Thrombocytopenia MK_Progenitor_Accumulation->Thrombocytopenia

Caption: Causal Chain of INCB059872-Induced Thrombocytopenia.

References

Technical Support Center: Overcoming Resistance to INCB059872 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for INCB059872 dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding resistance to INCB059872, a potent and selective irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of INCB059872?

INCB059872 is a potent, orally active, and selective irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). LSD1 is an enzyme that plays a crucial role in oncogenesis by altering histone methylation and repressing the expression of genes involved in cellular differentiation. By forming a covalent adduct with the FAD cofactor of LSD1, INCB059872 inhibits its enzymatic activity.[1][2] This inhibition leads to the induction of cellular differentiation and reduces the proliferation of cancer cells, particularly in hematological malignancies like acute myeloid leukemia (AML) and solid tumors such as small cell lung cancer (SCLC).[1][2]

Q2: We are observing decreased sensitivity to INCB059872 in our small cell lung cancer (SCLC) cell line experiments over time. What is the potential mechanism of resistance?

A primary mechanism of acquired resistance to LSD1 inhibitors, including INCB059872, in SCLC is a phenotypic shift from a neuroendocrine to a mesenchymal-like state. SCLC cells that are sensitive to LSD1 inhibitors are typically characterized by a neuroendocrine phenotype, with high expression of markers like ASCL1. Resistance can emerge through the upregulation of the transcriptional co-activator TEAD4, which drives a mesenchymal-like gene expression program. This transition is a form of epigenetic plasticity that allows the cancer cells to bypass their dependency on the pathways inhibited by INCB059872.

Q3: Our acute myeloid leukemia (AML) cell lines have developed resistance to venetoclax (B612062). Can INCB059872 be used to overcome this resistance?

Yes, preclinical studies suggest that INCB059872 can be effective in overcoming acquired resistance to the BCL-2 inhibitor venetoclax in AML.[3] A common mechanism of venetoclax resistance in AML is the upregulation of the anti-apoptotic protein MCL-1. While venetoclax-resistant AML cells may show limited response to INCB059872 as a single agent, the combination of INCB059872 and venetoclax has been shown to synergistically inhibit the growth of these resistant cells.[3] This combination appears to alter the levels of apoptotic machinery, rendering the cells susceptible to cell death.[3]

Q4: Are there established protocols for generating INCB059872-resistant cancer cell lines for our studies?

Troubleshooting Guides

Issue 1: Decreased Efficacy of INCB059872 in Small Cell Lung Cancer (SCLC) Models

Symptoms:

  • Increased IC50 or EC50 values for INCB059872 in cell viability assays over time.

  • Reduced tumor growth inhibition in xenograft models treated with INCB059872.

  • Morphological changes in cultured cells, such as a more elongated, spindle-like shape characteristic of a mesenchymal phenotype.

Possible Cause:

  • Emergence of a resistant cell population characterized by a TEAD4-driven mesenchymal-like phenotype.

Troubleshooting Steps:

  • Confirm Phenotypic Shift:

    • Western Blot Analysis: Assess the expression levels of key protein markers.

      • Neuroendocrine Markers: Expect decreased expression of markers like ASCL1.

      • Mesenchymal Markers: Expect increased expression of markers like Vimentin (VIM) and ZEB1.

      • Resistance Driver: Expect increased expression of TEAD4.

  • Quantitative Analysis:

    • qRT-PCR: Quantify the mRNA expression levels of ASCL1, VIM, ZEB1, and TEAD4 to confirm the changes observed at the protein level.

  • Combination Therapy Strategy:

    • Consider a combination therapy approach. Since the resistance is driven by a TEAD4-mediated mesenchymal state, co-treatment with a TEAD inhibitor may restore sensitivity to INCB059872.

Data Presentation: INCB059872 Activity in SCLC Cell Lines

Cell LinePhenotypeEC50 (nM)[1][2]
NCI-H526Neuroendocrine47 - 377
NCI-H1417Neuroendocrine47 - 377
Resistant SubcloneMesenchymal-likeExpected to be >377
Issue 2: Overcoming Acquired Venetoclax Resistance in Acute Myeloid Leukemia (AML)

Symptoms:

  • AML cell lines initially sensitive to venetoclax show reduced apoptosis and cell death upon treatment.

  • High expression of the anti-apoptotic protein MCL-1.

Possible Cause:

  • Upregulation of MCL-1 is a key mechanism of acquired resistance to venetoclax.

Troubleshooting Steps:

  • Confirm MCL-1 Upregulation:

    • Western Blot Analysis: Compare MCL-1 protein levels in your venetoclax-resistant AML cell line to the parental, sensitive cell line. A significant increase in MCL-1 in the resistant line is expected.

  • Implement Combination Therapy:

    • Treat the venetoclax-resistant AML cells with a combination of INCB059872 and venetoclax.

    • Perform cell viability or apoptosis assays to assess for synergistic effects. The combination is expected to induce growth inhibition and apoptosis in the resistant cells.[3]

  • In Vivo Validation:

    • In animal models engrafted with venetoclax-resistant AML, treatment with the combination of INCB059872 and venetoclax has been shown to provide a significant survival benefit compared to either agent alone.[3]

Experimental Protocols

Protocol 1: Generation of a Drug-Resistant Cell Line (General Protocol)
  • Determine the initial IC50: Perform a dose-response curve with INCB059872 on the parental cell line to determine the initial IC50 value.

  • Initial Treatment: Culture the cells in a medium containing INCB059872 at a concentration equal to the IC10 or IC20.

  • Dose Escalation: Once the cells have resumed a normal growth rate, increase the concentration of INCB059872 in a stepwise manner (e.g., 1.5 to 2-fold increments).

  • Monitoring: At each stage, monitor the cells for viability and growth rate. Allow the cells to adapt to each new concentration before proceeding to the next.

  • Confirmation of Resistance: Once the cells are able to proliferate in a significantly higher concentration of INCB059872 (e.g., 5-10 times the initial IC50), confirm the resistant phenotype by performing a new dose-response curve and comparing the IC50 to the parental cell line.

  • Cryopreservation: It is crucial to cryopreserve cells at various stages of the resistance induction process.

Protocol 2: Western Blot for Phenotypic Markers in SCLC
  • Cell Lysis: Harvest sensitive and resistant SCLC cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against TEAD4, ASCL1, VIM, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 3: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Drug Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of INCB059872, venetoclax, or the combination. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Visualizations

Signaling_Pathway_SCLC_Resistance cluster_sensitive INCB059872 Sensitive (Neuroendocrine) cluster_treatment Treatment cluster_resistant INCB059872 Resistant (Mesenchymal-like) ASCL1 ASCL1 High Neuroendocrine_Phenotype Neuroendocrine Phenotype ASCL1->Neuroendocrine_Phenotype TEAD4 TEAD4 Upregulation ASCL1->TEAD4 Phenotypic Shift Cell_Proliferation Cell Proliferation Neuroendocrine_Phenotype->Cell_Proliferation INCB059872 INCB059872 Cell_Proliferation->INCB059872 Inhibition Mesenchymal_Phenotype Mesenchymal-like Phenotype TEAD4->Mesenchymal_Phenotype Resistance Resistance to INCB059872 Mesenchymal_Phenotype->Resistance

Caption: Acquired resistance to INCB059872 in SCLC.

Experimental_Workflow_SCLC start Observe Decreased Sensitivity to INCB059872 in SCLC cells phenotype_check Assess Phenotypic Markers (Western Blot/qRT-PCR) start->phenotype_check neuro_markers Neuroendocrine Markers (ASCL1) Downregulated? phenotype_check->neuro_markers mesen_markers Mesenchymal Markers (VIM, ZEB1) and TEAD4 Upregulated? neuro_markers->mesen_markers Yes confirm_resistance Confirmed Phenotypic Shift to Mesenchymal-like State mesen_markers->confirm_resistance Yes combination_therapy Consider Combination Therapy with a TEAD Inhibitor confirm_resistance->combination_therapy end Potential to Restore Sensitivity combination_therapy->end AML_Resistance_Combination_Therapy cluster_ven_sensitive Venetoclax Sensitive cluster_ven_treatment Treatment cluster_ven_resistant Venetoclax Resistant cluster_combination Combination Therapy BCL2 BCL-2 Dependent Apoptosis_ven Apoptosis BCL2->Apoptosis_ven MCL1 MCL-1 Upregulation BCL2->MCL1 Resistance Development Venetoclax Venetoclax Apoptosis_ven->Venetoclax Inhibition Resistance_ven Resistance to Venetoclax MCL1->Resistance_ven Synergy Synergistic Apoptosis Resistance_ven->Synergy Overcome by Combination INCB059872_combo INCB059872 INCB059872_combo->Synergy Venetoclax_combo Venetoclax Venetoclax_combo->Synergy

References

Managing INCB059872 dihydrochloride toxicity in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with INCB059872 dihydrochloride (B599025) in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

I. Frequently Asked Questions (FAQs)

Q1: What is INCB059872 dihydrochloride and what is its mechanism of action?

A1: this compound is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2] LSD1 is an enzyme that plays a crucial role in regulating gene expression by removing methyl groups from histones.[3] By inhibiting LSD1, INCB059872 alters gene expression, which can lead to the differentiation and inhibition of proliferation of certain cancer cells, particularly in myeloid malignancies.[2][4]

Q2: What is the primary toxicity associated with INCB059872 in animal models?

A2: The most significant and dose-limiting toxicity observed with INCB059872 and other LSD1 inhibitors in preclinical and clinical studies is thrombocytopenia, which is a decrease in the number of platelets in the blood.[2][5]

Q3: What is the mechanism behind INCB059872-induced thrombocytopenia?

A3: INCB059872-induced thrombocytopenia is thought to result from the inhibition of LSD1's function in hematopoietic stem cells. Specifically, inhibition of the LSD1-GFI1B complex impairs the maturation of megakaryocyte progenitor cells, leading to an accumulation of these immature cells and a subsequent decrease in the production of mature platelets.[5][6]

Q4: Are there any other potential toxicities to be aware of?

A4: While thrombocytopenia is the most prominent, as with any investigational compound, researchers should monitor for a range of potential toxicities. General signs of toxicity in animal models can include weight loss, changes in behavior, and alterations in liver or kidney function.[7][8] Comprehensive toxicological assessments should be conducted to identify any other potential adverse effects.

II. Troubleshooting Guide

This guide provides a structured approach to identifying and managing toxicities, with a primary focus on thrombocytopenia, during in vivo studies with INCB059872.

Problem 1: Observed Thrombocytopenia (Low Platelet Count)

  • Initial Assessment:

    • Question: Have you confirmed the low platelet count with a repeat measurement?

    • Action: Always verify the initial finding to rule out technical errors in blood collection or analysis.[9]

    • Question: How severe is the thrombocytopenia?

    • Action: Grade the severity of thrombocytopenia based on established criteria (see Table 1). This will guide the management strategy.[10]

  • Management Strategies:

    • Question: Can the dose of INCB059872 be adjusted?

    • Action: Dose reduction is a primary strategy for managing drug-induced thrombocytopenia.[9] The goal is to find a dose that maintains efficacy while minimizing toxicity.

    • Question: Is supportive care necessary?

    • Action: For mild to moderate thrombocytopenia, close monitoring may be sufficient. In cases of severe thrombocytopenia or if bleeding is observed, supportive care measures should be implemented. This can include minimizing handling stress and, in critical situations, considering platelet transfusions, though this is a significant intervention in a research setting.[11]

    • Question: Have you considered a different dosing schedule?

    • Action: Preclinical studies with INCB059872 have shown that both daily and alternative-day dosing regimens can be effective.[4][10] An alternative-day schedule may allow for platelet count recovery between doses.

Problem 2: General Signs of Toxicity (e.g., Weight Loss, Lethargy)

  • Initial Assessment:

    • Question: What is the extent of the weight loss or other clinical signs?

    • Action: Quantify the weight loss as a percentage of baseline body weight. A loss of >15-20% is generally considered a humane endpoint.[12] Observe and score other clinical signs using a standardized system.

    • Question: Are there any macroscopic observations at necropsy?

    • Action: Perform a gross necropsy to look for any visible abnormalities in organs.[12]

  • Management Strategies:

    • Question: Is the formulation and route of administration appropriate?

    • Action: Ensure the vehicle is well-tolerated and the administration technique is correct to avoid confounding factors.

    • Question: Is a dose reduction or temporary cessation of treatment warranted?

    • Action: Similar to managing thrombocytopenia, dose modification is a key strategy. A temporary break in dosing may allow the animal to recover.

III. Data Presentation: Quantitative Toxicity Data

Disclaimer: The following tables provide an illustrative summary of potential dose-dependent toxicities of INCB059872 in common animal models. The specific values are examples and are not based on publicly available proprietary toxicology data. Researchers must perform their own dose-range finding and toxicology studies to determine the precise dose-response relationship in their specific animal models and experimental conditions.

Table 1: Illustrative Grading of INCB059872-Induced Thrombocytopenia in Animal Models

GradePlatelet CountClinical Significance (Illustrative)Recommended Action (Illustrative)
0 Within normal limits for the speciesNormalContinue with planned dosing and monitoring.
1 (Mild) 25-50% decrease from baselineGenerally asymptomatic.[13]Increase frequency of platelet count monitoring.
2 (Moderate) 50-75% decrease from baselinePotential for mild petechiae or bruising.[13]Consider a 25% dose reduction of INCB059872.
3 (Severe) >75% decrease from baselineIncreased risk of spontaneous bleeding.Immediately suspend dosing. Implement supportive care. Consider a 50% or greater dose reduction upon recovery.
4 (Life-threatening) Severe thrombocytopenia with evidence of hemorrhageActive bleeding.Euthanasia may be required based on institutional guidelines.

Table 2: Illustrative Dose-Response Toxicity of INCB059872 in Rodent Models (e.g., Mice, Rats)

Dose (mg/kg/day, oral)Expected Efficacy (Illustrative)Potential Hematological Toxicity (Illustrative)Potential Non-Hematological Toxicity (Illustrative)
Vehicle Control NoneNormal platelet counts and other hematological parameters.No observable adverse effects.
1 - 5 Minimal to low anti-tumor activity.Minimal to no change in platelet counts.No observable adverse effects.
10 Significant anti-tumor activity in some models.[1]Mild to moderate thrombocytopenia (Grade 1-2) may be observed with repeated dosing.Generally well-tolerated.
20 Potentially increased anti-tumor activity.Moderate to severe thrombocytopenia (Grade 2-3) is likely with repeated dosing.Possible mild weight loss.
>30 (MTD) Maximum tolerated dose may be reached.Severe thrombocytopenia (Grade 3-4) is expected.Significant weight loss (>15%), lethargy, and other clinical signs of toxicity.[12]

Table 3: Illustrative Dose-Response Toxicity of INCB059872 in Non-Rodent Models (e.g., Beagle Dogs, Non-Human Primates)

Dose (mg/kg/day, oral)Potential Hematological Toxicity (Illustrative)Potential Non-Hematological Toxicity (Illustrative)
Vehicle Control Normal hematological parameters.No observable adverse effects.
Low Dose (e.g., 1-3) Minimal to no change in platelet counts.Generally well-tolerated.
Mid Dose (e.g., 5-10) Mild to moderate thrombocytopenia (Grade 1-2) with repeated dosing.Possible mild gastrointestinal upset.
High Dose (e.g., >15) Severe thrombocytopenia (Grade 3-4) is likely.Potential for more pronounced clinical signs of toxicity.

IV. Experimental Protocols

Protocol 1: Monitoring Hematological Toxicity

  • Baseline Blood Collection: Prior to the first dose of INCB059872, collect a baseline blood sample from each animal to establish normal hematological parameters, including a complete blood count (CBC) with a platelet count.

  • Blood Collection During Treatment:

    • Frequency: Collect blood samples at regular intervals throughout the study. A typical frequency for a sub-chronic study would be weekly. For dose-range finding studies, more frequent monitoring (e.g., every 3-4 days) is recommended.

    • Timing: To capture the nadir (lowest point) of the platelet count, consider collecting samples 3-5 days after the initiation of dosing or after a dose escalation.

    • Method: Use a consistent and minimally stressful blood collection technique appropriate for the animal model (e.g., retro-orbital sinus in mice, saphenous vein in rats).[9] Use tubes containing an appropriate anticoagulant (e.g., EDTA) to prevent clotting.

  • Sample Analysis:

    • Perform a CBC using an automated hematology analyzer validated for the specific animal species.

    • Always prepare a blood smear to visually confirm the platelet count and assess for platelet clumping, which can lead to falsely low automated counts.[14]

Protocol 2: Dose-Range Finding (Maximum Tolerated Dose - MTD) Study

  • Animal Model: Use a sufficient number of animals (e.g., 3-5 per group) for each dose level and a vehicle control group.[12]

  • Dose Escalation:

    • Start with a low dose that is not expected to cause toxicity.

    • Escalate the dose in subsequent groups. A modified Fibonacci sequence is a common approach for dose escalation.[12]

  • Administration: Administer INCB059872 daily for a defined period (e.g., 7-14 days).[15]

  • Monitoring:

    • Record body weights daily.

    • Perform clinical observations twice daily, noting any signs of toxicity (e.g., changes in posture, activity, fur, or feces).

    • Collect blood for hematological analysis at baseline and at the end of the study, or more frequently if signs of toxicity are observed.

  • Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity, often defined as no more than a 15-20% loss of body weight and no signs of severe clinical distress.[12]

V. Mandatory Visualizations

Signaling_Pathway cluster_nucleus Cell Nucleus INCB059872 INCB059872 LSD1 LSD1 (KDM1A) INCB059872->LSD1 Inhibits CoREST CoREST Complex LSD1->CoREST Part of Megakaryocyte_Genes Megakaryocyte Maturation Genes LSD1->Megakaryocyte_Genes Represses GFI1B GFI1B CoREST->GFI1B Interacts with GFI1B->Megakaryocyte_Genes Represses Platelets Platelet Production Megakaryocyte_Genes->Platelets Promotes

Caption: Mechanism of INCB059872-induced thrombocytopenia.

Experimental_Workflow Start Start Experiment Baseline Collect Baseline Blood Sample (CBC) Start->Baseline Dosing Administer INCB059872 (Selected Dose & Schedule) Baseline->Dosing Monitor_Clinical Daily Clinical Observations & Weight Dosing->Monitor_Clinical Monitor_Hema Periodic Blood Collection (CBC) Dosing->Monitor_Hema Toxicity_Check Signs of Toxicity or Thrombocytopenia? Monitor_Clinical->Toxicity_Check Monitor_Hema->Toxicity_Check No_Toxicity Continue Dosing & Monitoring Toxicity_Check->No_Toxicity No Toxicity_Management Implement Toxicity Management Protocol Toxicity_Check->Toxicity_Management Yes No_Toxicity->Dosing End End of Study Terminal Sample Collection No_Toxicity->End Toxicity_Management->Dosing After Adjustment Toxicity_Management->End

Caption: General experimental workflow for in vivo studies.

Troubleshooting_Logic Start Thrombocytopenia Observed Confirm Confirm with Repeat CBC & Blood Smear Start->Confirm Grade Grade Severity of Thrombocytopenia Confirm->Grade Mild Grade 1 (Mild) Grade->Mild Moderate Grade 2 (Moderate) Grade->Moderate Severe Grade 3/4 (Severe) Grade->Severe Action_Mild Increase Monitoring Frequency Mild->Action_Mild Action_Moderate Consider Dose Reduction (e.g., 25%) Moderate->Action_Moderate Action_Severe Suspend Dosing Implement Supportive Care Severe->Action_Severe

Caption: Troubleshooting decision tree for thrombocytopenia.

References

INCB059872 dihydrochloride solubility problems and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot solubility issues and answer frequently asked questions regarding INCB059872 dihydrochloride (B599025).

Frequently Asked Questions (FAQs)

Q1: What is INCB059872 dihydrochloride and what is its mechanism of action?

INCB059872 is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a flavin adenine (B156593) dinucleotide (FAD)-dependent monoamine oxidase.[1] LSD1 plays a crucial role in tumorigenesis by demethylating histone H3 at lysine (B10760008) 4 (H3K4me2/1), which leads to the suppression of target gene transcription. By inhibiting LSD1, INCB059872 enhances H3K4 methylation, leading to the increased expression of tumor-suppressor genes. Additionally, LSD1 inhibition promotes the methylation of H3K9, which in turn decreases the transcription of genes that promote tumor growth. This activity makes INCB059872 a subject of research for myeloid leukemia.[2][3][4]

Q2: What is the solubility of this compound in common laboratory solvents?

The reported solubility of this compound can vary between suppliers. It is crucial to consult the certificate of analysis provided with your specific batch. However, publicly available data indicates the following solubilities:

SolventMedchemExpressSelleck Chemicals
DMSO 3.57 mg/mL (7.77 mM)*92 mg/mL (200.23 mM)
Water Not specified92 mg/mL
Ethanol Not specified92 mg/mL
Requires ultrasonic treatment, warming, and heating to 60°C.[5]

Note: The discrepancy in DMSO solubility values may be due to differences in the crystalline form of the compound, purity, or the experimental conditions under which solubility was determined. It is always recommended to start with a small amount of the compound to test its solubility in your specific solvent and conditions.

Q3: Why is my this compound not dissolving properly in DMSO?

Several factors can contribute to poor solubility in DMSO:

  • Hygroscopic Nature of DMSO: DMSO readily absorbs moisture from the air. This absorbed water can significantly decrease its ability to dissolve certain organic compounds. Always use fresh, anhydrous, high-purity DMSO from a recently opened bottle and store it in a tightly sealed container in a dry environment.[2][4]

  • Compound Purity and Form: The purity and crystalline form of the compound can affect its solubility.

  • Concentration: The desired concentration may exceed the compound's solubility limit in DMSO under your specific conditions.

  • Temperature: Dissolution may be slow at room temperature.

Q4: My compound dissolves in DMSO but precipitates when I add it to my aqueous buffer or cell culture medium. What should I do?

This is a common phenomenon known as "salting out" or precipitation, which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is less soluble. To mitigate this:

  • Optimize DMSO Concentration: Prepare intermediate dilutions of your concentrated DMSO stock in pure DMSO before adding it to the aqueous solution. This helps to avoid localized high concentrations of the compound that can cause immediate precipitation.

  • Rapid Mixing: Immediately after adding the DMSO stock to the aqueous buffer, ensure rapid and uniform dispersion by vortexing or pipetting vigorously.

  • Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.1%. Ensure your experimental design adheres to this limit and always include a DMSO-only vehicle control.

Troubleshooting Guide: Solubility Issues

If you are experiencing difficulty dissolving this compound, follow this step-by-step troubleshooting guide.

G start Start: Solubility Issue check_dmso 1. Verify DMSO Quality - Use fresh, anhydrous DMSO - Tightly sealed container start->check_dmso ultrasonic_heat 2. Apply Gentle Energy - Sonicate in a water bath (10-15 min) - Gently warm (37-60°C) check_dmso->ultrasonic_heat solubility_check1 Dissolved? ultrasonic_heat->solubility_check1 dilute 3. Prepare a More Dilute Solution - Halve the target concentration solubility_check1->dilute No success Success: Clear Solution solubility_check1->success Yes solubility_check2 Dissolved? dilute->solubility_check2 alternative_solvent 4. Consider Alternative Solvents - Ethanol or other compatible solvents solubility_check2->alternative_solvent No solubility_check2->success Yes fail Contact Technical Support alternative_solvent->fail

Caption: Troubleshooting workflow for this compound solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol is a general guideline. Please adjust based on the solubility data for your specific batch of this compound.

  • Weigh the Compound: Accurately weigh the required amount of this compound (Molecular Weight: 459.45 g/mol ) in a sterile microcentrifuge tube.

  • Calculate Solvent Volume: Calculate the volume of DMSO needed to achieve a 10 mM concentration.

    • Volume (L) = (Mass (g) / 459.45 g/mol ) / 0.010 mol/L

  • Dissolution: Add the calculated volume of fresh, anhydrous DMSO to the tube.

  • Mixing: Vortex the solution for 1-2 minutes.

  • Gentle Heating and Sonication (if necessary): If the compound does not fully dissolve, place the vial in a 37°C water bath for 5-10 minutes with intermittent vortexing. If solids persist, sonicate in a water bath for 10-15 minutes. For the less soluble forms, heating up to 60°C may be required.[5]

  • Visual Inspection: Ensure the solution is clear and free of any visible particles.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: In Vivo Formulation (Example 1)

This protocol yields a clear solution of ≥ 5 mg/mL.[1]

  • Prepare a 50 mg/mL stock solution in DMSO.

  • In a new tube, add 100 µL of the 50 mg/mL DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix thoroughly.

  • Add 450 µL of saline to bring the final volume to 1 mL. The final solvent composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

Protocol 3: In Vivo Formulation (Example 2)

This protocol also yields a clear solution of ≥ 5 mg/mL.[1]

  • Prepare a 50 mg/mL stock solution in DMSO.

  • In a new tube, add 100 µL of the 50 mg/mL DMSO stock solution.

  • Add 900 µL of 20% SBE-β-CD in saline and mix thoroughly. The final solvent composition is 10% DMSO and 90% (20% SBE-β-CD in Saline).

Note on In Vivo Formulations: It is recommended to prepare these formulations fresh on the day of use. If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]

Signaling Pathway

INCB059872 acts by inhibiting LSD1, which is part of the CoREST repressor complex. This inhibition leads to changes in gene expression that can induce differentiation in cancer cells.

G INCB059872 INCB059872 LSD1 LSD1 (KDM1A) INCB059872->LSD1 inhibits Gene_Activation Target Gene Activation (e.g., Tumor Suppressors) INCB059872->Gene_Activation results in CoREST CoREST Complex LSD1->CoREST is part of H3K4me2 H3K4me2 CoREST->H3K4me2 demethylates H3K4me1 H3K4me1 H3K4me2->H3K4me1 Gene_Repression Target Gene Repression H3K4me1->Gene_Repression leads to

Caption: Simplified signaling pathway of INCB059872 action.

References

Interpreting unexpected results with INCB059872 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using INCB059872 dihydrochloride. The information is tailored for scientists and drug development professionals to help interpret unexpected results during their experiments.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during experiments with INCB059872.

Question 1: Why am I observing only a partial decrease in cell viability (e.g., ~60%) in my cancer cell line after treatment with INCB059872, even at high concentrations?

Answer: This is an expected outcome for many potent LSD1 inhibitors. The primary mechanism of action for this class of compounds is the induction of cellular differentiation, rather than direct cytotoxicity.[1] Therefore, a complete 100% inhibition of cell viability is not anticipated. The observed reduction in viability is typically a consequence of the cells undergoing differentiation and exiting the proliferative cell cycle.

Question 2: My in vivo studies with INCB059872 are showing a significant decrease in platelet count (thrombocytopenia). Is this a known side effect, and what is the underlying mechanism?

Answer: Yes, thrombocytopenia is a known dose-limiting toxicity associated with LSD1 inhibitors, including INCB059872.[2][3] This is not an off-target effect but is linked to the on-target inhibition of LSD1. The mechanism involves the disruption of the LSD1-GFI1B complex, which is crucial for normal hematopoietic differentiation.[4][5] Inhibition of LSD1 leads to an accumulation of early-stage megakaryocyte progenitors that have stem cell-like gene expression signatures, ultimately impairing mature platelet formation.[2][3]

Question 3: I am not seeing the expected increase in H3K4 methylation in my bulk cell population after INCB059872 treatment. What could be the reason?

Answer: While INCB059872 is a potent LSD1 inhibitor, changes in global histone methylation marks like H3K4me1/2 can sometimes be subtle and may not be readily detectable by bulk analysis methods like western blotting. The effects of LSD1 inhibition are often localized to specific gene promoters and enhancers. More sensitive and targeted techniques, such as Chromatin Immunoprecipitation followed by sequencing (ChIP-seq), are recommended to observe changes at specific genomic loci. Additionally, the timing of analysis is critical, as histone mark changes can be dynamic.

Question 4: My RNA-seq data shows upregulation of genes related to myeloid differentiation, but the cells do not appear fully differentiated morphologically. Why is there a discrepancy?

Answer: The transcriptional changes induced by INCB059872 often precede the full phenotypic changes associated with differentiation. The upregulation of myeloid differentiation markers is an early event resulting from the loss of CoREST activity and the activation of GFI1-regulated genes.[2][3] Morphological changes may take a longer period to become apparent. It is advisable to perform a time-course experiment to correlate the transcriptional changes with phenotypic alterations.

Data Presentation

Table 1: Expected Cellular Outcomes of INCB059872 Treatment in Acute Myeloid Leukemia (AML) Cell Lines

ParameterExpected OutcomeNotes
Cell ViabilityPartial decrease (~40-60%)Primarily due to induction of differentiation, not apoptosis.
Myeloid Differentiation Markers (e.g., CD11b, CD86)UpregulationIndicates commitment to myeloid lineage.
Cell ProliferationDecreaseCells exit the cell cycle upon differentiation.
Apoptosis MarkersMinimal to no changeThe primary mechanism is not programmed cell death.

Table 2: In Vivo Effects of INCB059872

ParameterObserved Effect in Murine ModelsPotential Clinical Manifestation
Platelet CountDecrease (Thrombocytopenia)Dose-limiting toxicity.
AML Blast CountReductionDesired anti-leukemic effect.[6]
Survival in AML modelsProlongedIndicates therapeutic potential.[6]
Megakaryocyte Progenitors in Bone MarrowAccumulationMechanistic basis for thrombocytopenia.[2][3]

Experimental Protocols

1. Precision Nuclear Run-On Sequencing (PRO-seq) Protocol

PRO-seq is utilized to map the locations of active RNA polymerases genome-wide at base-pair resolution, providing a snapshot of nascent transcription.

  • Cell Permeabilization:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in a permeabilization buffer (e.g., containing IGEPAL CA-630) to allow for the entry of biotin-labeled nucleotides.

    • Incubate on ice for 5-10 minutes.

  • Nuclear Run-On Reaction:

    • Add a master mix containing Biotin-11-NTPs to the permeabilized cells.[7]

    • Incubate at 37°C for 5 minutes to allow transcriptionally engaged RNA polymerases to incorporate the biotin-labeled nucleotides into the 3' end of nascent RNA.[7]

  • RNA Extraction and Fragmentation:

    • Extract total RNA using TRIzol or a similar method.

    • Perform base hydrolysis with NaOH to fragment the RNA to the desired size range.

  • Biotinylated RNA Enrichment:

    • Incubate the fragmented RNA with streptavidin-coated magnetic beads to capture the nascent, biotin-labeled transcripts.

    • Perform stringent washes to remove non-biotinylated RNA.

  • Library Preparation:

    • Ligate 3' and 5' adapters to the enriched RNA.

    • Perform reverse transcription to generate cDNA.

    • Amplify the cDNA library via PCR.

  • Sequencing and Data Analysis:

    • Sequence the library on a high-throughput sequencing platform.

    • Align reads to a reference genome to map the locations of active transcription.

2. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol

ChIP-seq is used to identify the genomic locations of histone modifications or transcription factor binding.

  • Cross-linking and Cell Lysis:

    • Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.

    • Quench the cross-linking reaction with glycine.

    • Lyse the cells to release the nuclei.

  • Chromatin Shearing:

    • Isolate the nuclei and lyse them to release the chromatin.

    • Sonicate the chromatin to fragment the DNA into sizes of 200-600 bp.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific to the protein or histone modification of interest (e.g., H3K4me2).

    • Add Protein A/G magnetic beads to pull down the antibody-chromatin complexes.

  • Washing and Elution:

    • Perform a series of washes with buffers of increasing stringency to remove non-specifically bound chromatin.

    • Elute the immunoprecipitated chromatin from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the formaldehyde cross-links by heating at 65°C.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using phenol-chloroform extraction or a column-based kit.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the purified DNA.

    • Sequence the library and align the reads to a reference genome to identify regions of enrichment.

3. Single-Cell RNA Sequencing (scRNA-seq) Protocol

scRNA-seq allows for the analysis of gene expression on a cell-by-cell basis, which is critical for understanding heterogeneous cell populations.

  • Single-Cell Suspension Preparation:

    • Prepare a high-quality single-cell suspension from the tissue or cell culture of interest.

    • Ensure high cell viability.

  • Single-Cell Isolation and Lysis:

    • Isolate individual cells into separate partitions (e.g., using microfluidic droplets).

    • Lyse the cells to release their RNA content.

  • Reverse Transcription and Barcoding:

    • Capture the mRNA (typically using poly-T primers).

    • Perform reverse transcription to generate cDNA. Each cDNA molecule is tagged with a unique molecular identifier (UMI) and a cell-specific barcode.

  • Amplification and Library Construction:

    • Pool the barcoded cDNA from all cells and perform amplification (e.g., via PCR).

    • Construct a sequencing library from the amplified cDNA.

  • Sequencing and Data Analysis:

    • Sequence the library on a high-throughput platform.

    • Use the cell barcodes to demultiplex the reads and assign them to individual cells.

    • Use the UMIs to correct for amplification bias and obtain accurate gene expression counts for each cell.

    • Perform downstream analysis such as clustering, differential gene expression, and trajectory inference.

Visualizations

INCB059872_Mechanism_of_Action cluster_0 Normal Hematopoiesis cluster_1 INCB059872 Treatment LSD1 LSD1/CoREST Complex TargetGenes Myeloid Differentiation Target Genes LSD1->TargetGenes Represses GFI1B GFI1B GFI1B->LSD1 Recruits INCB059872 INCB059872 LSD1_inhibited LSD1/CoREST Complex (Inhibited) INCB059872->LSD1_inhibited Inhibits TargetGenes_active Myeloid Differentiation Target Genes (Active) LSD1_inhibited->TargetGenes_active Repression Lifted Differentiation Myeloid Differentiation TargetGenes_active->Differentiation Experimental_Workflow cluster_assays Experimental Assays cluster_data Data Analysis start AML Cells treatment Treat with INCB059872 start->treatment pro_seq PRO-seq treatment->pro_seq chip_seq ChIP-seq treatment->chip_seq scrna_seq scRNA-seq treatment->scrna_seq pro_data Nascent Transcriptome pro_seq->pro_data chip_data Histone Marks (e.g., H3K4me2) chip_seq->chip_data scrna_data Single-Cell Gene Expression scrna_seq->scrna_data interpretation Interpret Results: - Differentiation Induction - Off-target effects - Mechanism of toxicity pro_data->interpretation chip_data->interpretation scrna_data->interpretation Thrombocytopenia_Logic INCB059872 INCB059872 LSD1_inhibition LSD1 Inhibition INCB059872->LSD1_inhibition GFI1B_disruption Disruption of LSD1-GFI1B Interaction LSD1_inhibition->GFI1B_disruption Progenitor_accumulation Accumulation of Early Megakaryocyte Progenitors GFI1B_disruption->Progenitor_accumulation Thrombocytopenia Thrombocytopenia (Low Platelet Count) Progenitor_accumulation->Thrombocytopenia

References

INCB059872 dihydrochloride dose-response curve troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing INCB059872 dihydrochloride (B599025) in their experiments. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is INCB059872 and what is its mechanism of action?

A1: INCB059872 is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2][3] LSD1 is an enzyme that plays a crucial role in regulating gene expression by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[1][2] In acute myeloid leukemia (AML), aberrant LSD1 activity helps maintain an oncogenic state and blocks the differentiation of leukemia cells.[4][5][6] By inhibiting LSD1, INCB059872 promotes the re-expression of genes that induce myeloid differentiation and inhibit cell proliferation.[3][5][7]

Q2: What are the expected cellular effects of INCB059872 in AML cell lines?

A2: In AML cell lines, INCB059872 has been shown to inhibit cellular proliferation and induce differentiation.[3][5][6] A key indicator of differentiation is the upregulation of myeloid-specific cell surface markers, such as CD11b and CD86.[3][8][9] For example, treatment of the THP-1 AML cell line with INCB059872 leads to a significant increase in the expression of these markers and a decrease in cell growth.[7]

Q3: How should I prepare a stock solution of INCB059872 dihydrochloride?

A3: It is recommended to prepare a stock solution of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

Q4: What are the recommended storage conditions for this compound stock solutions?

A4: Aliquoted stock solutions of this compound in DMSO should be stored at -20°C or -80°C for long-term stability.

Dose-Response Curve Troubleshooting Guide

An accurate dose-response curve is critical for determining the potency (e.g., IC50 value) of INCB059872 in your specific cellular model. Below are common issues and troubleshooting steps.

Issue Possible Cause(s) Troubleshooting Suggestions
No or weak response at expected concentrations 1. Compound inactivity: Improper storage or handling leading to degradation. 2. Cell line resistance: The chosen cell line may be inherently resistant to LSD1 inhibition. 3. Low cell seeding density: Insufficient cell numbers can lead to a weak signal. 4. Incorrect assay endpoint: The incubation time may be too short to observe an effect.1. Verify compound integrity: Use a fresh aliquot of the compound. Confirm the correct preparation of the stock solution. 2. Use a sensitive cell line: If possible, include a positive control cell line known to be sensitive to LSD1 inhibitors (e.g., THP-1). 3. Optimize cell seeding density: Perform a cell titration experiment to determine the optimal seeding density for your assay. 4. Optimize incubation time: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
Inconsistent or highly variable results between replicates 1. Pipetting errors: Inaccurate or inconsistent dispensing of cells or compound. 2. Cell clumping: Uneven distribution of cells in the wells. 3. Edge effects: Evaporation from the outer wells of the microplate. 4. Compound precipitation: The compound may be precipitating in the culture medium.1. Use calibrated pipettes: Ensure pipettes are properly calibrated and use appropriate pipetting techniques. 2. Ensure single-cell suspension: Gently triturate the cell suspension before seeding to break up clumps. 3. Minimize edge effects: Avoid using the outermost wells of the plate or fill them with sterile PBS or media. Ensure proper humidification in the incubator. 4. Check for precipitation: Visually inspect the wells for any signs of compound precipitation. If observed, refer to the solubility troubleshooting section.
Unusual dose-response curve shape (e.g., U-shaped, biphasic) 1. Off-target effects: At high concentrations, the compound may have off-target effects. 2. Cytotoxicity of the solvent: High concentrations of DMSO can be toxic to cells. 3. Assay interference: The compound may interfere with the assay chemistry (e.g., colorimetric or luminescent readout).1. Use a narrower concentration range: Focus on a concentration range around the expected IC50. 2. Maintain low solvent concentration: Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically <0.5%). 3. Run a compound interference control: Test the compound in a cell-free system to see if it directly affects the assay reagents.

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay (MTT Assay)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of INCB059872 on the proliferation of AML cell lines.

Materials:

  • This compound

  • AML cell line of interest (e.g., THP-1, MV4-11)

  • Complete cell culture medium

  • 96-well flat-bottom microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and determine the cell concentration.

    • Seed the cells into a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium per well.

    • Incubate the plate for 24 hours to allow cells to acclimate.

  • Compound Treatment:

    • Prepare a series of dilutions of INCB059872 in complete culture medium. A typical starting concentration range could be from 1 nM to 10 µM.

    • Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest compound concentration wells.

    • Add 100 µL of the diluted compound or vehicle control to the appropriate wells, resulting in a final volume of 200 µL.

    • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

    • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate the plate on a shaker for 15-30 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Analysis of Myeloid Differentiation Markers by Flow Cytometry

This protocol outlines the steps to assess the induction of CD11b and CD86 expression on AML cells following treatment with INCB059872.

Materials:

  • This compound

  • AML cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • FACS buffer (e.g., PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies against human CD11b and CD86

  • Isotype control antibodies

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates at an appropriate density.

    • Treat the cells with INCB059872 at various concentrations (including a vehicle control) for the desired duration (e.g., 72 hours).

  • Cell Staining:

    • Harvest the cells and wash them twice with cold PBS.

    • Resuspend the cells in FACS buffer.

    • Aliquot approximately 1x10^6 cells per tube.

    • Add the fluorochrome-conjugated anti-CD11b, anti-CD86, and corresponding isotype control antibodies to the respective tubes.

    • Incubate on ice for 30 minutes in the dark.

    • Wash the cells twice with FACS buffer to remove unbound antibodies.

    • Resuspend the cells in an appropriate volume of FACS buffer for analysis.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the live cell population based on forward and side scatter properties.

    • Analyze the expression of CD11b and CD86 in the treated versus control cells.

Visualizations

LSD1 Signaling Pathway and INCB059872 Inhibition

LSD1_Pathway Mechanism of INCB059872 Action in AML cluster_nucleus Cell Nucleus cluster_drug Therapeutic Intervention LSD1 LSD1 CoREST CoREST Complex LSD1->CoREST associates with H3K4me2 H3K4me2 (Active Mark) LSD1->H3K4me2 demethylates Repression Gene Repression Histone Histone H3 CoREST->Histone targets Myeloid_Genes Myeloid Differentiation Genes (e.g., CD11b, CD86) H3K4me2->Myeloid_Genes activates Activation Gene Activation Proliferation_Genes Proliferation Genes Repression->Myeloid_Genes leads to Repression->Proliferation_Genes maintains Activation->Myeloid_Genes results in INCB059872 INCB059872 INCB059872->LSD1 irreversibly inhibits

Caption: Mechanism of INCB059872 action in AML.

Experimental Workflow for Dose-Response Curve Generation

Dose_Response_Workflow Workflow for Generating a Dose-Response Curve start Start seed_cells Seed AML cells in a 96-well plate start->seed_cells prepare_dilutions Prepare serial dilutions of This compound seed_cells->prepare_dilutions add_compound Add compound dilutions to the cells prepare_dilutions->add_compound incubate Incubate for a defined period (e.g., 72 hours) add_compound->incubate add_reagent Add cell viability reagent (e.g., MTT, CellTiter-Glo) incubate->add_reagent measure_signal Measure signal (absorbance/luminescence) add_reagent->measure_signal analyze_data Analyze data and plot dose-response curve measure_signal->analyze_data determine_ic50 Determine IC50 value analyze_data->determine_ic50 end End determine_ic50->end

Caption: Experimental workflow for dose-response curve generation.

Troubleshooting Logic for Dose-Response Experiments

Troubleshooting_Logic Troubleshooting Dose-Response Experiments start Dose-response experiment shows unexpected results check_compound Is the compound stock fresh and properly prepared? start->check_compound check_cells Is the cell line known to be sensitive? Are cells healthy? check_compound->check_cells Yes remake_stock Remake stock solution from fresh powder. check_compound->remake_stock No check_protocol Was the protocol followed correctly (seeding, incubation)? check_cells->check_protocol Yes use_control_cell_line Use a positive control cell line (e.g., THP-1). check_cells->use_control_cell_line No check_replicates Are the replicates consistent? check_protocol->check_replicates Yes optimize_protocol Optimize seeding density and incubation time. check_protocol->optimize_protocol No refine_technique Refine pipetting technique and minimize edge effects. check_replicates->refine_technique No investigate_further Investigate potential off-target effects or assay interference. check_replicates->investigate_further Yes success Problem Resolved remake_stock->success use_control_cell_line->success optimize_protocol->success refine_technique->success investigate_further->success

Caption: Troubleshooting logic for dose-response experiments.

References

Ensuring reproducibility in INCB059872 dihydrochloride studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to ensure the reproducibility of studies involving INCB059872 dihydrochloride (B599025). This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges encountered during experiments.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the use of INCB059872 dihydrochloride, providing potential causes and solutions in a question-and-answer format.

Question Potential Cause Suggested Solution
Why am I observing inconsistent or lower-than-expected activity of INCB059872? Improper storage of the compound.This compound powder should be stored at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to one year or -20°C for up to one month. Avoid repeated freeze-thaw cycles by preparing aliquots.[1]
Degradation of the compound in solution.Prepare fresh working solutions from a stock solution for each experiment. For in vivo experiments, it is recommended to prepare the formulation on the same day of use.[2]
Issues with solubility.This compound is soluble in DMSO. Use fresh, high-quality DMSO as moisture-absorbing DMSO can reduce solubility.[1] If precipitation is observed, warming and sonication can aid dissolution.[2]
My cells are showing high levels of toxicity or unexpected off-target effects. What could be the reason? Inappropriate concentration of the inhibitor.The optimal concentration of INCB059872 is cell-line dependent. A dose-response experiment is crucial to determine the IC50 for your specific cell line.[3] Published studies have used concentrations around 25 nM in cell lines like THP-1 and 293T.[4]
Extended incubation time.The duration of treatment should be optimized. For direct inhibition assays, a shorter incubation of 1-4 hours may be sufficient, while longer incubations (24-72 hours) might be necessary to observe downstream effects on gene expression or cell viability.[5]
Vehicle (DMSO) toxicity.Ensure the final concentration of DMSO in the cell culture medium is kept low, typically below 0.1%, to avoid solvent-induced toxicity.[3] Include a vehicle-only control in all experiments.
I am not observing the expected changes in histone methylation (H3K4me1/2) after treatment. Insufficient incubation time.While changes in gene expression can be observed within 24 hours, alterations in global histone methylation marks may require longer treatment durations. However, some studies have reported only subtle changes in global H3K4 methylation after 48 hours of treatment.[6]
Suboptimal antibody for detection.Use a validated, high-quality antibody specific for the histone mark of interest in your detection assay (e.g., Western blot or ChIP-seq).
Cell-line specific responses.The epigenetic landscape and response to LSD1 inhibition can vary significantly between different cell lines.
My RNA-seq or ChIP-seq results are variable between replicates. Inconsistent cell seeding and treatment.Ensure uniform cell seeding density and consistent inhibitor concentration and incubation times across all replicates.[5]
Technical variability in the assay.Follow a standardized and optimized protocol for RNA-seq or ChIP-seq to minimize technical noise. This includes consistent library preparation and sequencing depth.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are general protocols that should be optimized for your specific cell lines and experimental conditions.

Cell Culture and Treatment with this compound
  • Cell Seeding: Plate cells at a density that allows them to be in the logarithmic growth phase at the time of treatment.

  • Inhibitor Preparation:

    • Prepare a stock solution of this compound in fresh DMSO (e.g., 10 mM). Store aliquots at -80°C.

    • On the day of the experiment, dilute the stock solution in a complete cell culture medium to the desired final concentrations.

  • Treatment:

    • Remove the existing medium from the cells and replace it with the medium containing the desired concentration of INCB059872 or vehicle control (medium with the same final concentration of DMSO).

    • Incubate the cells for the predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

This protocol is adapted for studying histone modifications following INCB059872 treatment.

  • Cross-linking:

  • Cell Lysis and Chromatin Shearing:

    • Lyse the cells to isolate the nuclei.

    • Resuspend the nuclear pellet in a lysis buffer and sonicate the chromatin to obtain DNA fragments of 150-900 base pairs.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G magnetic beads.

    • Incubate the chromatin overnight at 4°C with a ChIP-grade primary antibody against the histone mark of interest (e.g., H3K4me2).

    • Add protein A/G magnetic beads to pull down the antibody-chromatin complexes.

  • Washing and Elution:

    • Wash the beads to remove non-specific binding.

    • Elute the chromatin from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the cross-links by incubating at 65°C.

    • Treat with RNase A and Proteinase K.

    • Purify the DNA using a standard DNA purification kit.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the purified DNA.

    • Perform high-throughput sequencing.

RNA Sequencing (RNA-seq)

This protocol outlines the steps for analyzing gene expression changes after INCB059872 treatment.

  • Cell Treatment and RNA Extraction:

    • Treat cells with INCB059872 or vehicle control as described above.

    • Harvest the cells and extract total RNA using a suitable RNA extraction kit. Ensure high purity and integrity of the RNA.

  • Library Preparation:

    • Perform poly(A) selection to enrich for mRNA.

    • Fragment the mRNA and synthesize cDNA.

    • Ligate sequencing adapters and amplify the library.

  • Sequencing:

    • Perform high-throughput sequencing of the prepared libraries.

  • Data Analysis:

    • Align the sequencing reads to a reference genome.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated upon INCB059872 treatment.

    • Conduct pathway analysis (e.g., KEGG, GSEA) to identify enriched biological pathways.

Data Presentation

Summary of this compound Activity and Experimental Conditions
Parameter Value Cell Lines Reference
Mechanism of Action Potent, selective, and irreversible LSD1 inhibitorN/A[7][8]
IC50 18 nM (Potency)N/A[4]
Effective Concentration (In Vitro) 25 nMTHP-1, 293T[7][9]
Incubation Time (In Vitro) 24 - 48 hoursTHP-1, 293T[7][9]
Observed Effects Increased enhancer activity and gene expression, growth defectTHP-1, 293T[7][9]
Dosage (In Vivo) 10 mg/kg (p.o.)C57BL/6J mice[7]

Visualizations

Signaling Pathway of INCB059872 Action

INCB059872_Signaling_Pathway cluster_nucleus Nucleus LSD1 LSD1 (KDM1A) CoREST CoREST Complex LSD1->CoREST part of H3K4me1_2 H3K4me1/2 LSD1->H3K4me1_2 demethylates HistoneH3 Histone H3 CoREST->HistoneH3 targets HistoneH3->H3K4me1_2 H3K4me0 H3K4me0 H3K4me1_2->H3K4me0 demethylates TranscriptionActivation Transcription Activation H3K4me1_2->TranscriptionActivation TranscriptionRepression Transcription Repression H3K4me0->TranscriptionRepression TumorSuppressor Tumor Suppressor Genes DifferentiationGenes Myeloid Differentiation Genes (e.g., CSF1R, CD86) TranscriptionActivation->TumorSuppressor TranscriptionActivation->DifferentiationGenes INCB059872 INCB059872 INCB059872->LSD1 irreversibly inhibits

Caption: Mechanism of action of INCB059872 as an irreversible inhibitor of LSD1.

Experimental Workflow for Reproducible INCB059872 Studies

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Downstream Analysis cluster_data Data Interpretation A 1. Prepare fresh INCB059872 working solution from stock C 3. Treat cells with INCB059872 and Vehicle Control A->C B 2. Seed cells at optimal density B->C D 4. Incubate for optimized duration (e.g., 24-72h) C->D E Cell Viability Assay (e.g., MTT) D->E F Western Blot (Histone Marks) D->F G ChIP-seq D->G H RNA-seq D->H I Assess IC50 E->I J Quantify Protein Levels F->J K Identify Genomic Binding Sites G->K L Differential Gene Expression H->L

Caption: A standardized workflow for conducting reproducible experiments with INCB059872.

References

Validation & Comparative

A Head-to-Head Showdown: Unpacking the Efficacy of LSD1 Inhibitors INCB059872 and GSK2879552

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of epigenetic cancer therapies, a critical comparison of two prominent lysine-specific demethylase 1 (LSD1) inhibitors, INCB059872 and GSK2879552, reveals distinct preclinical efficacy profiles in hematological and solid tumors. This guide provides a comprehensive analysis of their performance, supported by available experimental data, to inform future research and clinical strategies.

Both INCB059872, developed by Incyte Corporation, and GSK2879552, from GlaxoSmithKline, are irreversible inhibitors targeting LSD1, a key enzyme implicated in oncogenesis through the demethylation of histone and non-histone proteins. Their inhibition is designed to restore normal gene expression, leading to tumor cell differentiation and reduced proliferation. While both compounds have shown promise in preclinical models of acute myeloid leukemia (AML) and small cell lung cancer (SCLC), their journey through clinical trials has been halted for various reasons, underscoring the complexities of targeting this epigenetic regulator.

Quantitative Efficacy: A Tale of Two Inhibitors

A direct comparison of INCB059872 and GSK2879552 is facilitated by examining their half-maximal effective concentrations (EC50) and half-maximal inhibitory concentrations (IC50) in various cancer cell lines, alongside in vivo tumor growth inhibition data.

Compound Cancer Type Cell Line Metric Value Citation
INCB059872 SCLCPanel of SCLC cell linesEC5047 - 377 nM[1]
Non-tumorigenic T cells-IC50> 10 µM[1]
GSK2879552 AMLPanel of 20 AML cell linesAverage EC50137 ± 30 nM[2]
AMLTHP-1EC50 (CD11b expression)23 ± 4 nM[2]
AMLMOLM-13EC50 (CD11b expression)44 ± 4 nM[2]
SCLCNCI-H1417 XenograftTGI83%[3]
SCLCNCI-H526 XenograftTGI57%[3]

INCB059872 has demonstrated potent anti-proliferative effects in a panel of SCLC cell lines, with EC50 values ranging from 47 to 377 nM.[1] Notably, it showed significantly less activity in non-tumorigenic T cells, suggesting a degree of selectivity for cancer cells.[1] In vivo studies on SCLC xenograft models (NCI-H526 and NCI-H1417) confirmed its tumor growth inhibition activity.[4]

GSK2879552 has shown a potent average EC50 of 137 nM across 20 AML cell lines.[2] The compound also effectively induced the expression of the myeloid differentiation marker CD11b in AML cell lines THP-1 and MOLM-13 with EC50 values of 23 nM and 44 nM, respectively.[2] In SCLC xenograft models, GSK2879552 achieved significant tumor growth inhibition (TGI), with 83% TGI in the NCI-H1417 model and 57% in the NCI-H526 model.[3]

Delving into the Mechanism: The LSD1 Signaling Axis

Both inhibitors function by irreversibly binding to the FAD cofactor of LSD1, thereby blocking its demethylase activity. This intervention has profound effects on gene expression, primarily by reactivating repressed genes involved in cell differentiation.

LSD1_Pathway cluster_nucleus Nucleus LSD1 LSD1 Histones Histones (H3K4me1/2) LSD1->Histones Demethylation LSD1_Inhibited LSD1 (Inhibited) CoREST CoREST CoREST->LSD1 GFI1 GFI1/GFI1B GFI1->LSD1 Differentiation_Genes Myeloid/Neuroendocrine Differentiation Genes Histones->Differentiation_Genes Repression INCB059872 INCB059872 INCB059872->LSD1 Inhibition GSK2879552 GSK2879552 GSK2879552->LSD1 Inhibition Histones_Methylated Histones (H3K4me1/2) (Methylated) LSD1_Inhibited->Histones_Methylated Demethylation Blocked Differentiation_Genes_Active Differentiation Genes (Active) Histones_Methylated->Differentiation_Genes_Active Activation Cell_Differentiation Cell Differentiation Differentiation_Genes_Active->Cell_Differentiation

Figure 1: LSD1 Inhibition Pathway. This diagram illustrates how INCB059872 and GSK2879552 inhibit LSD1, leading to the activation of differentiation genes.

LSD1 is a critical component of repressive complexes, including the CoREST and NuRD complexes.[1] In AML, LSD1's interaction with transcription factors GFI1 and GFI1B is crucial for blocking myeloid differentiation.[4][5] Inhibition of LSD1 by either INCB059872 or GSK2879552 disrupts these complexes, leading to an increase in histone H3 lysine (B10760008) 4 dimethylation (H3K4me2) at the promoter regions of myeloid-lineage genes like CD11b and CD86, ultimately promoting differentiation.[4][6] In SCLC, LSD1 inhibition has been shown to downregulate neuroendocrine markers, suggesting a similar mechanism of inducing a more differentiated state.[1][7]

Experimental Methodologies: A Glimpse into the Lab

The evaluation of INCB059872 and GSK2879552 efficacy relies on a battery of standardized preclinical assays.

Cell Proliferation Assays

To determine the anti-proliferative effects and calculate IC50/EC50 values, researchers typically employ assays such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

Cell_Proliferation_Workflow start Seed Cancer Cells in 96-well plates incubate1 Incubate (24h) for cell attachment start->incubate1 treat Treat with serial dilutions of INCB059872 or GSK2879552 incubate1->treat incubate2 Incubate (e.g., 72h) treat->incubate2 add_reagent Add Viability Reagent (e.g., MTT, CellTiter-Glo) incubate2->add_reagent measure Measure Signal (Absorbance/Luminescence) add_reagent->measure analyze Analyze Data (Calculate IC50/EC50) measure->analyze

Figure 2: General workflow for a cell proliferation assay to determine the potency of LSD1 inhibitors.

Protocol Outline:

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of either INCB059872 or GSK2879552.

  • Incubation: The plates are incubated for a defined period (e.g., 72 hours) to allow the compounds to exert their effects.

  • Viability Assessment: A viability reagent is added to the wells. For the MTT assay, this involves the conversion of MTT to formazan (B1609692) by metabolically active cells.[8] For CellTiter-Glo, the amount of ATP is measured as an indicator of cell viability.

  • Data Analysis: The signal (absorbance or luminescence) is measured using a plate reader, and the data is used to generate dose-response curves and calculate IC50 or EC50 values.

In Vivo Xenograft Models

To assess the anti-tumor efficacy in a living organism, patient-derived or cell line-derived xenograft models are utilized.

Protocol Outline:

  • Tumor Implantation: Human cancer cells (e.g., NCI-H1417 SCLC cells) are subcutaneously injected into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Administration: Mice are randomized into treatment and control groups. The investigational drug (INCB059872 or GSK2879552) is administered orally at a specified dose and schedule.[3]

  • Tumor Measurement: Tumor volume is measured regularly throughout the study.

  • Endpoint Analysis: At the end of the study, tumors are excised and weighed, and the percentage of tumor growth inhibition is calculated.

Conclusion and Future Perspectives

Both INCB059872 and GSK2879552 have demonstrated compelling preclinical efficacy as potent and selective LSD1 inhibitors. Their ability to induce differentiation in AML and SCLC models highlights the therapeutic potential of targeting this epigenetic regulator. However, the termination of their clinical trials also underscores the challenges in translating preclinical success into clinical benefit. Potential reasons for these outcomes could include on-target toxicities, such as thrombocytopenia, which has been observed with LSD1 inhibitors, or a narrower than anticipated therapeutic window in human subjects.

For the research community, the data presented here provides a valuable foundation for the continued exploration of LSD1 inhibition. Future efforts may focus on developing next-generation inhibitors with improved safety profiles, identifying predictive biomarkers to select patient populations most likely to respond, and exploring rational combination strategies to enhance efficacy and overcome potential resistance mechanisms. The detailed comparison of INCB059872 and GSK2879552 serves as a critical guidepost in this ongoing endeavor to harness the power of epigenetic modulation for cancer therapy.

References

Unlocking Myeloid Differentiation: A Comparative Analysis of INCB059872 and All-Trans Retinoic Acid (ATRA) in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The combination of the Lysine-Specific Demethylase 1 (LSD1) inhibitor, INCB059872, and the differentiating agent, all-trans retinoic acid (ATRA), has emerged as a promising therapeutic strategy in acute myeloid leukemia (AML), particularly in non-acute promyelocytic leukemia (non-APL) subtypes that are historically resistant to ATRA monotherapy. Preclinical evidence robustly supports a synergistic interaction between these two agents, leading to enhanced myeloid differentiation, growth inhibition, and apoptosis of leukemia cells. This guide provides a comprehensive comparison of the efficacy of the INCB059872 and ATRA combination with alternative therapeutic approaches, supported by available experimental data.

Efficacy of INCB059872 in Combination with ATRA

INCB059872 is a potent, selective, and irreversible inhibitor of LSD1, an enzyme frequently overexpressed in AML that plays a crucial role in maintaining a block in cellular differentiation.[1][2] By inhibiting LSD1, INCB059872 is proposed to reactivate an ATRA-dependent differentiation program.[3] ATRA, a derivative of vitamin A, is a standard therapy for APL, where it induces differentiation of leukemic blasts.[4] Its efficacy in non-APL AML has been limited, a challenge the combination with INCB059872 aims to overcome.

Preclinical studies have demonstrated that the combination of INCB059872 and ATRA synergistically promotes the differentiation of non-APL AML cells, as evidenced by the increased expression of myeloid differentiation markers such as CD11b and CD86.[2][3] This enhanced differentiation is accompanied by a significant reduction in cell viability and an increase in apoptosis in both AML cell lines and primary patient samples.[3] Furthermore, in vivo studies using a THP-1 xenograft model of AML have shown that the combination treatment leads to reduced tumor growth compared to either agent alone.[3][5]

Mechanistically, the combination has been shown to modulate the expression of key genes involved in myeloid differentiation and oncogenesis. Microarray analysis of the MV-4-11 AML cell line revealed that the combination of LSD1 inhibition and ATRA leads to a marked elevation in the number of regulated genes associated with differentiation and apoptotic pathways compared to single-agent treatment.[3] This includes the upregulation of myeloid lineage transcription factors like GFI1, PU.1, and CEBPA, and a decrease in the expression of the oncogene c-MYC.[3][6]

Comparison with Alternative Therapies

The therapeutic strategy of combining an LSD1 inhibitor with ATRA is not unique to INCB059872. Other LSD1 inhibitors, such as tranylcypromine (B92988) (TCP) and GSK2879552, have also been investigated in combination with ATRA for the treatment of AML.

Tranylcypromine (TCP) and ATRA: TCP, a less potent, non-selective inhibitor of LSD1, has been evaluated in combination with ATRA in both preclinical and clinical settings.[4][7][8] A phase I/II clinical trial in patients with relapsed/refractory AML not eligible for intensive therapy demonstrated an overall response rate of 20%, including two complete remissions without hematological recovery and one partial response.[7][9] Another phase I study in a similar patient population showed two partial remissions and stable disease in 10 out of 22 evaluable patients.[10][11] These findings provide clinical proof-of-concept for the combination of LSD1 inhibition and ATRA in AML.

GSK2879552 and ATRA: Preclinical studies with the selective LSD1 inhibitor GSK2879552 have also shown synergistic effects on cell proliferation, differentiation, and cytotoxicity when combined with ATRA in various AML subtypes.[12] The combination resulted in enhanced growth inhibition of AML cell lines and primary patient samples.[12]

The following tables summarize the available quantitative data for the efficacy of INCB059872 in combination with ATRA and its comparison with alternative LSD1 inhibitor combinations.

INCB059872 + ATRA Cell Line Effect Quantitative Data Reference
Cell DifferentiationTHP-1Enhanced CD11b and CD86 inductionData not specified in abstract[3]
Cell ViabilityNon-APL AML cell linesSynergistic inhibition of cell growthData not specified in abstract[3]
ApoptosisNon-APL AML cell linesIncreased apoptosisData not specified in abstract[3]
In Vivo EfficacyTHP-1 XenograftReduced tumor growthData not specified in abstract[3][5]
Alternative: Tranylcypromine (TCP) + ATRA Study Type Patient Population Response Rate Reference
Clinical Trial (Phase I/II)Relapsed/refractory AMLOverall Response Rate: 20%[7][9]
Clinical Trial (Phase I)Relapsed/refractory AML/MDSPartial Remission: 2/22 evaluable patients[10][11]
Alternative: GSK2879552 + ATRA Cell Line Effect Quantitative Data Reference
Cell DifferentiationTHP-1, MOLM-13Dose-dependent increase in CD11b and CD86EC50 for CD86 in MOLM-13: 44±4 nM[12]
Cell ViabilityAML cell linesSynergistic growth inhibitionData not specified in abstract[12]
ApoptosisAML cell linesSynergistic cytotoxicityData not specified in abstract[12]

Note: Specific quantitative data for INCB059872 in combination with ATRA, such as IC50 values and percentage of apoptosis, were not available in the reviewed literature abstracts. The primary preclinical data from Ye et al., AACR 2016, which likely contains this information, was not accessible in full-text form.

Signaling Pathways and Experimental Workflows

The synergistic effect of INCB059872 and ATRA stems from the crosstalk between the LSD1 and retinoic acid receptor (RAR) signaling pathways. The following diagrams illustrate these pathways and a general workflow for evaluating the efficacy of this combination therapy.

cluster_LSD1 LSD1 Inhibition Pathway cluster_ATRA ATRA Signaling Pathway INCB INCB059872 LSD1 LSD1/CoREST Complex INCB->LSD1 inhibits H3K4me2 H3K4me2 Demethylation LSD1->H3K4me2 catalyzes GFI1 GFI1 LSD1->GFI1 interacts with Myeloid_Genes Myeloid Differentiation Gene Repression Synergy Synergistic Upregulation of Myeloid Differentiation Genes Myeloid_Genes->Synergy PU1_CEBP PU.1 / CEBPA GFI1->PU1_CEBP represses PU1_CEBP->Myeloid_Genes activates ATRA ATRA RAR RAR/RXR ATRA->RAR RARE Retinoic Acid Response Elements (RAREs) RAR->RARE binds to Differentiation_Genes Differentiation Gene Transcription RARE->Differentiation_Genes activates Differentiation_Genes->Synergy Differentiation Myeloid Differentiation (CD11b, CD86 ↑) Synergy->Differentiation Apoptosis Apoptosis Synergy->Apoptosis

Caption: Combined signaling pathways of INCB059872 and ATRA.

cluster_workflow Experimental Workflow start AML Cell Lines / Primary Patient Samples treatment Treatment: - Vehicle - INCB059872 alone - ATRA alone - INCB059872 + ATRA start->treatment invivo In Vivo Xenograft Model (e.g., THP-1) start->invivo viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis differentiation Differentiation Assay (Flow Cytometry for CD11b/CD86) treatment->differentiation western Western Blot (c-MYC, GFI1, etc.) treatment->western end Data Analysis & Comparison viability->end apoptosis->end differentiation->end western->end invivo_treatment In Vivo Treatment invivo->invivo_treatment tumor_measurement Tumor Volume Measurement invivo_treatment->tumor_measurement tumor_measurement->end

References

INCB059872 Dihydrochloride and Chemotherapy: A Comparative Guide to Synergistic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

INCB059872 dihydrochloride (B599025), a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), has demonstrated significant anti-tumor activity in preclinical models of various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC).[1][2] While clinical investigations have explored its role as a monotherapy and in combination with other targeted agents, publicly available preclinical data detailing its synergistic effects with traditional chemotherapy remains limited. However, the broader class of LSD1 inhibitors has shown considerable promise in enhancing the efficacy of standard chemotherapeutic agents. This guide provides a comparative overview of the synergistic potential of LSD1 inhibitors with chemotherapy, drawing upon available data from closely related compounds to illustrate the mechanistic rationale and potential therapeutic strategies for INCB059872.

Mechanism of Action: How LSD1 Inhibition Can Potentiate Chemotherapy

LSD1 is an enzyme that plays a crucial role in regulating gene expression by removing methyl groups from histones, primarily H3K4me1/2 and H3K9me1/2.[3] Its overexpression in various cancers is associated with a block in cellular differentiation and increased proliferation.[4] By inhibiting LSD1, INCB059872 can induce differentiation in cancer cells, leading to a reduction in their proliferative capacity.[1]

The synergistic effect of LSD1 inhibitors with chemotherapy is hypothesized to stem from several mechanisms:

  • Sensitization to DNA Damaging Agents: LSD1 inhibition can alter chromatin structure, making DNA more accessible to chemotherapeutic agents that act by inducing DNA damage, such as cisplatin.

  • Induction of Apoptosis: By promoting a cellular differentiation program, LSD1 inhibitors can push cancer cells towards a state that is more susceptible to the apoptotic signals triggered by chemotherapy.

  • Overcoming Chemoresistance: LSD1 has been implicated in the development of resistance to chemotherapy.[3][4] Its inhibition may therefore re-sensitize resistant cancer cells to previously ineffective treatments.

Preclinical Evidence of Synergy with Other LSD1 Inhibitors

While specific quantitative data for INCB059872 in combination with chemotherapy is not yet published, preclinical studies with other LSD1 inhibitors, such as GSK2879552 and iadademstat (B609776) (ORY-1001), have demonstrated clear synergistic or additive effects with various chemotherapeutic agents.

Combination with All-Trans Retinoic Acid (ATRA) in AML

GSK2879552, another irreversible LSD1 inhibitor, has shown synergistic effects with ATRA in AML cell lines. This combination leads to enhanced growth inhibition, increased expression of differentiation markers, and ultimately, cytotoxicity.[5]

Table 1: Synergistic Effects of GSK2879552 and ATRA on AML Cell Line Proliferation [5]

Cell LineGSK2879552 IC50 (nM)GSK2879552 + 100 nM ATRA IC50 (nM)Fold Potentiation
MOLM-1315.34.83.2
OCI-AML322.18.92.5
THP-135.612.72.8
Combination with Platinum-Etoposide in SCLC

A phase II clinical trial (CLEPSIDRA) is underway to evaluate the combination of the LSD1 inhibitor iadademstat (ORY-1001) with platinum-etoposide chemotherapy in relapsed SCLC patients, based on promising preclinical rationale.[6] While specific preclinical data from this combination has not been detailed in the available literature, the initiation of this trial suggests a strong scientific basis for the expected synergy.

Experimental Protocols

To provide a framework for researchers, below are generalized experimental protocols for assessing the synergistic effects of an LSD1 inhibitor like INCB059872 with chemotherapy.

In Vitro Synergy Assessment

Objective: To determine if the combination of INCB059872 and a chemotherapeutic agent results in a synergistic, additive, or antagonistic effect on cancer cell viability.

Methodology:

  • Cell Culture: Culture cancer cell lines of interest (e.g., SCLC or AML cell lines) in appropriate media.

  • Drug Preparation: Prepare stock solutions of INCB059872 dihydrochloride and the chemotherapeutic agent (e.g., cisplatin, etoposide) in a suitable solvent (e.g., DMSO).

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density.

  • Drug Treatment: Treat cells with a matrix of concentrations of INCB059872 and the chemotherapeutic agent, both alone and in combination. Include a vehicle control.

  • Viability Assay: After a set incubation period (e.g., 72 hours), assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

In Vivo Tumor Growth Inhibition

Objective: To evaluate the in vivo efficacy of INCB059872 in combination with chemotherapy in a xenograft mouse model.

Methodology:

  • Animal Model: Implant human cancer cells (e.g., SCLC or AML) subcutaneously or orthotopically into immunocompromised mice.

  • Tumor Growth Monitoring: Monitor tumor growth until tumors reach a specified size.

  • Randomization and Treatment: Randomize mice into treatment groups: (1) Vehicle control, (2) INCB059872 alone, (3) Chemotherapy alone, and (4) INCB059872 + Chemotherapy.

  • Drug Administration: Administer drugs via the appropriate route (e.g., oral gavage for INCB059872, intraperitoneal injection for cisplatin).

  • Tumor Measurement: Measure tumor volume at regular intervals.

  • Data Analysis: Plot tumor growth curves for each treatment group. Calculate Tumor Growth Inhibition (TGI) for each group compared to the vehicle control. Statistical analysis (e.g., ANOVA) can be used to determine the significance of the combination therapy compared to single-agent treatments.

Visualizing the Pathways and Processes

To better understand the underlying mechanisms and experimental designs, the following diagrams are provided.

LSD1_Inhibition_Signaling_Pathway cluster_nucleus Nucleus LSD1 LSD1 H3K4me2 H3K4me2 (Active Chromatin) LSD1->H3K4me2 Demethylation Differentiation_Genes Differentiation Gene Expression LSD1->Differentiation_Genes Repression Oncogenes Oncogene Expression H3K4me2->Oncogenes Activation Apoptosis Apoptosis Differentiation_Genes->Apoptosis Sensitization INCB059872 INCB059872 INCB059872->LSD1 Inhibition Chemotherapy Chemotherapy (e.g., Cisplatin) DNA_Damage DNA Damage Chemotherapy->DNA_Damage DNA_Damage->Apoptosis

Caption: LSD1 inhibition by INCB059872 promotes differentiation and may sensitize cancer cells to chemotherapy-induced apoptosis.

Experimental_Workflow_for_Synergy_Assessment start Start: Cancer Cell Lines in_vitro In Vitro Synergy (Combination Index) start->in_vitro in_vivo In Vivo Efficacy (Xenograft Model) in_vitro->in_vivo Promising results lead to data_analysis Data Analysis (Tumor Growth Inhibition) in_vivo->data_analysis conclusion Conclusion: Synergistic Effect data_analysis->conclusion

Caption: A generalized workflow for preclinical assessment of the synergistic effects of INCB059872 and chemotherapy.

Conclusion

While direct preclinical data on the synergistic effects of this compound with traditional chemotherapy is not yet widely available, the strong preclinical rationale and evidence from other LSD1 inhibitors suggest a high potential for this combination strategy. The ability of LSD1 inhibitors to induce differentiation and potentially overcome chemoresistance makes them attractive partners for a variety of cytotoxic agents. Further preclinical studies are warranted to define the optimal chemotherapy combinations and dosing schedules for INCB059872 to translate this promising therapeutic approach into clinical benefits for cancer patients. Researchers are encouraged to utilize the outlined experimental frameworks to investigate these potential synergies.

References

Validating Cellular Target Engagement of INCB059872 Dihydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the cellular target engagement of INCB059872 dihydrochloride, a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A). We will explore experimental approaches to confirm its mechanism of action and compare its cellular activity with other known LSD1 inhibitors.

Introduction to INCB059872 and its Target, LSD1

INCB059872 is a selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme crucial for regulating gene expression through the demethylation of histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[1] By inhibiting LSD1, INCB059872 alters the methylation status of these histone marks, leading to changes in gene transcription and promoting differentiation in various cancer cell types, including acute myeloid leukemia (AML).[2][3][4] Validating that INCB059872 effectively engages LSD1 within a cellular context is a critical step in preclinical and clinical development.

LSD1 Signaling Pathway and Point of Inhibition

The following diagram illustrates the role of LSD1 in gene regulation and the mechanism of inhibition by INCB059872.

cluster_0 Gene Regulation by LSD1 H3K4me2 H3K4me2 (Active Chromatin) LSD1 LSD1 (KDM1A) H3K4me2->LSD1 Demethylation H3K9me2 H3K9me2 (Inactive Chromatin) H3K9me2->LSD1 Demethylation Gene_Expression Gene Expression LSD1->Gene_Expression Inhibits Gene_Repression Gene Repression LSD1->Gene_Repression Promotes INCB059872 INCB059872 INCB059872->LSD1 Inhibits

Caption: LSD1 removes methyl groups from H3K4 and H3K9, influencing gene expression. INCB059872 inhibits this activity.

Comparative Analysis of LSD1 Inhibitors

Several small molecules have been developed to target LSD1. Below is a comparison of INCB059872 with other notable LSD1 inhibitors. The data is compiled from various studies and presented to highlight differences in cellular potency.

CompoundTypeTargetCell LineEC50 / IC50Reference
INCB059872 IrreversibleLSD1SCLC Cell Lines47 - 377 nM[5][6]
Iadademstat (ORY-1001) IrreversibleLSD1THP-1 (AML)~0.1 nM[7]
GSK2879552 IrreversibleLSD1SCLC & AML LinesPotent Inhibition[4][8]
Bizine (Phenelzine analogue) IrreversibleLSD1LNCaP, H460Antiproliferative[2][9]

Experimental Protocols for Target Engagement Validation

Validating the interaction of INCB059872 with LSD1 in cells can be achieved through a combination of direct and indirect assays.

Western Blotting for Histone Methylation

This is an indirect method to assess LSD1 inhibition by measuring the accumulation of its substrates, methylated H3K4 and H3K9.

Experimental Workflow:

A 1. Cell Culture & Treatment (e.g., AML cells + INCB059872) B 2. Histone Extraction A->B C 3. SDS-PAGE & Transfer B->C D 4. Immunoblotting (Anti-H3K4me2, Anti-H3K9me2, Anti-Total H3) C->D E 5. Detection & Quantification D->E

Caption: Workflow for assessing histone methylation changes via Western blot.

Detailed Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., AML cell lines like THP-1 or MV4-11) at an appropriate density. Treat with a dose-range of INCB059872 or vehicle control for a specified time (e.g., 24-72 hours).

  • Histone Extraction: Harvest cells and perform acid extraction of histones or use a commercial kit.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate 5-15 µg of histone extracts on a 15% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against H3K4me2, H3K9me2, and total Histone H3 (as a loading control) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity using densitometry software.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

Inhibition of LSD1 is known to de-repress target genes involved in cell differentiation. Measuring the mRNA levels of these genes provides evidence of downstream functional effects.

Detailed Protocol:

  • Cell Treatment and RNA Extraction: Treat cells as described for Western blotting. Extract total RNA using a suitable method (e.g., TRIzol or a column-based kit).

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qRT-PCR:

    • Perform real-time PCR using SYBR Green master mix and primers for target genes (e.g., CD11b, CD86, GFI1B) and a housekeeping gene (e.g., GAPDH, ACTB).

    • A typical thermal cycling profile is: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method to directly confirm target engagement in intact cells. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Experimental Workflow:

A 1. Treat cells with INCB059872 or vehicle B 2. Heat cells at a range of temperatures A->B C 3. Lyse cells and separate soluble vs. aggregated proteins B->C D 4. Detect soluble LSD1 (e.g., by Western blot or ELISA) C->D E 5. Plot soluble LSD1 vs. temperature to generate melt curves D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Detailed Protocol:

  • Cell Treatment: Incubate intact cells with INCB059872 or vehicle control.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed.

  • Protein Detection: Analyze the amount of soluble LSD1 in the supernatant by Western blotting or an ELISA-based method.

  • Data Analysis: Plot the percentage of soluble LSD1 at each temperature. A shift in the melting curve to a higher temperature in the presence of INCB059872 indicates target engagement.

Chemoprobe-Based Immunoassay

This is a highly specific method that uses a biotinylated small molecule probe that competes with the inhibitor for binding to the target protein.

Detailed Protocol:

  • Cell Treatment: Treat cells with varying concentrations of INCB059872.

  • Lysis and Probe Incubation: Lyse the cells in the presence of a biotinylated LSD1-specific chemoprobe. The probe will bind to the fraction of LSD1 not occupied by INCB059872.

  • Capture and Detection:

    • Capture the probe-bound LSD1 on a streptavidin-coated plate.

    • Detect the captured LSD1 using a specific primary antibody against LSD1 followed by a secondary antibody conjugated to a reporter enzyme (e.g., HRP).

  • Data Analysis: The signal will be inversely proportional to the amount of INCB059872-bound LSD1. This allows for the quantification of target engagement.

Logical Comparison of Target Engagement Assays

The choice of assay depends on the specific research question, available resources, and the desired level of evidence for target engagement.

cluster_0 Assay Selection Guide TargetEngagement Validating Target Engagement Indirect Indirect Methods (Functional Readout) TargetEngagement->Indirect Direct Direct Methods (Biophysical Binding) TargetEngagement->Direct Western Western Blot (Histone Marks) Indirect->Western Protein Level qPCR qRT-PCR (Gene Expression) Indirect->qPCR mRNA Level CETSA CETSA Direct->CETSA Thermal Stability Chemoprobe Chemoprobe Assay Direct->Chemoprobe Competitive Binding

Caption: A guide to selecting the appropriate assay for validating target engagement.

Conclusion

Validating the cellular target engagement of INCB059872 is essential for its development as a therapeutic agent. A multi-faceted approach, combining indirect functional assays like Western blotting and qRT-PCR with direct biophysical methods such as CETSA or chemoprobe-based assays, will provide the most robust evidence of on-target activity. This guide offers a framework for designing and executing these critical experiments, enabling researchers to confidently assess the cellular performance of INCB059872 and other LSD1 inhibitors.

References

Navigating Resistance: A Comparative Guide to Cross-Resistance Profiles of LSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-resistance among different classes of Lysine-Specific Demethylase 1 (LSD1) inhibitors is critical for the strategic development of next-generation epigenetic therapies. This guide provides an objective comparison of the performance of various LSD1 inhibitors in the context of acquired resistance, supported by experimental data and detailed methodologies.

LSD1, a key epigenetic regulator, has emerged as a promising therapeutic target in various cancers, particularly in acute myeloid leukemia (AML) and small cell lung cancer (SCLC).[1] The clinical development of LSD1 inhibitors has led to a diverse pipeline of molecules with different mechanisms of action, broadly categorized as irreversible (covalent) and reversible (non-covalent) inhibitors. However, as with many targeted therapies, the emergence of drug resistance poses a significant clinical challenge. This guide delves into the current understanding of cross-resistance patterns between these inhibitor classes.

Unraveling Resistance: Key Mechanisms at Play

Studies have shown that both intrinsic and acquired resistance to LSD1 inhibitors can occur.[1][2] A predominant mechanism of acquired resistance, particularly in SCLC, involves an epigenetic reprogramming event where cancer cells transition from a neuroendocrine to a mesenchymal-like state.[1][2] This transition is often driven by the upregulation of the transcription factor TEAD4.[2] This fundamental shift in cellular phenotype can confer broad resistance to LSD1 inhibition, as the cancer cells become less dependent on the LSD1-regulated neuroendocrine transcriptional program.[1][2]

Head-to-Head: Cross-Resistance Studies

Direct comparative studies on cross-resistance between a wide array of LSD1 inhibitors are still emerging. However, key studies provide valuable insights into the differential effects of inhibitor classes on resistant cell lines.

Irreversible vs. Reversible Inhibitors: A Glimmer of Hope

A pivotal study generated SCLC cell lines with acquired resistance to the irreversible LSD1 inhibitor GSK2879552 . These resistant cells, which had transitioned to a mesenchymal-like state, were subsequently tested for their sensitivity to the reversible, non-competitive LSD1 inhibitor SP-2509 . The results demonstrated that the GSK2879552-resistant cells remained sensitive to SP-2509, suggesting a lack of cross-resistance between these two distinct classes of inhibitors. This finding is critical as it suggests that sequential or combination therapies with different classes of LSD1 inhibitors could be a viable strategy to overcome acquired resistance.

Comparative Efficacy of LSD1 Inhibitors

The following table summarizes the in vitro potency of key LSD1 inhibitors in both sensitive parental and acquired resistant cell lines. This data highlights the differential sensitivity profiles and underscores the potential for non-cross-resistant inhibitors.

InhibitorClassTarget Cell LineParental IC50Resistant IC50Fold ResistanceReference
GSK2879552 Irreversible (Covalent)SCLC~25 nM>10 µM>400(Foll et al., 2022)
ORY-1001 (Iadademstat) Irreversible (Covalent)AML, SCLCLow nMNot Reported-[3]
SP-2509 (Seclidemstat) Reversible (Non-covalent)SCLC (GSK2879552-Resistant)-~1 µM-(Foll et al., 2022)
CC-90011 (Pulrodemstat) Reversible (Non-covalent)AML, SCLCLow nMNot Reported-(Vianello et al., 2020)

Note: IC50 values can vary depending on the specific cell line and assay conditions.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental designs discussed, the following diagrams are provided.

G cluster_0 Acquired Resistance to Covalent LSD1 Inhibitors LSD1 LSD1 Neuroendocrine_State Neuroendocrine Phenotype (Sensitive) LSD1->Neuroendocrine_State Maintains Covalent_Inhibitor Irreversible Covalent Inhibitor (e.g., GSK2879552, ORY-1001) Covalent_Inhibitor->LSD1 Inhibits Covalent_Inhibitor->Neuroendocrine_State Disrupts EMT Epithelial-to-Mesenchymal Transition (EMT) Neuroendocrine_State->EMT Prolonged Inhibition Apoptosis_Sensitive Apoptosis/Cell Cycle Arrest Neuroendocrine_State->Apoptosis_Sensitive Leads to Mesenchymal_State Mesenchymal Phenotype (Resistant) Apoptosis_Resistant Survival and Proliferation Mesenchymal_State->Apoptosis_Resistant TEAD4 TEAD4 Upregulation TEAD4->Mesenchymal_State EMT->TEAD4 Reversible_Inhibitor Reversible Inhibitor (e.g., SP-2509) Reversible_Inhibitor->LSD1 Inhibits Reversible_Inhibitor->Mesenchymal_State May overcome resistance

Caption: Signaling pathway of acquired resistance to covalent LSD1 inhibitors.

G start Start with Parental Cancer Cell Line culture Continuous Culture with Increasing Concentrations of LSD1 Inhibitor A start->culture selection Selection of Resistant Colonies culture->selection expansion Expansion of Resistant Cell Line selection->expansion characterization Characterization of Resistant Phenotype (e.g., EMT markers, RNA-seq) expansion->characterization cross_resistance Test Sensitivity to LSD1 Inhibitors B, C, D (Different Classes) expansion->cross_resistance data_analysis Determine IC50 Values and Compare Fold Resistance cross_resistance->data_analysis

Caption: Experimental workflow for generating and evaluating cross-resistance in LSD1 inhibitor-resistant cell lines.

Experimental Protocols

A detailed understanding of the methodologies used in these studies is crucial for the replication and extension of these findings.

Generation of LSD1 Inhibitor-Resistant Cell Lines
  • Cell Culture: Parental cancer cell lines (e.g., SCLC cell lines) are cultured in standard growth medium.

  • Dose Escalation: Cells are continuously exposed to an LSD1 inhibitor, starting at a low concentration (e.g., the IC20). The concentration is gradually increased in a stepwise manner over several months as the cells develop resistance and are able to proliferate at higher drug concentrations.[4]

  • Clonal Selection: Once resistance is established at a desired concentration, single-cell cloning is performed to isolate and expand individual resistant clones.[4]

  • Verification of Resistance: The resistance of the generated cell lines is confirmed by comparing their IC50 values to the parental cell line using cell viability assays.

Cell Viability Assay (e.g., CellTiter-Glo®)
  • Cell Seeding: Parental and resistant cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.

  • Drug Treatment: Cells are treated with a serial dilution of various LSD1 inhibitors for a specified period (e.g., 72 hours).

  • Lysis and Luminescence Reading: After the incubation period, a reagent such as CellTiter-Glo® is added to the wells to lyse the cells and generate a luminescent signal that is proportional to the amount of ATP present, which is indicative of the number of viable cells.

  • Data Analysis: The luminescent signal is read using a plate reader. The data is then normalized to untreated controls, and IC50 values are calculated using non-linear regression analysis.

Conclusion and Future Directions

The current body of evidence, though still evolving, suggests that cross-resistance between different classes of LSD1 inhibitors may not be a universal phenomenon. The finding that cells resistant to an irreversible inhibitor can retain sensitivity to a reversible one opens up new avenues for therapeutic strategies to combat acquired resistance. Future research should focus on conducting comprehensive cross-resistance studies with a broader panel of LSD1 inhibitors, including those with different binding modes and chemical scaffolds. Furthermore, a deeper understanding of the molecular mechanisms underpinning the differential sensitivity of resistant cells will be crucial for the rational design of combination therapies and the development of novel LSD1 inhibitors that can circumvent known resistance pathways.

References

INCB059872 Dihydrochloride: A Comparative Analysis of an LSD1 Inhibitor in Hematologic Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the clinical landscape of INCB059872, a selective Lysine-Specific Demethylase 1 (LSD1) inhibitor, and its key competitors. This guide provides a comparative analysis of available data, focusing on clinical trial results, experimental protocols, and mechanisms of action.

INCB059872 dihydrochloride, an investigational agent developed by Incyte Corporation, is a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). LSD1 is a key epigenetic regulator involved in the demethylation of histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9), playing a crucial role in oncogenesis and the maintenance of cancer stem cells. While INCB059872 has been evaluated in Phase 1/2 clinical trials for various advanced malignancies, including hematological cancers and Ewing sarcoma, publicly available quantitative clinical efficacy data remains limited due to the termination of these trials for strategic business reasons.[1] This guide provides a comprehensive overview of the preclinical data for INCB059872 and a detailed comparison with its main competitors in the clinical space, primarily other LSD1 inhibitors with more mature clinical data, and BET inhibitors targeting similar indications.

Mechanism of Action: LSD1 Inhibition

INCB059872 functions by selectively and irreversibly inhibiting LSD1, a flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidase.[2] LSD1 is a critical component of the CoREST transcriptional repressor complex.[3] By inhibiting LSD1, INCB059872 disrupts the interaction between LSD1 and the GFI1/GFI1B transcriptional repressors. This leads to the de-repression of GFI1/GFI1B target genes, which are involved in myeloid differentiation.[3] Preclinical studies have shown that this disruption promotes the differentiation of acute myeloid leukemia (AML) blasts and inhibits tumor growth in AML xenograft models.[4]

LSD1_Inhibition_Pathway cluster_nucleus Cell Nucleus LSD1 LSD1 CoREST CoREST Complex LSD1->CoREST part of Histones Histone H3 (H3K4me2) CoREST->Histones acts on GFI1 GFI1/GFI1B GFI1->LSD1 recruits TargetGenes Target Genes (e.g., for differentiation) Histones->TargetGenes represses transcription of INCB059872 INCB059872 (LSD1 Inhibitor) INCB059872->LSD1 inhibits

Fig. 1: Simplified signaling pathway of LSD1 inhibition by INCB059872.

Preclinical Data for INCB059872

Preclinical studies have demonstrated the potential of INCB059872 in hematologic malignancies. In various human AML cell lines, INCB059872 inhibited cell proliferation and induced myeloid differentiation, as evidenced by the increased expression of cell surface markers like CD86 and CD11b.[4] In murine models of MLL-AF9 disseminated leukemia, oral administration of INCB059872 significantly prolonged median survival, induced differentiation of blast cells, and normalized hematological parameters.[4]

Competitor Landscape: Other LSD1 Inhibitors

Several other LSD1 inhibitors have progressed further in clinical development, providing a benchmark for the potential of this drug class.

Iadademstat (B609776) (ORY-1001): This irreversible LSD1 inhibitor has shown promising results in AML. In the Phase 2 ALICE trial, iadademstat in combination with azacitidine demonstrated a high overall response rate.[5]

Bomedemstat (B606314) (IMG-7289/MK-3543): An irreversible LSD1 inhibitor, bomedemstat has been investigated in myelofibrosis (MF) and essential thrombocythemia (ET). Phase 2 studies have shown its ability to reduce spleen volume and symptom burden in MF patients.[6][7]

Seclidemstat (B610759) (SP-2577): A reversible LSD1 inhibitor, seclidemstat is being evaluated in combination with azacitidine for myelodysplastic syndromes (MDS) and chronic myelomonocytic leukemia (CMML).[3][8]

Competitor Landscape: BET Inhibitors

Bromodomain and extraterminal (BET) inhibitors represent another class of epigenetic modulators with clinical activity in hematologic malignancies, making them relevant competitors.

Pelabresib (B11934094) (CPI-0610): A BET inhibitor that has shown significant efficacy in myelofibrosis in combination with the JAK inhibitor ruxolitinib (B1666119) in the Phase 3 MANIFEST-2 trial.[4]

Molibresib (GSK525762): This BET inhibitor has been evaluated in Phase 1/2 trials for various hematologic malignancies and solid tumors, including NUT carcinoma.[9][10][11][12]

Comparative Clinical Trial Data

While direct comparative trials are unavailable, the following tables summarize the key findings from clinical studies of INCB059872's competitors.

Table 1: Clinical Trial Results of LSD1 Inhibitors

Drug (Trial)IndicationTreatment Arm(s)Key Efficacy ResultsKey Adverse Events (Grade ≥3)
Iadademstat (ALICE, Phase 2a)[5]Newly Diagnosed AML (unfit for intensive chemo)Iadademstat + AzacitidineORR: 82% (22/27); CR/CRi: 52% (14/27)Thrombocytopenia, Neutropenia, Anemia, Febrile Neutropenia, Intracranial Hemorrhage
Bomedemstat (NCT03136185, Phase 2)[6][7]Advanced MyelofibrosisBomedemstat monotherapy72% of patients had TSS reduction; 64% had spleen volume reductionThrombocytopenia
Seclidemstat (NCT04734990, Phase 1/2)[3][8]MDS/CMML (post-HMA failure)Seclidemstat + AzacitidineORR: 43% (6/14); Median OS: 18.5 monthsGrade 4 serious adverse event reported (nature not specified)[13]

ORR: Objective Response Rate; CR: Complete Remission; CRi: Complete Remission with incomplete hematological recovery; TSS: Total Symptom Score; OS: Overall Survival; HMA: Hypomethylating Agent.

Table 2: Clinical Trial Results of BET Inhibitors

Drug (Trial)IndicationTreatment Arm(s)Key Efficacy ResultsKey Adverse Events (Grade ≥3)
Pelabresib (MANIFEST-2, Phase 3)[4][14][15][16]JAK inhibitor-naïve MyelofibrosisPelabresib + Ruxolitinib vs. Placebo + RuxolitinibSVR35 at Wk 24: 66% vs. 35%; Trend towards TSS improvementAnemia, Thrombocytopenia, Diarrhea
Molibresib (NCT01943851, Phase 1/2)[9][10][11][12]Relapsed/Refractory Hematologic MalignanciesMolibresib monotherapyORR: 13% (13/111)Thrombocytopenia (37%), Anemia (15%), Febrile Neutropenia (15%)

SVR35: ≥35% reduction in spleen volume; TSS: Total Symptom Score.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and comparison of clinical trial data. Below are summaries of the protocols for key competitor trials.

Iadademstat: ALICE Trial (NCT03825223)
  • Phase: 2a, open-label, dose-finding study.[5]

  • Patient Population: Newly diagnosed AML patients aged ≥18 years, ineligible for intensive chemotherapy.[5]

  • Treatment Regimen: Iadademstat administered orally (starting at 90 µg/m²/day, 5 days on/2 days off) in combination with subcutaneous azacitidine (75 mg/m² for 7 days of a 28-day cycle).[5]

  • Primary Objectives: Safety and determination of the recommended Phase 2 dose.[5]

  • Secondary Objectives: Response rates (ORR, CR, CRi).[5]

Bomedemstat in Myelofibrosis (NCT03136185)
  • Phase: 2, open-label study.[6][7]

  • Patient Population: Patients with primary or secondary myelofibrosis.[6]

  • Treatment Regimen: Oral bomedemstat administered once daily, with dose titration to achieve a target platelet count.[7][17]

  • Primary Objectives: Safety and tolerability.

  • Secondary Objectives: Reduction in spleen volume and improvement in total symptom score.[7]

Seclidemstat in MDS/CMML (NCT04734990)
  • Phase: 1/2, dose-escalation and expansion study.[3][8]

  • Patient Population: Patients with higher-risk MDS or CMML who have failed or relapsed after hypomethylating agent therapy.[3]

  • Treatment Regimen: Oral seclidemstat twice daily in 28-day cycles in combination with intravenous or subcutaneous azacitidine (75 mg/m² on days 1-7).[3]

  • Primary Objectives: Determine the maximum tolerated dose and overall response rate.[18]

Pelabresib: MANIFEST-2 Trial (NCT04603495)
  • Phase: 3, randomized, double-blind, active-control study.[4][14]

  • Patient Population: JAK inhibitor-naïve patients with myelofibrosis.[4]

  • Treatment Regimen: Pelabresib (or placebo) administered orally once daily for 14 days, followed by a 7-day break, in combination with ruxolitinib administered twice daily.[4]

  • Primary Endpoint: Proportion of patients achieving ≥35% reduction in spleen volume at week 24.[14]

  • Secondary Endpoints: Absolute change in TSS and proportion of patients with ≥50% reduction in TSS at week 24.[15]

Experimental_Workflow cluster_screening Patient Screening cluster_treatment Treatment Phase cluster_assessment Assessment Screening Inclusion/Exclusion Criteria Met Randomization Randomization (if applicable) Screening->Randomization TreatmentArm1 Investigational Drug (e.g., INCB059872 competitor) Randomization->TreatmentArm1 TreatmentArm2 Control/Standard of Care Randomization->TreatmentArm2 Dosing Dosing Schedule (e.g., daily, cycles) TreatmentArm1->Dosing TreatmentArm2->Dosing Safety Safety Monitoring (Adverse Events) Dosing->Safety Efficacy Efficacy Evaluation (e.g., Response Rate, Survival) Dosing->Efficacy

Fig. 2: General experimental workflow for a clinical trial.

Conclusion

INCB059872 is a promising LSD1 inhibitor with a well-defined mechanism of action and encouraging preclinical data in hematologic malignancies. However, the lack of publicly available clinical trial data makes a direct comparison with its competitors challenging. The clinical success of other LSD1 inhibitors, such as iadademstat and bomedemstat, in achieving significant response rates in AML and myelofibrosis, respectively, highlights the therapeutic potential of targeting this epigenetic regulator. Similarly, the advancements of BET inhibitors like pelabresib underscore the importance of epigenetic modulation in treating these cancers. Future clinical development of INCB059872, potentially in combination with other agents, will be necessary to fully elucidate its clinical utility and position within the evolving landscape of epigenetic therapies for hematologic malignancies. Researchers and clinicians will be keenly watching for any future data releases to better assess its comparative efficacy and safety.

References

A Comparative Analysis of INCB059872 and Novel Epigenetic Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of epigenetic cancer therapies, the lysine-specific demethylase 1 (LSD1) inhibitor INCB059872 has emerged as a significant compound of interest. This guide provides a comprehensive comparison of INCB059872 against a selection of novel epigenetic drugs targeting distinct regulatory mechanisms: PRMT5, EZH2, BET bromodomains, and DOT1L. By presenting preclinical data, detailed experimental protocols, and visualizing relevant biological pathways, this document aims to equip researchers with the necessary information to make informed decisions in their drug development endeavors.

Executive Summary

This guide benchmarks the performance of the LSD1 inhibitor INCB059872 against novel epigenetic drug candidates across various preclinical parameters. The comparative analysis includes inhibitors targeting key epigenetic regulators:

  • PRMT5 Inhibitors: JNJ-64619178 and PRT811

  • EZH2 Inhibitor: Tazemetostat

  • BET Bromodomain Inhibitors: OTX015 and I-BET151

  • DOT1L Inhibitor: EPZ-5676

The following sections will delve into the mechanisms of action, comparative efficacy in cancer cell lines and in vivo models, and detailed experimental methodologies for the key assays used to evaluate these compounds.

Mechanism of Action and Signaling Pathways

INCB059872 is a potent and irreversible inhibitor of LSD1 (also known as KDM1A), a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme. LSD1 primarily demethylates histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). By forming a covalent adduct with FAD, INCB059872 inactivates LSD1, leading to an accumulation of these histone methylation marks. This results in the de-repression of tumor suppressor genes and the suppression of oncogenic gene expression, ultimately inducing differentiation and inhibiting the proliferation of cancer cells, particularly in hematological malignancies like acute myeloid leukemia (AML).[1][2][3]

The signaling pathway affected by INCB059872 is centered on the epigenetic regulation of gene expression. LSD1 is often a component of the CoREST repressor complex. Inhibition of LSD1 disrupts the function of this complex, leading to changes in the transcriptional landscape.

INCB059872_Mechanism_of_Action INCB059872 Signaling Pathway cluster_nucleus Nucleus INCB059872 INCB059872 LSD1 LSD1/CoREST Complex INCB059872->LSD1 Inhibits H3K4me2 H3K4me2 LSD1->H3K4me2 Demethylates H3K4me1 H3K4me1 LSD1->H3K4me1 Demethylates TumorSuppressor Tumor Suppressor Genes H3K4me2->TumorSuppressor Activates Oncogenes Oncogenes H3K4me1->Oncogenes Represses Differentiation Cellular Differentiation TumorSuppressor->Differentiation Promotes Proliferation Cell Proliferation Oncogenes->Proliferation Promotes Differentiation->Proliferation Inhibits

INCB059872 mechanism of action.

Comparative Preclinical Efficacy

The following tables summarize the in vitro and in vivo preclinical data for INCB059872 and the selected novel epigenetic drugs. Direct comparisons should be made with caution due to variations in experimental conditions across different studies.

In Vitro Anti-proliferative Activity (IC50/EC50 Values)
DrugTargetCancer TypeCell LineIC50/EC50 (nM)Citation(s)
INCB059872 LSD1AMLTHP-1~25 (growth defect)[4]
SCLCNCI-H52647 - 377[5]
Tazemetostat EZH2LymphomaKARPAS-422 (EZH2 mut)<1[6]
LymphomaToledo (EZH2 WT)7600[7]
LymphomaOCI-LY19 (EZH2 WT)6200[7]
OTX015 BETLeukemiaRS4;11 (MLL-r)34.2[8]
LeukemiaNOMO1 (MLL-r)229.1[8]
LeukemiaK56211300[8]
EPZ-5676 DOT1LLeukemiaMV4-11 (MLL-r)3.5[9][10]
LeukemiaMOLM-13 (MLL-r)59[11]
JNJ-64619178 PRMT5Lung CancerNCI-H10480.14[12][13]
PRT811 PRMT5GlioblastomaU-87 MG134[14]
In Vivo Efficacy in Xenograft Models
DrugCancer ModelDosing RegimenOutcomeCitation(s)
INCB059872 AML XenograftOral administrationSignificant tumor growth inhibition[1][3]
MLL-AF9 Murine LeukemiaOral administrationProlonged median survival[1][2]
Tazemetostat EZH2-mutant Lymphoma XenograftOral, 114 mg/kg, BIDTumor regressions[15]
Rhabdoid Tumor Xenograft (G401)Oral, 250 mg/kg, BIDTumor regressions[16]
OTX015 EML4-ALK+ NSCLC XenograftOralTumor regression
EPZ-5676 MLL-rearranged Leukemia Xenograft (rat)Continuous IV infusionComplete tumor regressions[9][10]
JNJ-64619178 SCLC Xenograft (NCI-H1048)OralTumor regression[13]
PRT811 Glioblastoma Orthotopic ModelOral, 50 mg/kg QD or 10 mg/kg BIDReduced tumor growth and extended survival[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and comparison of results.

Cell Proliferation Assay (MTT/CCK-8)

This protocol outlines a general procedure for assessing the anti-proliferative effects of epigenetic inhibitors on cancer cell lines.

Cell_Proliferation_Assay_Workflow Cell Proliferation Assay Workflow A 1. Seed Cells (e.g., 5,000 cells/well in 96-well plate) B 2. Incubate (24 hours, 37°C, 5% CO2) A->B C 3. Treat with Compound (serial dilutions) B->C D 4. Incubate (e.g., 72-120 hours) C->D E 5. Add MTT or CCK-8 Reagent D->E F 6. Incubate (1-4 hours) E->F G 7. Measure Absorbance (at appropriate wavelength) F->G H 8. Calculate IC50 Value G->H Xenograft_Model_Workflow Tumor Xenograft Workflow A 1. Cell Implantation (e.g., 5-10 x 10^6 cells subcutaneously in immunodeficient mice) B 2. Tumor Growth Monitoring (caliper measurements) A->B C 3. Randomization (when tumors reach ~100-200 mm³) B->C D 4. Treatment Administration (e.g., oral gavage, intraperitoneal injection) C->D E 5. Continued Monitoring (tumor volume and body weight) D->E F 6. Endpoint (e.g., tumor volume limit, study duration) E->F G 7. Data Analysis (Tumor Growth Inhibition, Survival) F->G

References

Safety Operating Guide

Proper Disposal of INCB059872 Dihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and laboratory personnel handling INCB059872 dihydrochloride (B599025) must adhere to strict disposal protocols to ensure personnel safety and environmental compliance. As a potent, selective, and irreversible lysine-specific demethylase 1 (LSD1) inhibitor, this compound requires management as hazardous chemical waste. This guide provides essential, step-by-step procedures for its safe disposal.

Immediate Safety and Handling

Before beginning any disposal procedure, consult the Safety Data Sheet (SDS) provided by the supplier. While the full SDS is not publicly available, suppliers like MedChemExpress and Cayman Chemical provide them with the product.[1][2] Always handle INCB059872 dihydrochloride within a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety glasses.

Waste Segregation and Collection

Proper segregation of waste streams is critical to prevent accidental chemical reactions and ensure compliant disposal.

Solid Waste:

  • Unused or Expired Compound: Collect any unused or expired solid this compound in its original container or a clearly labeled, sealed, and chemically compatible container.

  • Contaminated Labware: Disposable items such as pipette tips, vials, and gloves that have come into contact with the compound should be collected in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.

Liquid Waste:

  • Solutions: Collect all solutions containing this compound in a sealable, chemical-resistant container (e.g., a high-density polyethylene (B3416737) carboy).

  • First Rinse of Empty Containers: The first rinse of any container that held the compound must be collected as hazardous waste.[3]

Container Labeling and Storage

All waste containers must be accurately and clearly labeled to ensure safe handling and disposal.

Information to Include on LabelExample
"Hazardous Waste" Hazardous Waste
Full Chemical Name This compound
Composition e.g., this compound in DMSO
Approximate Concentration/Volume ~10 mM, ~200 mL
Principal Investigator & Lab Dr. Jane Doe, Room 301
Accumulation Start Date 2025-12-09

Store waste containers in a designated and properly marked satellite accumulation area (SAA) within the laboratory.[4][5] Ensure that incompatible wastes are segregated to prevent accidental mixing.[5] Containers must remain sealed except when adding waste.

Disposal Procedures: Step-by-Step

  • Segregate Waste: At the point of generation, separate solid and liquid waste containing this compound into their respective, pre-labeled hazardous waste containers.

  • Collect Contaminated Materials: Place all contaminated disposables, such as gloves and pipette tips, directly into the designated solid hazardous waste container.

  • Manage Empty Containers:

    • The first rinse of an empty this compound container must be collected as hazardous liquid waste.[3]

    • For containers that held acutely toxic chemicals, the first three rinses must be collected as hazardous waste.[3]

    • After appropriate rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[6]

  • Arrange for Pickup: Once a waste container is full or has been in the satellite accumulation area for the maximum allowed time (typically up to one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[4][5][7] Do not dispose of this chemical waste down the drain or in the regular trash.[6][8]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Interim Storage cluster_3 Final Disposal A This compound (Solid or Solution) C Labelled Hazardous Liquid Waste Container A->C Solutions & Rinsate D Labelled Hazardous Solid Waste Container A->D Unused Solid B Contaminated Labware (Gloves, Tips, etc.) B->D E Store in Designated Satellite Accumulation Area (SAA) C->E D->E F Container Full or Time Limit Reached E->F G Contact Environmental Health & Safety (EHS) F->G H Scheduled Professional Waste Pickup G->H

Caption: Logical workflow for the safe disposal of this compound.

References

Safe Handling and Disposal of INCB059872 Dihydrochloride: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential guidance on the safe handling of INCB059872 dihydrochloride (B599025) based on publicly available information and general best practices for potent pharmaceutical compounds. A complete Safety Data Sheet (SDS) for this specific compound is not publicly available. Therefore, it is imperative that all users consult the SDS provided by their supplier for detailed and specific safety information before any handling, storage, or disposal of this material. The absence of a publicly available Occupational Exposure Limit (OEL) necessitates the adoption of stringent safety protocols to minimize any potential exposure.

INCB059872 dihydrochloride is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), with potential antineoplastic activity.[1][2] Due to its potency, this compound must be handled with the utmost care in a controlled laboratory environment to ensure the safety of all personnel.

Essential Safety and Logistical Information

The following tables summarize the key physical, chemical, and safety information for this compound.

Physical and Chemical Properties
PropertyValue
Molecular Weight 459.45 g/mol
Appearance Solid powder
Solubility Soluble in DMSO (≥ 92 mg/mL), Water (≥ 92 mg/mL), and Ethanol (≥ 92 mg/mL)[1]
Storage and Stability
ConditionDuration
Solid Powder at -20°C Up to 3 years[1]
Stock Solution in Solvent at -80°C Up to 1 year[1]
Stock Solution in Solvent at -20°C Up to 1 month[1][2]

To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes.

Operational Plan: From Receipt to Use

A systematic approach to handling this compound is crucial to maintain a safe working environment.

Engineering Controls

All procedures involving the handling of solid this compound or its concentrated solutions should be performed in a certified chemical fume hood or a Class II Biological Safety Cabinet to minimize inhalation exposure.

Personal Protective Equipment (PPE)

The following table outlines the recommended PPE for handling this compound.

TaskRecommended PPE
Handling Solid Compound (Weighing, etc.) - Disposable, solid-front lab coat- Double-gloving with nitrile gloves- ANSI-approved safety glasses with side shields or chemical splash goggles- NIOSH-approved respirator (e.g., N95 or higher)
Preparing and Handling Solutions - Disposable, solid-front lab coat- Double-gloving with nitrile gloves- ANSI-approved safety glasses with side shields or chemical splash goggles
General Laboratory Use (Low Concentrations) - Standard lab coat- Single pair of nitrile gloves- ANSI-approved safety glasses
Experimental Protocols: Preparation of Stock Solutions
  • Preparation: Before starting, ensure the chemical fume hood or biological safety cabinet is clean and certified. Gather all necessary materials, including the vial of this compound, appropriate solvent (e.g., DMSO), and sterile, single-use tubes for aliquoting.

  • Donning PPE: Put on all required PPE as specified for handling the solid compound.

  • Weighing: Carefully weigh the desired amount of the solid compound in a disposable weigh boat inside the fume hood.

  • Dissolving: Add the appropriate volume of solvent to the compound to achieve the desired stock concentration. Ensure the vial is securely capped and mix thoroughly until the solid is completely dissolved. Sonication may be used to aid dissolution.[3]

  • Aliquoting: Dispense the stock solution into single-use aliquots in clearly labeled, sterile tubes.

  • Storage: Store the aliquots at the recommended temperature (-80°C for long-term storage).[1][2]

  • Decontamination: Decontaminate all surfaces and equipment used during the procedure with an appropriate cleaning agent. Dispose of all contaminated disposable materials as hazardous waste.

Disposal Plan

All waste generated from the handling of this compound must be considered hazardous pharmaceutical waste.

  • Solid Waste: Unused solid compound, contaminated weigh boats, gloves, lab coats, and other disposable materials should be collected in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, clearly labeled, and sealed container for hazardous liquid waste.

  • Disposal Method: All hazardous waste must be disposed of through a licensed hazardous waste management company, typically via incineration, in accordance with local, state, and federal regulations. Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.

Emergency Procedures

Spill Management
  • Evacuate and Secure: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space. Restrict access to the spill area.

  • Don PPE: Before cleaning, don the appropriate PPE, including a respirator, double gloves, a disposable gown, and eye protection.

  • Containment: For a solid spill, gently cover with absorbent pads. For a liquid spill, contain the spill with absorbent material, working from the outside in.

  • Cleanup: Carefully collect the absorbed material and any contaminated debris and place it in a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a detergent solution, followed by a rinse with water. All cleaning materials must be disposed of as hazardous waste.

  • Reporting: Report the spill to the laboratory supervisor and the institution's environmental health and safety office.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Workflow for Handling this compound

G cluster_prep Preparation and Handling cluster_disposal Waste Disposal cluster_emergency Emergency Procedures receiving Receiving and Storage (-20°C for solid) weighing Weighing Solid (In Fume Hood with full PPE) receiving->weighing Transport to Hood dissolving Dissolving in Solvent weighing->dissolving spill Spill Occurs weighing->spill aliquoting Aliquoting Stock Solution dissolving->aliquoting dissolving->spill storage Storing Stock Solution (-80°C) aliquoting->storage experiment Use in Experiments storage->experiment solid_waste Solid Waste Collection (Unused compound, PPE) experiment->solid_waste liquid_waste Liquid Waste Collection (Unused solutions) experiment->liquid_waste experiment->spill exposure Personnel Exposure experiment->exposure disposal Hazardous Waste Disposal (Incineration via licensed vendor) solid_waste->disposal liquid_waste->disposal spill_cleanup Spill Cleanup Protocol spill->spill_cleanup spill_cleanup->solid_waste first_aid First Aid Measures exposure->first_aid medical_attention Seek Medical Attention first_aid->medical_attention

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.